molecular formula C5H5N3O4 B2434494 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 177409-39-1

1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2434494
CAS No.: 177409-39-1
M. Wt: 171.112
InChI Key: ZTTJIDURGGLBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 177409-39-1) is a nitro-substituted pyrazole derivative with the molecular formula C 5 H 5 N 3 O 4 and a molecular weight of 171.11 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel heterocyclic compounds . Pyrazole carboxylic acid derivatives are of significant research interest due to their wide spectrum of pharmacological activities; studies have shown that such derivatives can exhibit potent antibacterial activity against strains like Staphylococcus aureus (both MSSA and MRSA) and antifungal activity against species such as Candida albicans and Aspergillus niger . The presence of both the nitro group and the carboxylic acid functional group on the pyrazole core makes this molecule a versatile building block. The carboxylic acid allows for further derivatization into amides or esters, while the nitro group can serve as an electron-withdrawing group to influence electronic properties or be reduced to an amine for additional functionalization . Researchers utilize this compound in structure-activity relationship (SAR) studies and for the synthesis of more complex molecules aimed at evaluating new therapeutic agents. The product should be stored in a refrigerator at 2-8°C . This chemical is intended for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-3(5(9)10)2-4(6-7)8(11)12/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTJIDURGGLBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177409-39-1
Record name 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the , a key heterocyclic building block for researchers in medicinal chemistry and materials science. The document is structured to provide not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring both replicability and a deeper understanding of the chemical transformations involved.

Strategic Overview: A Logic-Driven Synthetic Approach

The requires the sequential construction and functionalization of the pyrazole core. A retrosynthetic analysis reveals that the target molecule can be derived from a simpler, more accessible precursor, 1-methyl-1H-pyrazole-5-carboxylic acid. The primary transformations are the regioselective introduction of a nitro group onto the pyrazole ring and the preliminary methylation of the nitrogen atom.

The most logical and efficient forward synthesis involves a four-step sequence:

  • Formation of a Pyrazole Ester Core: Synthesis of a foundational pyrazole-5-carboxylate ester from acyclic precursors.

  • N-Methylation: Introduction of the methyl group onto the pyrazole nitrogen. This step is critical for directing the subsequent nitration and for achieving the final target structure.

  • Regioselective Nitration: The introduction of the nitro group at the C3 position of the pyrazole ring. This is the most challenging step, requiring careful control of reaction conditions to achieve the desired isomer.

  • Ester Hydrolysis: Conversion of the ester functional group to the final carboxylic acid.

This strategic pathway is designed to manage the directing effects of the substituents at each stage, maximizing the yield of the desired product.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate Target->Precursor1 Ester Hydrolysis Precursor2 Methyl 1-methyl-1H-pyrazole-5-carboxylate Precursor1->Precursor2 Nitration Precursor3 Methyl 1H-pyrazole-5-carboxylate Precursor2->Precursor3 N-Methylation StartingMaterials Acyclic Precursors (e.g., Dimethyl acetylenedicarboxylate & Methylhydrazine) Precursor3->StartingMaterials Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide step-by-step protocols for the .

Step 1: Synthesis of Methyl 1H-pyrazole-3,5-dicarboxylate

The synthesis begins with the formation of the pyrazole ring. A common and effective method is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its equivalent. For this synthesis, we will adapt a procedure involving dimethyl acetylenedicarboxylate and hydrazine hydrate.

Protocol 1: Cyclocondensation

  • To a solution of dimethyl acetylenedicarboxylate (1 equiv.) in methanol (MeOH) at 0°C, add a solution of hydrazine hydrate (1 equiv.) in MeOH dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pyrazole diester product.

Step 2: Selective Monohydrolysis and N-Methylation

With the pyrazole core established, the next phase involves selective hydrolysis of one ester group, followed by N-methylation. A Chinese patent describes a method for selective hydrolysis followed by methylation for a similar pyrazole system[1].

Protocol 2: Monohydrolysis and Methylation

  • Dissolve the diethyl 1H-pyrazole-3,5-dicarboxylate (1 equiv.) in methanol.

  • Cool the solution to 0°C and add a solution of potassium hydroxide (KOH) (1 equiv.) in methanol dropwise, maintaining the temperature at 0°C[1].

  • Allow the mixture to warm to room temperature and stir for 10-12 hours.

  • Acidify the mixture to pH 2-3 with concentrated HCl, leading to the precipitation of the monoacid product[1].

  • Filter the solid, wash with cold water, and dry under vacuum.

  • To the dried monoacid (1 equiv.) in a suitable solvent like acetone, add potassium carbonate (K₂CO₃) (2-3 equiv.)[1].

  • Add iodomethane (1.1 equiv.) dropwise and heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC)[1].

  • After cooling, filter off the inorganic salts and concentrate the filtrate to obtain the crude methyl 1-methyl-1H-pyrazole-5-carboxylate. Purify via column chromatography.

Step 3: Regioselective Nitration

This is the most critical step in the synthesis. The N-methyl and the methyl carboxylate groups on the pyrazole ring will direct the incoming electrophile (NO₂⁺). Pyrazoles can be nitrated using a mixture of concentrated nitric acid and sulfuric acid[2]. The reaction must be performed at a low temperature to control the exotherm and minimize side product formation.

Causality Behind Regioselectivity: The N-methyl group is an activating group, while the ester at C5 is a deactivating group. The N1-methyl group directs electrophilic substitution primarily to the C4 position. However, with the C5 position blocked by the ester, the C3 position becomes the next most favorable site for nitration, especially under forcing conditions.

Protocol 3: Nitration

  • To a flask containing fuming sulfuric acid (oleum, 20% SO₃) cooled to -5°C to 0°C, slowly add methyl 1-methyl-1H-pyrazole-5-carboxylate (1 equiv.) while maintaining the internal temperature below 5°C.

  • Once the addition is complete, add concentrated nitric acid (1.1 equiv.) dropwise to the mixture, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. This should yield crude methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

Step 4: Ester Hydrolysis

The final step is the conversion of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Protocol 4: Saponification

  • Suspend the crude methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (1 equiv.) in a mixture of ethanol and water[3].

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equiv.) to the suspension[3].

  • Heat the reaction mixture to 50-60°C and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted ester.

  • Acidify the aqueous phase to pH < 3 with 1N hydrochloric acid[3].

  • The precipitated solid is collected by filtration, washed with cold water, and dried under high vacuum to afford the final product, this compound.

G cluster_workflow Synthetic Workflow A Dimethyl Acetylenedicarboxylate + Hydrazine Hydrate B Methyl 1H-pyrazole-3,5-dicarboxylate A->B Cyclocondensation (MeOH) C Monoacid Precursor B->C Selective Hydrolysis (KOH, MeOH) D Methyl 1-methyl-1H-pyrazole-5-carboxylate C->D N-Methylation (CH3I, K2CO3) E Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate D->E Nitration (HNO3, H2SO4) F This compound E->F Hydrolysis (NaOH, H2O/EtOH)

References

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Chemical Data

Section 1: Structural and Predicted Physicochemical Properties

The core structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a methyl group at the N1 position, a nitro group at the C3 position, and a carboxylic acid group at the C5 position. The presence of both an electron-withdrawing nitro group and a carboxylic acid functionality, along with the N-methylation, dictates its chemical behavior and physical properties.

Due to the limited direct experimental data for the target compound, we present predicted values and data from its close isomer, 1-methyl-5-nitro-pyrazole-3-carboxylic acid, to offer a reasonable estimation of its properties.

PropertyPredicted/Analogous ValueCompoundSource
Molecular Formula C₅H₅N₃O₄This compound-
Molecular Weight 171.11 g/mol This compound-
Boiling Point 399.0 ± 27.0 °C (Predicted)1-methyl-5-nitro-pyrazole-3-carboxylic acid[1]
Density 1.72 ± 0.1 g/cm³ (Predicted)1-methyl-5-nitro-pyrazole-3-carboxylic acid[1]
pKa Given the electron-withdrawing nature of the nitro group and the pyrazole ring, the carboxylic acid is expected to be a relatively strong acid, likely with a pKa in the range of 2-3.--
Solubility Expected to have some solubility in water due to the carboxylic acid group, and good solubility in polar organic solvents like DMSO and methanol.--

Section 2: Proposed Synthesis Pathway

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of related pyrazole carboxylic acids. A common strategy involves the construction of the pyrazole ring, followed by N-methylation and nitration, and finally, hydrolysis of an ester precursor.

The proposed multi-step synthesis is outlined below:

G A Ethyl 2-diazo-3-oxobutanoate B Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->B Cycloaddition C Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate B->C N-Methylation (e.g., Dimethyl Sulfate) D Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate C->D Nitration (e.g., HNO₃/H₂SO₄) E This compound D->E Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic pathway for this compound.

Rationale Behind Experimental Choices:
  • Cycloaddition: The initial formation of the pyrazole ring can be achieved through a cycloaddition reaction.

  • N-Methylation: The introduction of the methyl group onto the pyrazole nitrogen is a standard N-alkylation reaction. Using a reagent like dimethyl sulfate or methyl iodide in the presence of a base is a common method.

  • Nitration: The nitration of the pyrazole ring is a key step. A mixture of nitric acid and sulfuric acid is a classic nitrating agent. The position of nitration will be directed by the existing substituents on the ring.

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically carried out under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidification.[2]

Section 3: Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Ethanol

  • Water

  • Hydrochloric Acid (1M)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

  • Hydrolysis to this compound:

    • Dissolve the crude ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

    • Add lithium hydroxide monohydrate and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted ester.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 4: Anticipated Spectral Characteristics

¹H NMR Spectroscopy
  • N-CH₃ Proton: A singlet peak is expected for the methyl group attached to the nitrogen, likely in the range of 3.8-4.2 ppm.

  • Pyrazole Ring Proton: A singlet peak for the proton on the pyrazole ring (at the C4 position) is anticipated, likely in the downfield region (7.0-8.0 ppm) due to the deshielding effects of the aromatic ring and the adjacent nitro group.

  • Carboxylic Acid Proton: A broad singlet, which can be exchangeable with D₂O, is expected for the carboxylic acid proton, typically appearing far downfield (>10 ppm).

For comparison, the ¹H NMR spectrum of the closely related methyl ester of 3-nitro-1H-pyrazole-5-carboxylic acid is available.[3]

¹³C NMR Spectroscopy
  • Carboxylic Acid Carbonyl: A peak in the range of 160-170 ppm.

  • Pyrazole Ring Carbons: Peaks for the three carbons in the pyrazole ring. The carbon bearing the nitro group (C3) would be significantly downfield.

  • N-CH₃ Carbon: A peak for the methyl carbon, typically in the range of 35-45 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong absorption from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

  • N-O Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=N and C=C Stretches: Absorptions from the pyrazole ring in the fingerprint region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): An exact mass measurement would be expected to confirm the molecular formula C₅H₅N₃O₄.

  • Fragmentation Pattern: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and other characteristic fragments.

Section 5: Applications and Future Directions

Nitro-substituted pyrazole carboxylic acids are important building blocks in medicinal chemistry and materials science. They can serve as precursors for the synthesis of more complex heterocyclic systems. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. This makes this compound a potentially valuable intermediate for the development of novel pharmaceuticals and functional materials. Further research is warranted to experimentally determine its physicochemical properties and explore its synthetic utility.

References

An In-Depth Technical Guide to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the precise synthesis and characterization of chemical intermediates are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , a pivotal heterocyclic compound. While the initially requested "1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid" is not readily documented, this guide focuses on its well-characterized and industrially significant isomer, identified by the CAS Number 139756-00-6 .[1][2][3][4][5]

This compound is a critical precursor in the synthesis of Sildenafil (Viagra™), a widely recognized phosphodiesterase type 5 (PDE5) inhibitor.[6][7] Its molecular architecture is integral to the construction of the pyrazolopyrimidinone core of Sildenafil, making a thorough understanding of its properties and synthesis essential for medicinal chemists and process development scientists. This document will delve into its physicochemical characteristics, provide a detailed synthesis protocol, and elucidate its role in the broader context of drug manufacturing, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in multi-step syntheses. The key properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 139756-00-6[1][2][3][4][5][6]
Molecular Formula C₈H₁₁N₃O₄[1][5][6]
Molecular Weight 213.19 g/mol [1][5][6]
IUPAC Name 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[1][5]
Appearance White to off-white crystalline solid[2]
Solubility Slightly soluble in DMSO and Methanol[8]
pKa 2.16 ± 0.50 (Predicted)[8]
Storage Temperature 2-8°C[8]
Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃): δ= 0.99–1.03 (t, J= 8.0 Hz, 3H, CH₂CH₃), 1.68–1.77 (m, 2H, CH₂CH₃), 2.86–2.90 (t, J = 8.0Hz, 2H, CH₂C=N), 4.14 (s, 3H, N–CH₃), 8.38 (br, 1 H, COOH) ppm.[9]

  • ¹³C NMR (100 MHz, CDCl₃): δ = 158.58, 149.81, 132.33, 130.87, 40.63, 29.08, 21.25, 13.79 ppm.[9]

Synthesis Protocol

The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is achieved through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This electrophilic aromatic substitution is a critical step in the Sildenafil synthesis pathway.

Experimental Protocol: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

This protocol is based on established synthetic routes for Sildenafil.[4][7]

Materials:

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Fuming Nitric Acid

  • Sulfuric Acid (oleum)

  • Ice water

  • Acetone (for crystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a mixture of oleum and fuming nitric acid, while maintaining a low temperature.

  • Once the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction is exothermic and requires careful monitoring.[10]

  • Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., TLC or HPLC), cautiously pour the reaction mixture into ice water.

  • A white precipitate of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid precipitate by vacuum filtration.

  • Purify the crude product by crystallization from acetone to yield the final product with high purity.[9] A typical yield for this reaction is approximately 79.6%.[1][9]

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start 1-methyl-3-propyl-1H- pyrazole-5-carboxylic acid reaction Nitration with Fuming Nitric Acid and Sulfuric Acid (Oleum) start->reaction 1. Add to nitrating mixture quench Quench with Ice Water reaction->quench 2. Pour into ice water filter Vacuum Filtration quench->filter 3. Collect precipitate crystallize Crystallization from Acetone filter->crystallize 4. Purify product 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid crystallize->product

Caption: Synthetic workflow for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Application in Drug Development: The Sildenafil Synthesis

The primary and most significant application of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is as a key building block in the synthesis of Sildenafil.[6][11] The pyrazole core, appropriately substituted, is a bioisostere for the purine ring system found in cGMP, the natural substrate for the PDE5 enzyme. This structural mimicry is a cornerstone of Sildenafil's inhibitory action.[7]

The synthesis of Sildenafil from this intermediate involves a series of transformations:

  • Amidation: The carboxylic acid group is converted to a carboxamide.

  • Reduction: The nitro group is reduced to an amino group.

  • Acylation: The newly formed amino group is acylated with 2-ethoxybenzoyl chloride.

  • Cyclization: An intramolecular cyclization reaction forms the pyrazolopyrimidinone ring system of Sildenafil.

G A 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid B 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide A->B Amidation C 4-amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide B->C Nitro Group Reduction D Acylated Intermediate C->D Acylation with 2-ethoxybenzoyl chloride E Sildenafil D->E Cyclization

Caption: Role of the title compound in the Sildenafil synthesis pathway.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole derivatives suggest the following precautions.[12][13][14]

  • GHS Hazard Classification (Anticipated):

    • Acute Toxicity, Oral (Harmful if swallowed)

    • Skin Corrosion/Irritation

    • Serious Eye Damage/Eye Irritation

    • Specific target organ toxicity — single exposure (May cause respiratory irritation)

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

  • First-Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid formation of dust and aerosols.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][12]

Analytical Methods

The purity and identity of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its subsequent products in the Sildenafil synthesis are typically monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of Sildenafil and its intermediates.[11] A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[11] Spectroscopic methods such as NMR and IR are used for structural confirmation.

Conclusion

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid stands as a testament to the importance of well-characterized intermediates in the synthesis of complex pharmaceuticals. Its role in the production of Sildenafil highlights the intricate design and execution required in modern drug development. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and scientists in the pharmaceutical industry. Adherence to the described protocols and safety measures will ensure the effective and safe utilization of this critical chemical building block.

References

A Technical Guide to the Structural Elucidaion of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from synthesis to spectroscopic and crystallographic analysis, to unequivocally confirm the molecular structure of this pyrazole derivative. Pyrazole carboxylic acids are significant scaffolds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Synthetic Pathway and Purification

The initial step in structural elucidation is the synthesis and purification of the target compound. A plausible synthetic route to this compound involves the nitration of a suitable pyrazole precursor followed by methylation and hydrolysis.

Proposed Synthetic Workflow:

Synthesis_Workflow A Ethyl 3-amino-1H-pyrazole-5-carboxylate B Diazotization & Nitration A->B NaNO2, H2SO4 C Ethyl 3-nitro-1H-pyrazole-5-carboxylate B->C D N-Methylation C->D CH3I, K2CO3 E Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate D->E F Alkaline Hydrolysis E->F NaOH(aq) G This compound F->G H Purification (Recrystallization) G->H

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification
  • Nitration: Ethyl 3-amino-1H-pyrazole-5-carboxylate is diazotized using sodium nitrite in sulfuric acid at low temperatures, followed by treatment with a nitrite solution to introduce the nitro group at the 3-position of the pyrazole ring.

  • N-Methylation: The resulting ethyl 3-nitro-1H-pyrazole-5-carboxylate is then N-methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

  • Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide.

  • Acidification and Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound. The solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield analytically pure crystals.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0broad singlet1H-COOH
~7.5 - 8.0singlet1HPyrazole C4-H
~4.0 - 4.2singlet3HN-CH₃

Rationale for Assignments:

  • The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift.

  • The single proton on the pyrazole ring (at the C4 position) will be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

  • The N-methyl group protons will appear as a sharp singlet in the aliphatic region.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160 - 165-COOH
~150 - 155Pyrazole C3-NO₂
~135 - 140Pyrazole C5-COOH
~110 - 115Pyrazole C4
~40 - 45N-CH₃

Rationale for Assignments:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The pyrazole ring carbons will have distinct chemical shifts based on their substituents. The carbon bearing the nitro group (C3) is expected to be significantly downfield.

  • The N-methyl carbon will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2500 - 3300 (broad)O-H stretch (carboxylic acid)
~1700 - 1725C=O stretch (carboxylic acid)
~1520 - 1560Asymmetric N-O stretch (nitro group)
~1340 - 1380Symmetric N-O stretch (nitro group)

The presence of these characteristic absorption bands provides strong evidence for the carboxylic acid and nitro functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₅H₅N₃O₄, Molecular Weight: 171.11 g/mol ).[3]

  • Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and the loss of NO₂ from the nitro group.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Parameters:

Based on related pyrazole structures, the compound is likely to crystallize in a monoclinic or orthorhombic crystal system.[4][5][6] Intermolecular hydrogen bonding between the carboxylic acid group of one molecule and the pyrazole nitrogen of an adjacent molecule is expected, leading to the formation of supramolecular chains or dimers.[4][5][6]

Workflow for Structure Elucidation:

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay Proposed_Structure Proposed_Structure NMR->Proposed_Structure IR->Proposed_Structure MS->Proposed_Structure Confirmed_Structure Final Structure Confirmed XRay->Confirmed_Structure Proposed_Structure->Confirmed_Structure Confirmation

Caption: A comprehensive workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of synthesis, purification, and various analytical techniques. By systematically applying NMR, IR, and mass spectrometry, a proposed structure can be confidently established. Ultimately, single-crystal X-ray crystallography provides the unequivocal confirmation of the molecular structure, offering a complete and unambiguous characterization of this important heterocyclic compound.

References

discovery and history of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern chemistry. Its journey from a 19th-century chemical curiosity to a cornerstone of blockbuster pharmaceuticals and high-performance agrochemicals is a testament to its remarkable versatility. Pyrazole carboxylic acids, in particular, serve as critical synthons and pharmacophores, providing a chemically tractable handle for molecular elaboration while contributing to potent biological activity. This guide provides a comprehensive overview of the discovery and historical development of pyrazole carboxylic acids, detailing the foundational synthetic methodologies, the key milestones in their application, and the scientific rationale that propelled their ascent. Aimed at researchers, scientists, and drug development professionals, this document synthesizes historical context with technical detail, explaining the causality behind key experimental choices and highlighting the enduring legacy of this indispensable chemical scaffold.

The Dawn of Pyrazole Chemistry: Foundational Discoveries

The story of pyrazoles begins not with the carboxylic acids themselves, but with a related class of compounds that first hinted at their profound biological potential. The late 19th century, a golden age for German organic chemistry, set the stage for these foundational discoveries.

The Serendipitous Discovery of Pyrazolones: Ludwig Knorr (1883)

The history of medicinally relevant pyrazoles is inextricably linked to German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine.[1] The unexpected product was not a quinoline, but a five-membered heterocyclic compound he named Antipyrine. This molecule, a pyrazolone, was found to possess potent antipyretic and analgesic properties and became one of the world's most widely used drugs until the rise of aspirin.[1] This discovery was pivotal; it established the pyrazole core as a "privileged scaffold," a structural framework with a high propensity for biological activity, sparking intense interest in this new class of compounds.[2]

The First Pyrazole Carboxylic Acids: From Buchner's Decarboxylation (1889)

While Knorr had discovered a biologically active derivative, the parent pyrazole ring remained elusive. In 1889, Eduard Buchner achieved the first synthesis of pyrazole itself. Critically, his method involved the thermal decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2] This work is significant as it implies the existence and synthesis of pyrazole carboxylic acids predated the isolation of the parent heterocycle, establishing them as fundamental to the early understanding of this chemical family.

The Fundamental Synthesis of the Pyrazole Ring: Hans von Pechmann (1898)

Further foundational work was contributed by German chemist Hans von Pechmann. In 1898, he developed a method to synthesize the pyrazole ring by reacting diazomethane with acetylene.[3][4][5][6] This reaction, a [3+2] cycloaddition, provided a direct route to the unsubstituted parent ring and is now known as the Pechmann pyrazole synthesis.[3][5][7] While elegant, the use of the highly toxic and explosive diazomethane limited its widespread practical application for creating diverse derivatives.[4]

Foundational Synthetic Methodologies: The Chemist's Toolkit

The initial discoveries by Knorr and Pechmann laid the groundwork for two major synthetic pathways to the pyrazole core. The Knorr synthesis, owing to its versatility and the accessibility of its starting materials, rapidly became the dominant method for generating the substituted pyrazoles that would later define the class.

The Knorr Pyrazole Synthesis: The Workhorse Reaction

The most common and versatile strategy for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10][11][12] The reaction's power lies in its simplicity and modularity; by varying the substituents on both the hydrazine and the dicarbonyl component, a vast library of pyrazole derivatives can be accessed.

Causality of the Mechanism: The reaction proceeds through a logical sequence of condensation and cyclization. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then occurs to yield the stable, aromatic pyrazole ring.[8] The formation of this aromatic ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[8]

Knorr_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Cyclic_Int Non-aromatic Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Aromatic Pyrazole (e.g., Pyrazole Carboxylate) Cyclic_Int->Pyrazole Dehydration (-H2O)

Caption: The Knorr pyrazole synthesis proceeds via condensation to a hydrazone, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative example of the Knorr synthesis for creating a pyrazole carboxylic acid ester.

  • Preparation of the 1,3-Dicarbonyl Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exotherm may be observed.

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture. The acid catalyzes the condensation and cyclization steps.[8]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole ester.

The Pharmacological Awakening: Pyrazoles in Medicine

The true potential of pyrazole carboxylic acids was realized when chemists began to systematically explore their utility in drug discovery. Building on the early success of Antipyrine, the pyrazole scaffold became a focal point for medicinal chemistry programs worldwide.

Case Study: Celecoxib – The Rise of Selective COX-2 Inhibitors

Perhaps the most commercially successful drug featuring a pyrazole core is Celecoxib (brand name Celebrex).[13] Developed as a non-steroidal anti-inflammatory drug (NSAID), its design was a landmark in rational drug development.

Scientific Rationale: Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition reduces inflammation and pain, COX-1 inhibition can lead to gastrointestinal side effects. The goal was to create a selective COX-2 inhibitor. The trifluoromethyl-substituted pyrazole ring of Celecoxib was designed to fit into a specific hydrophilic side pocket present in the COX-2 active site, a feature absent in COX-1, thereby conferring selectivity.[14]

The synthesis of Celecoxib is a modern application of classical organic reactions, showcasing the enduring relevance of foundational chemistry.[14][15]

Caption: The commercial synthesis of Celecoxib involves a Claisen condensation followed by a regioselective Knorr-type cyclization.

Expanding Therapeutic Horizons

The success of Celecoxib spurred further investigation into pyrazole carboxylic acids and their derivatives across numerous disease areas. The scaffold has proven remarkably fruitful, leading to compounds with a wide range of pharmacological activities.[16][17]

Table 1: Selected Pharmaceutical Applications of Pyrazole Carboxylic Acid Derivatives

Compound/Derivative ClassTherapeutic AreaMechanism of Action / Target
Celecoxib Anti-inflammatorySelective COX-2 Inhibition[13][14]
Difenamizole AnalgesicNon-selective COX inhibitor
Pyrazole-NO Hybrids Anti-inflammatory, AntibacterialAct as nitric oxide (NO) donors, reducing ulcerogenic potential[18][19]
Various Derivatives AnticancerInhibition of various kinases (e.g., EGFR, HER-2), carbonic anhydrase[20]
Various Derivatives Antiviral (Dengue, HIV)Inhibition of viral proteases or reverse transcriptase[2][21]
KEAP1:NRF2 Inhibitors Cytoprotective (Potential)Disruption of the KEAP1:NRF2 protein-protein interaction[22]

Revolutionizing Agriculture: Pyrazole Carboxylic Acids in Crop Protection

Parallel to their development in medicine, pyrazole carboxylic acids and their amide derivatives (carboxamides) were found to have profound applications in agriculture. They form the chemical backbone of many modern fungicides, herbicides, and insecticides, contributing to global food security.[10][11][23][24]

The SDHI Fungicide Revolution: Pyrazole Carboxamides

One of the most significant advances in fungicide development has been the emergence of Succinate Dehydrogenase Inhibitors (SDHIs).[25] Many of the most potent SDHIs are pyrazole carboxamides.

Mode of Action: These fungicides target and inhibit the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi.[26][27][28] By blocking this critical enzyme, the fungicides effectively shut down cellular energy production, leading to the death of the fungal pathogen.[26] The pyrazole carboxylic acid moiety is crucial for binding to the enzyme's active site.

Diamide Insecticides

Beyond fungicides, pyrazole carboxylic acids are key intermediates in the synthesis of modern diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole.[29] These insecticides offer targeted control of a wide range of chewing pests while having a more favorable safety profile for non-target organisms compared to older classes of insecticides.

Table 2: Key Agrochemicals Derived from Pyrazole Carboxylic Acids

Trade Name (Example)Chemical ClassTypeMode of Action
Xemium® (Fluxapyroxad) Pyrazole CarboxamideFungicideSuccinate Dehydrogenase Inhibitor (SDHI)[28]
Penthiopyrad Pyrazole CarboxamideFungicideSuccinate Dehydrogenase Inhibitor (SDHI)[23]
Rynaxypyr® (Chlorantraniliprole) DiamideInsecticideRyanodine receptor modulator[29]
Pyraflufen-ethyl PhenylpyrazoleHerbicideProtoporphyrinogen oxidase (PPO) inhibitor[23]

Conclusion: An Enduring Scaffold in Chemical Innovation

From a serendipitous laboratory observation in the 1880s to a multi-billion dollar presence in modern medicine and agriculture, the history of pyrazole carboxylic acids is a compelling narrative of scientific discovery and application. The foundational synthetic work of chemists like Knorr provided a robust and flexible platform for chemical exploration. This platform was expertly leveraged by subsequent generations of medicinal and agricultural chemists who, through rational design and systematic screening, unlocked the scaffold's immense biological potential. The pyrazole carboxylic acid core is a testament to the power of heterocyclic chemistry, demonstrating how a simple, stable aromatic ring can be decorated to interact with a vast array of biological targets, ultimately yielding compounds that improve human health and safeguard our food supply. Its journey is far from over, as new synthetic methods and novel biological applications for this remarkable scaffold continue to emerge.

References

The Ascendant Therapeutic Potential of Nitropyrazole Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Nitropyrazole Scaffold - A Nexus of Therapeutic Promise

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties and reactivity, opening up a new frontier of biological activities. This technical guide delves into the burgeoning field of nitropyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential antimicrobial, anticancer, and anti-inflammatory activities. We will explore the causality behind experimental designs, present detailed protocols for biological evaluation, and dissect the structure-activity relationships that govern the therapeutic efficacy of this fascinating class of compounds.

I. Antimicrobial Activities of Nitropyrazole Derivatives: A New Front in the War Against Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the urgent discovery of novel antimicrobial agents.[2] Nitropyrazole derivatives have emerged as a promising class of compounds with potent activity against a spectrum of bacteria and fungi. The electron-withdrawing nature of the nitro group is often crucial for their antimicrobial efficacy.

A. Unraveling the Mechanism of Action

While the precise mechanisms of action are still under investigation for many nitropyrazole derivatives, several have been elucidated. It is believed that the nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death.[3] Some nitropyrazole derivatives have also been shown to disrupt bacterial cell wall synthesis and inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.[2]

B. Quantitative Assessment of Antimicrobial Potency

The antimicrobial activity of nitropyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The following table summarizes the reported antimicrobial activities of selected nitropyrazole derivatives.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 1 Escherichia coli0.25[4]
Compound 2 Staphylococcus epidermidis0.25[4]
Compound 3 Aspergillus niger1[4]
Nitropyrazole-Hydrazone Derivative Gram-positive strains & A. baumannii0.78–1.56[2]
Triazine-fused Nitropyrazole S. epidermidis0.97[2]
Triazine-fused Nitropyrazole Enterobacter cloacae0.48[2]
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the MIC of nitropyrazole derivatives against bacterial strains.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing sterile Mueller-Hinton Broth (MHB). b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the nitropyrazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Potential of Nitropyrazole Derivatives: Targeting Malignant Cells with Precision

The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. Nitropyrazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them attractive candidates for further development.[5][6]

A. Mechanisms of Anticancer Action: A Multifaceted Approach

Nitropyrazole derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7] Key mechanisms include:

  • Induction of Apoptosis: Many nitropyrazole derivatives trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins.[7]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.

  • Inhibition of Protein Kinases: Several nitropyrazole derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell signaling, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][8]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

B. Quantitative Analysis of Cytotoxic Activity

The anticancer potency of nitropyrazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table presents the IC50 values for selected nitropyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole Carbaldehyde Derivative MCF7 (Breast Cancer)0.25[5]
1H-pyrazolo[3,4-d]pyrimidine Derivative A549 (Non-small cell lung cancer)8.21[5]
1H-pyrazolo[3,4-d]pyrimidine Derivative HCT116 (Colorectal carcinoma)19.56[5]
Isolongifolanone Derivative MCF7 (Breast Cancer)5.21[5]
Thieno[2,3-c]pyrazole Derivative (Tpz-1) HL-60 (Leukemia)0.19[6]
3,5-Diaryl-pyrazole Derivative PC3 (Prostate Cancer)Potent Activity[8]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

1. Cell Seeding: a. Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells and seed them into a 96-well plate at a predetermined density. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

2. Compound Treatment: a. Prepare a series of dilutions of the nitropyrazole derivative in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. b. Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

III. Anti-inflammatory Properties of Nitropyrazole Derivatives: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[9] Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.[4] The introduction of a nitro group can further modulate the anti-inflammatory profile of these compounds.

A. Targeting the Inflammatory Cascade

Nitropyrazole derivatives can mitigate the inflammatory response through several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), nitropyrazoles can inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[10][11] Some derivatives exhibit selectivity for COX-2, which may lead to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[1][12]

  • Inhibition of 5-Lipoxygenase (5-LOX): Some pyrazole-hydrazone derivatives have shown the ability to inhibit 5-LOX, an enzyme involved in the production of leukotrienes, another class of pro-inflammatory mediators.[10]

  • Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain nitropyrazole derivatives have been found to reduce NO production in activated macrophages.[10]

B. In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of nitropyrazole derivatives are often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Compound IDIn Vivo ModelAnti-inflammatory EffectReference
Pyrazole-NO hybrid Carrageenan-induced paw edemaSignificant activity[13][14]
Pyrazole-hydrazone derivative (4f) Carrageenan-induced paw edemaHigher activity than celecoxib[10]
Thymol–pyrazole hybrid Formalin-induced paw edemaHigher inhibition than celecoxib[12]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic method for screening potential anti-inflammatory agents.

1. Animal Acclimatization and Grouping: a. Acclimatize male Wistar rats to the laboratory conditions for at least one week. b. Divide the rats into different groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the nitropyrazole derivative.

2. Compound Administration: a. Administer the nitropyrazole derivative or the standard drug orally or intraperitoneally to the respective groups. b. Administer the vehicle (e.g., saline or a suspension agent) to the control group.

3. Induction of Inflammation: a. One hour after compound administration, inject a small volume of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema: a. Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point compared to the control group. b. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.

IV. Synthesis of Bioactive Nitropyrazole Derivatives: A Chemical Perspective

The synthesis of nitropyrazole derivatives often involves multi-step reaction sequences. A common approach is the condensation of a β-diketone with a hydrazine derivative, followed by nitration of the resulting pyrazole ring.[15] The Vilsmeier-Haack reaction can be employed for the formylation of pyrazoles, providing a versatile intermediate for further functionalization.[16] The specific synthetic route can be tailored to introduce various substituents on the pyrazole core, allowing for the fine-tuning of the biological activity.

Illustrative Synthetic Workflow

SynthesisWorkflow Start Starting Materials (e.g., β-Diketone, Hydrazine) Condensation Condensation Reaction Start->Condensation Pyrazole Pyrazole Core Condensation->Pyrazole Nitration Nitration Pyrazole->Nitration Nitropyrazole Nitropyrazole Intermediate Nitration->Nitropyrazole Functionalization Further Functionalization (e.g., Vilsmeier-Haack, Alkylation) Nitropyrazole->Functionalization FinalProduct Bioactive Nitropyrazole Derivative Functionalization->FinalProduct

Caption: A generalized workflow for the synthesis of bioactive nitropyrazole derivatives.

V. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of nitropyrazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents. Key SAR observations include:

  • Position of the Nitro Group: The position of the nitro group on the pyrazole ring significantly influences the biological activity.

  • Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole core can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby affecting its potency and selectivity.

  • Substituents on Appended Phenyl Rings: For derivatives containing phenyl rings, the type and position of substituents on these rings can have a profound impact on their biological activity. For instance, the presence of halogen atoms or methoxy groups can enhance anticancer or anti-inflammatory effects.

VI. Future Perspectives and Conclusion

Nitropyrazole derivatives represent a rich and underexplored area of medicinal chemistry with immense therapeutic potential. The versatility of the pyrazole scaffold, combined with the unique properties imparted by the nitro group, offers a powerful platform for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by nitropyrazole derivatives will facilitate the design of more specific and effective drugs.

  • Optimizing Pharmacokinetic Properties: Further structural modifications are needed to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, enhancing their drug-like properties.

  • Exploring Novel Therapeutic Applications: The diverse biological activities of nitropyrazoles suggest that they may have potential in other therapeutic areas, such as neurodegenerative diseases and viral infections.

References

The Privileged Scaffold: A Technical Guide to Substituted 1H-Pyrazole-5-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in modern drug discovery.[2][4] Among the various classes of pyrazole derivatives, substituted 1H-pyrazole-5-carboxylic acids and their derivatives represent a particularly fruitful area of research, leading to the development of numerous therapeutic agents.[5][6][7] This technical guide provides an in-depth exploration of the synthesis, medicinal chemistry, and structure-activity relationships (SAR) of this important class of molecules, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices and provide actionable insights for leveraging this scaffold in the design of novel therapeutics.

Strategic Synthesis of the 1H-Pyrazole-5-Carboxylic Acid Scaffold

The synthetic accessibility of the pyrazole ring is a key factor contributing to its widespread use. A variety of robust and versatile methods exist for the construction of the 1H-pyrazole-5-carboxylic acid core, allowing for the introduction of diverse substituents at various positions. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Workhorse: Knorr Pyrazole Synthesis and its Variations

The Knorr pyrazole synthesis and related condensations of 1,3-dicarbonyl compounds with hydrazines remain the most fundamental and widely employed methods for constructing the pyrazole ring.[8] The inherent reactivity of the dicarbonyl system allows for a predictable cyclization pathway.

A common approach to 1,3,5-substituted pyrazoles involves the cyclocondensation of an arylhydrazine with a 1,3-diketoester, generated in situ from a ketone and diethyl oxalate.[3][9] This method provides a straightforward entry into a wide range of analogs.

Conceptual Workflow for Knorr Pyrazole Synthesis:

knorr_synthesis start 1,3-Dicarbonyl Compound (e.g., β-ketoester) intermediate Hydrazone/ Enehydrazine Intermediate start->intermediate + hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Substituted 1H-Pyrazole-5-carboxylate cyclization->product

Caption: Knorr pyrazole synthesis workflow.

Regioselective Approaches: 1,3-Dipolar Cycloaddition

For more precise control over regiochemistry, 1,3-dipolar cycloaddition reactions offer a powerful alternative. The reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne provides a direct route to pyrazole-5-carboxylates.[9] This method is particularly valuable for the synthesis of specific regioisomers that may be difficult to obtain through condensation methods.

Building upon the Core: Functionalization of the Carboxylic Acid

The carboxylic acid moiety at the 5-position is a versatile handle for further derivatization, most commonly leading to the synthesis of amides and esters. This late-stage diversification strategy is highly advantageous in medicinal chemistry for rapidly building a library of analogs to explore structure-activity relationships.[8]

Typical Amide Coupling Workflow:

amide_coupling acid 1H-Pyrazole-5-carboxylic acid coupling Coupling Reagent (e.g., HATU, EDC) acid->coupling amide 1H-Pyrazole-5-carboxamide coupling->amide amine Primary or Secondary Amine (R1R2NH) amine->amide

Caption: Amide bond formation from a pyrazole carboxylic acid.

Therapeutic Applications: A Scaffold for Diverse Biological Targets

The substituted 1H-pyrazole-5-carboxylic acid framework is a recurring motif in a wide array of biologically active compounds, demonstrating its ability to interact with a diverse range of protein targets.[5][6][7]

Anti-inflammatory Agents

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties.[5] For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. The design of novel anti-inflammatory agents often involves the synthesis of pyrazole-3-carboxylate and pyrazole-5-carboxylate derivatives.[5]

Anticancer Therapeutics

The pyrazole scaffold is prevalent in the development of anticancer agents.[10] Derivatives of 1H-pyrazole-5-carboxylic acid have been investigated as inhibitors of various kinases and other cancer-related targets. For example, pyrazole-5-carbohydrazide derivatives have been shown to induce apoptosis in lung cancer cells.[4][10]

Antimicrobial and Antiviral Activities

Substituted pyrazoles, including those with a carboxylic acid function, have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3][5] Furthermore, certain 1H-pyrazole-3-carboxylic acid derivatives have shown promising antiviral effects, including against HIV.[11]

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

Systematic exploration of the substitution patterns on the pyrazole ring is crucial for optimizing biological activity and selectivity.

  • Substitution at N1: The substituent at the N1 position significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. Often, a substituted phenyl ring at this position is beneficial for activity.[12]

  • Substitution at C3 and C5: The groups at the C3 and C5 positions are critical for target engagement. For example, in a series of meprin inhibitors, variations of aryl moieties at these positions were explored to modulate inhibitory activity and selectivity.[13]

  • The Carboxamide Moiety: When the carboxylic acid is converted to a carboxamide, the nature of the amine substituent can dramatically impact potency and selectivity. This is a key area for SAR exploration in many drug discovery programs.[12][14]

Compound Class Biological Target/Activity Key SAR Observations Reference
Pyrazole-3-carboxamidesCannabinoid Receptor 1 (CB1) AntagonistsA p-substituted phenyl at C5 and a 2,4-dichlorophenyl at N1 are crucial for potent activity.[12]
3,4,5-Substituted PyrazolesMeprin α and β InhibitorsAromatic carboxylic acid substitutions on a benzylic unit at N1 improved activity against meprin α and significantly increased potency against meprin β.[13]
Pyrazole-5-carbohydrazidesAnticancer (A549 lung cancer cells)The hydrazide moiety and its substituents are important for inducing apoptosis.[4][10]
1H-pyrazole-3-carboxylic acidsAntibacterialThe overall substitution pattern determines the spectrum of activity against different bacterial strains.[3]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of Ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate

This protocol is adapted from general procedures for the synthesis of 1,3,5-substituted pyrazoles.[9]

Objective: To synthesize a 1,5-disubstituted pyrazole-3-carboxylate via cyclocondensation.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Ethanol (anhydrous)

  • Arylhydrazine hydrochloride (1.0 eq)

  • Glacial acetic acid

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add the substituted acetophenone and diethyl oxalate.

  • Stir the mixture at room temperature for 12-24 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the intermediate 1,3-diketoester with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude 1,3-diketoester in glacial acetic acid.

  • Add the arylhydrazine hydrochloride and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 1,5-diaryl-1H-pyrazole-3-carboxylic acid

Objective: To hydrolyze the pyrazole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate (from Protocol 1) (1.0 eq)

  • Lithium hydroxide or Sodium hydroxide (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water.

  • Add the lithium hydroxide or sodium hydroxide and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry to afford the pure 1,5-diaryl-1H-pyrazole-3-carboxylic acid.

Conclusion: The Future of Pyrazole-based Drug Discovery

The substituted 1H-pyrazole-5-carboxylic acid scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued prominence in medicinal chemistry. Future research will undoubtedly uncover new applications for this remarkable heterocycle, driven by a deeper understanding of its interactions with biological systems and the development of innovative synthetic methodologies.

References

A Comprehensive Theoretical Analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the theoretical and computational investigation of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. It is designed for researchers, scientists, and professionals in the field of drug development and computational chemistry. The guide outlines a robust methodology employing quantum chemical calculations to elucidate the structural, electronic, and spectroscopic characteristics of the title molecule. By presenting a self-validating protocol, from initial structure input to in-depth analysis of molecular properties, this document serves as a practical resource for predicting the behavior of this and analogous heterocyclic compounds, thereby accelerating research and development efforts.

Introduction: The Rationale for a Computational Approach

Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The specific molecule, this compound, is of significant interest due to the juxtaposition of an electron-withdrawing nitro group and a versatile carboxylic acid moiety on the pyrazole scaffold. This unique combination of functional groups is anticipated to profoundly influence its physicochemical properties, reactivity, and potential as a precursor for novel therapeutic agents.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to probe the molecular world. They provide invaluable insights into geometric structures, electronic distributions, and spectroscopic signatures that can be challenging to determine experimentally. This guide focuses on the application of Density Functional Theory (DFT), a widely accepted and accurate computational method, to build a comprehensive theoretical understanding of this compound.

The Computational Gauntlet: A Validated Theoretical Workflow

The theoretical characterization of this compound is a multi-step process. The following workflow is designed to be a self-validating system, ensuring the reliability of the generated data.

Workflow for Theoretical Characterization

Theoretical_Calculation_Workflow A 1. Molecular Structure Generation B 2. Geometry Optimization (DFT) A->B Initial 3D coordinates C 3. Vibrational Frequency Analysis B->C B3LYP/6-311++G(d,p) D 4. Minimum Energy Confirmation C->D Absence of imaginary frequencies E 5. Calculation of Molecular Properties D->E Validated geometry F 6. Frontier Molecular Orbital Analysis E->F HOMO-LUMO gap G 7. Spectroscopic Prediction (IR/Raman) E->G Vibrational modes H 8. Electrostatic Potential Mapping E->H Charge distribution I 9. Comprehensive Data Interpretation F->I G->I H->I

Caption: A validated workflow for theoretical calculations.

Detailed Protocol for Computational Analysis

Step 1: Generation of the Initial Molecular Structure

  • Action: Construct the three-dimensional structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Expertise: A chemically sensible starting geometry, with appropriate bond lengths and angles, is critical for the efficiency and success of the subsequent optimization.

Step 2: Geometry Optimization

  • Methodology: Employ Density Functional Theory (DFT), specifically using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Causality: The B3LYP functional is a well-established method that provides a reliable balance between computational cost and accuracy for organic molecules. The 6-311++G(d,p) basis set is chosen for its robustness in describing electron distribution, including lone pairs and polarized bonds, which are abundant in the target molecule.

  • Trustworthiness: The optimization process is complete when the forces acting on each atom are negligible and the energy change between successive steps is below a stringent threshold, ensuring a true stationary point on the potential energy surface has been located.

Step 3: Vibrational Frequency Calculation

  • Action: Perform a frequency calculation at the identical level of theory as the geometry optimization.

  • Rationale: This is a crucial validation step. The results confirm whether the optimized structure is a true energy minimum and also provide the necessary data for predicting the infrared (IR) and Raman spectra.

Step 4: Confirmation of the Minimum Energy Structure

  • Action: Scrutinize the output of the frequency calculation for the presence of imaginary frequencies.

  • Expertise: A stable, ground-state molecule will exhibit only positive (real) vibrational frequencies. The presence of any imaginary frequencies would indicate that the optimized structure is a transition state or a higher-order saddle point, necessitating a re-evaluation of the geometry.

Step 5: Computation of Molecular Properties

  • Action: With a validated minimum energy structure, proceed to calculate a suite of molecular properties.

  • Properties of Interest:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a descriptor of chemical stability.

    • Vibrational Spectra: The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra, which can be directly compared with experimental data.

    • Molecular Electrostatic Potential (MESP): The MESP surface provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Anticipated Theoretical Results and Discussion

Based on the molecular structure of this compound, the following theoretical outcomes are anticipated.

Optimized Geometric Parameters

The pyrazole ring is expected to be essentially planar, with minor deviations due to the substituent groups. The bond lengths will reflect the aromatic character of the ring and the electronic influence of the nitro and carboxylic acid groups.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted Value RangeRationale
C=O (carbonyl) bond length1.20 - 1.22 ÅTypical value for a carboxylic acid carbonyl group.
O-H (hydroxyl) bond length0.96 - 0.98 ÅStandard for a carboxylic acid hydroxyl group.
N-O (nitro) bond lengths1.22 - 1.25 ÅReflects the delocalized nature of the nitro group.
C-NO₂ bond length1.45 - 1.48 ÅSingle bond with some partial double bond character.
Ring C-N and C-C bond lengths1.33 - 1.39 ÅIndicative of aromatic delocalization within the pyrazole ring.
Electronic and Reactivity Descriptors

The strong electron-withdrawing nature of the nitro and carboxylic acid groups will dominate the electronic landscape of the molecule.

Table 2: Predicted Electronic Properties and Their Significance

PropertyPredicted ObservationImplication for Reactivity and Properties
HOMO-LUMO Energy GapExpected to be relatively smallSuggests higher chemical reactivity and potential for electronic transitions at lower energies.
Dipole MomentA significant dipole moment is predictedThe molecule is polar, which will influence its solubility and intermolecular interactions.
MESPNegative potential localized on the oxygen atoms of the nitro and carboxylic acid groups. Positive potential on the acidic proton.These sites are predicted to be the primary centers for nucleophilic and electrophilic attack, respectively.
Predicted Spectroscopic Hallmarks

The theoretical vibrational spectrum will provide a detailed fingerprint of the molecule.

Table 3: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch (carboxylic acid dimer)2500-3300 (broad)
C=O stretch (carbonyl)1700-1730
Asymmetric NO₂ stretch1520-1560
Symmetric NO₂ stretch1340-1380
Pyrazole ring stretching modes1400-1600

Practical Applications and Future Research Trajectories

The theoretical data for this compound can be leveraged in several ways:

  • Guidance for Synthesis: Understanding the molecule's reactivity can aid in the design of efficient synthetic routes.

  • Rational Drug Design: The molecule's shape, electrostatic potential, and hydrogen bonding capabilities can be used to model its interactions with biological targets.

  • Materials Science: The predicted electronic and optical properties can inform the development of new materials with tailored functionalities.

Future computational studies could expand upon this work by exploring the molecule's behavior in different solvent environments using implicit or explicit solvent models, or by investigating its excited-state properties using Time-Dependent DFT (TD-DFT).

Conclusion

This guide has presented a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By adhering to this validated workflow, researchers can generate high-quality, reliable data that will provide a deep understanding of the molecule's fundamental properties. The integration of such computational studies into the research and development pipeline is an indispensable tool for accelerating innovation in chemistry and the life sciences.

An In-Depth Technical Guide to the Solubility and Stability of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the novel compound, 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. As a critical precursor in the synthesis of various pharmaceuticals, a thorough understanding of its physicochemical properties is paramount for process development, formulation, and ensuring therapeutic efficacy and safety.[1][2] This document will delve into the theoretical considerations and provide actionable experimental protocols to thoroughly characterize this molecule.

Introduction to this compound

This compound belongs to the class of nitropyrazoles, which are known for their diverse applications, including as energetic materials and as building blocks in medicinal chemistry.[3][4] The presence of a carboxylic acid moiety suggests pH-dependent solubility, while the nitro group can influence both the compound's stability and its reactivity.[5] A comprehensive understanding of these characteristics is essential for its successful application in drug development.

Solubility Profiling

An accurate assessment of a compound's solubility in various solvents is a cornerstone of early-stage drug development. It dictates the feasibility of formulations, impacts bioavailability, and informs purification strategies. For this compound, a multi-faceted approach to solubility determination is recommended.

Theoretical Considerations

The solubility of this compound will be governed by the interplay of its functional groups: the polar carboxylic acid, the electron-withdrawing nitro group, and the aromatic pyrazole ring. The carboxylic acid group will allow for significantly increased solubility in aqueous solutions at pH values above its pKa, due to deprotonation to the more soluble carboxylate salt. Conversely, in acidic conditions, the protonated, less polar form will dominate, leading to lower aqueous solubility. The nitro group and the pyrazole ring contribute to the overall lipophilicity of the molecule.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the equilibrium solubility assessment, a gold-standard method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound (high purity)

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Prepare stock solutions of the compound in a highly soluble solvent like DMSO for creating a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility in that specific solvent.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25
PBS (pH 7.4)25
0.1 N HCl25
0.1 N NaOH25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
PEG 40025

Table 1: Example of a solubility data summary table.

Visualizing the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 analysis1 Collect and dilute supernatant sep1->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of compound stress1 Hydrolytic (Acid, Base, Neutral) prep1->stress1 stress2 Oxidative (H₂O₂) prep1->stress2 stress3 Thermal (Solution & Solid) prep1->stress3 stress4 Photolytic (ICH Q1B) prep1->stress4 analysis1 Withdraw samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Identify degradants by LC-MS analysis2->analysis3

References

Methodological & Application

The Strategic Utility of 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrazole derivatives have garnered significant attention due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This document provides an in-depth technical guide on the applications of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, a versatile intermediate whose utility is derived from the orthogonal reactivity of its constituent functional groups. We will explore its synthetic accessibility, key transformations, and its role as a precursor to a variety of valuable molecular scaffolds.

Introduction: A Building Block of Strategic Importance

This compound is a five-membered aromatic heterocycle characterized by three key functional moieties: a carboxylic acid at the 5-position, a nitro group at the 3-position, and a methyl group on the pyrazole nitrogen. This specific arrangement of functional groups provides a powerful platform for selective chemical modifications, making it a valuable intermediate for the synthesis of diverse target molecules.

The pyrazole core is a well-established pharmacophore found in numerous marketed drugs, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] The carboxylic acid serves as a versatile handle for amide bond formation, esterification, or conversion to other functional groups.[3][4] Crucially, the nitro group at the 3-position acts as a masked amino group, which can be unmasked under specific reductive conditions to introduce a key nucleophilic center for further derivatization. This latent functionality is central to the strategic importance of this building block.

Synthetic Accessibility

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methods for constructing substituted pyrazoles. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors. The general approach would be the construction of the pyrazole ring, followed by regioselective nitration.

A likely synthetic pathway would commence with the condensation of a β-ketoester with methylhydrazine to form the 1-methyl-pyrazole-5-carboxylic acid ester scaffold. Subsequent nitration, a common transformation for pyrazole systems, would introduce the nitro group. The regioselectivity of this step is critical. Finally, hydrolysis of the ester would yield the target carboxylic acid. The choice of nitrating agent and reaction conditions would be crucial to favor the formation of the 3-nitro isomer.

Key Applications and Synthetic Transformations

The synthetic utility of this compound is primarily centered around the sequential or concurrent manipulation of its carboxylic acid and nitro functionalities.

Elaboration of the Carboxylic Acid Moiety

The carboxylic acid at the C5 position provides a reliable anchor point for molecular elaboration. Standard protocols can be employed for its conversion into a variety of other functional groups, significantly expanding the synthetic possibilities.

  • Amide Bond Formation: Coupling of the carboxylic acid with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) affords the corresponding amides. This is a cornerstone of medicinal chemistry for generating libraries of compounds with diverse biological activities.[5]

  • Esterification: Fischer esterification or reaction with alkyl halides in the presence of a base provides access to the corresponding esters. These can serve as protecting groups for the carboxylic acid or as final target molecules with specific physicochemical properties.

  • Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This opens up further synthetic avenues, such as ether formation or oxidation to the aldehyde.

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride.[4] This intermediate readily reacts with a variety of nucleophiles, including alcohols, amines, and organometallic reagents.

Transformation of the Nitro Group: A Gateway to 3-Aminopyrazoles

The true synthetic power of this building block is often realized upon the reduction of the C3-nitro group to the corresponding amine. This transformation unmasks a nucleophilic site on the pyrazole ring, enabling a host of subsequent reactions.

  • Catalytic Hydrogenation: The most common and clean method for nitro group reduction is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. This method is typically high-yielding and avoids the use of harsh chemical reductants.

  • Metal-Mediated Reductions: Other reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite can also be employed for the reduction of the nitro group. The choice of reagent can be influenced by the presence of other sensitive functional groups in the molecule.

The resulting 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is a highly valuable bifunctional intermediate.

Synergistic Applications: Synthesis of Fused Heterocyclic Systems

The presence of both an amino group (derived from the nitro group) and a carboxylic acid on the same pyrazole scaffold provides an ideal platform for the construction of fused heterocyclic systems. These bicyclic structures are of great interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.

For example, intramolecular condensation or cyclization reactions can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other related fused systems. These scaffolds are present in a number of biologically active molecules.

Experimental Protocols

The following protocols are representative examples of the key transformations involving this compound and its derivatives. Researchers should adapt these procedures as necessary based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize a 1-methyl-3-nitro-1H-pyrazole-5-carboxamide derivative.

Materials:

  • This compound

  • Amine of choice (e.g., aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Nitro Group Reduction

Objective: To synthesize 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, which can often be used in the next step without further purification.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC5H5N3O4171.11Carboxylic Acid, Nitro Group, Pyrazole
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acidC5H7N3O2141.13Carboxylic Acid, Amino Group, Pyrazole
1-Methyl-3-nitro-N-phenyl-1H-pyrazole-5-carboxamideC11H10N4O3246.22Amide, Nitro Group, Pyrazole, Phenyl

Visualization of Synthetic Pathways

synthetic_pathway A 1-Methyl-3-nitro-1H- pyrazole-5-carboxylic acid B Amide Derivatives A->B Amine, Coupling Agent C Ester Derivatives A->C Alcohol, Acid Catalyst D 3-Amino-1-methyl-1H- pyrazole-5-carboxylic acid A->D Reduction (e.g., H2, Pd/C) E Fused Heterocycles (e.g., Pyrazolopyrimidines) D->E Cyclization

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for molecular diversification. Its true potential is unlocked through the selective manipulation of its carboxylic acid and the latent amino functionality masked as a nitro group. The ability to generate complex and diverse molecular scaffolds, including fused heterocyclic systems, from this single precursor underscores its value to researchers in drug discovery and materials science. The protocols and conceptual framework provided herein are intended to serve as a guide for the effective utilization of this versatile synthetic intermediate.

References

Application Notes & Protocols: The Benzodiazepine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Scaffold

In the landscape of medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule. Among these, certain frameworks demonstrate an exceptional ability to bind to multiple, often unrelated, biological targets. These are termed "privileged structures".[1][2][3][4] This unique characteristic makes them invaluable starting points in drug discovery, significantly increasing the efficiency of identifying novel therapeutic agents.[4]

The 1,4-benzodiazepine is arguably the archetypal privileged scaffold.[4][5][6] First discovered by chance, this seven-membered diazepine ring fused to a benzene ring forms the core of a class of drugs that have had a profound impact on the treatment of anxiety, insomnia, seizures, and muscle spasms.[6][7][8] Its enduring relevance lies in its synthetic tractability and the rich structure-activity relationship (SAR) that allows for fine-tuning of its pharmacological profile. This guide provides an in-depth exploration of the benzodiazepine scaffold, from its fundamental mechanism of action to practical protocols for synthesis and library development.

Part 1: The Benzodiazepine Scaffold - A Privileged Structure

Core Structure and Mechanism of Action

Benzodiazepines exert their primary effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[9][10][11][12] They do not bind to the same site as the endogenous ligand GABA, but rather to a distinct site at the interface between the α and γ subunits.[9][10] This binding event locks the receptor in a conformation that increases its affinity for GABA.[10] The result is an increased frequency of the chloride ion channel opening, leading to hyperpolarization of the neuron and a potentiation of GABA's inhibitory effect.[10]

GABA_A_Receptor_MOA cluster_receptor GABA-A Receptor Complex cluster_modulation Modulation Pathway GABA_Site GABA Binding Site (α/β interface) Cl_Channel Chloride (Cl⁻) Ion Channel (Closed) GABA_Site->Cl_Channel Opens Channel BZD_Site Benzodiazepine (BZD) Binding Site (α/γ interface) BZD_Site->GABA_Site Increases GABA Affinity Cl_Channel_Open Chloride (Cl⁻) Ion Channel (Open) Cl_Channel->Cl_Channel_Open Increased Opening Frequency GABA GABA GABA->GABA_Site Binds BZD Benzodiazepine BZD->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_Channel_Open->Hyperpolarization Leads to

Figure 1: Mechanism of Benzodiazepine action on the GABA-A receptor.
Structure-Activity Relationship (SAR)

The pharmacological profile of a benzodiazepine derivative can be dramatically altered by modifying its core structure. Decades of research have established a well-defined SAR, providing a roadmap for medicinal chemists to design molecules with desired properties such as enhanced potency, altered duration of action, or subtype selectivity.[7][13]

Position/FeatureChemical ModificationEffect on ActivityRationale / Causality
Ring A (Position 7) Electron-withdrawing group (e.g., Cl, NO₂)Increases anxiolytic/sedative activity.[13][14]Enhances binding affinity at the benzodiazepine site. This is a critical requirement for high potency.
Ring A (Positions 6, 8, 9) SubstitutionDecreases or abolishes activity.[14]These positions are sterically constrained within the binding pocket; substitution leads to unfavorable interactions.
N1 Position Small alkyl group (e.g., -CH₃ as in Diazepam)Generally maintains or slightly increases activity.A small substituent is tolerated and can improve pharmacokinetic properties like membrane permeability.
C2 Position Carbonyl group (C=O)Essential for activity.[15]The oxygen atom acts as a key hydrogen bond acceptor, anchoring the molecule in the receptor binding site.
C3 Position Hydroxyl group (-OH) or no substitutionInfluences metabolism and duration of action.A 3-hydroxyl group provides a handle for rapid glucuronidation, leading to a shorter half-life (e.g., Oxazepam).
C5 Position Phenyl ringEssential for activity.[15]This aromatic ring is involved in crucial π-π stacking or hydrophobic interactions within the binding pocket.
Ring C (Phenyl at C5) ortho or di-ortho electron-withdrawing groupIncreases activity.[15]Induces a non-coplanar twist in the phenyl ring, which is the optimal conformation for receptor binding.
Fused Ring Triazole or Imidazole ring fused at 1,2-positionSignificantly increases binding affinity and potency.[7]These heterocycles introduce additional interaction points with the receptor (e.g., Alprazolam, Midazolam).

Part 2: Application Note - Synthesis of a Diazepam Analog

Objective: To provide a robust, step-by-step protocol for the laboratory-scale synthesis of Diazepam, a foundational 1,4-benzodiazepine. This classic route illustrates the key chemical transformations required to construct the scaffold.

Rationale: The most common synthetic routes to Diazepam and its analogs begin with a 2-aminobenzophenone derivative.[16] This allows for the sequential construction of the seven-membered diazepine ring. The protocol below follows a two-step process: formation of an intermediate via reaction with a glycine derivative, followed by methylation and cyclization.[16] This method is reliable and demonstrates core principles of heterocyclic chemistry, including acylation, substitution, and cyclization reactions.[17]

Protocol: Synthesis of Diazepam

Materials and Reagents:

  • 2-amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine (anhydrous)

  • Sodium ethoxide

  • Methyl sulfate (or Methyl iodide)

  • Toluene (anhydrous)

  • Methanol

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in anhydrous pyridine.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC. The formation of the intermediate imine can be observed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude product is 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[16] It can be purified by recrystallization from ethanol if necessary.

Step 2: Methylation to form Diazepam

  • Reaction Setup: In a new, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the product from Step 1 (1 equivalent) in anhydrous toluene.

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the suspension and stir for 30 minutes at room temperature. This deprotonates the N1 nitrogen, forming the corresponding anion.

  • Methylation: Add methyl sulfate (1.1 equivalents) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction involves the cyclization and methylation to yield diazepam.[16] Monitor the reaction to completion by TLC.

  • Quenching & Extraction: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Diazepam can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Characterization:

  • Melting Point: Compare with the literature value (130-134 °C).

  • NMR (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and coupling constants, ensuring the presence of the N-methyl group and the correct aromatic substitution pattern.

  • Mass Spectrometry: Verify the molecular weight of the final product (M+ for Diazepam: 284.7 g/mol ).

Figure 2: General workflow for the synthesis and purification of Diazepam.

Part 3: Application Note - Scaffold Hopping and Library Design

Objective: To illustrate how the benzodiazepine scaffold can serve as a validated starting point for discovering novel chemical entities through scaffold hopping and the creation of focused compound libraries.

Rationale: While the benzodiazepine core is highly effective, it can be associated with certain liabilities (e.g., sedation, potential for dependence, existing intellectual property). "Scaffold hopping" is a powerful medicinal chemistry strategy that involves replacing the core of a known active molecule with a structurally different scaffold while preserving the key pharmacophoric features responsible for biological activity.[18][19][20][21] This can lead to compounds with improved properties, novel IP, or even different biological activities.[22]

Furthermore, creating a "focused library" around a validated scaffold is a cornerstone of modern lead optimization.[23][24][25] Parallel synthesis techniques allow for the rapid generation of numerous analogs where specific positions on the scaffold are varied, enabling a systematic exploration of the SAR.[23][24][26]

Protocol: Parallel Synthesis of a Focused Benzodiazepine Library

This protocol describes the creation of a small library by varying the substituent at the N1 position of the benzodiazepine core, starting from a common intermediate.

Workflow:

  • Synthesis of Common Intermediate: Synthesize the 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one intermediate in bulk as described in Part 2, Step 1. This will be the common starting material for the library.

  • Array Setup: Dispense the common intermediate into an array of reaction vessels (e.g., a 24-well plate).

  • Parallel Deprotonation: Add a solution of a suitable base (e.g., Sodium Hydride or Potassium Carbonate in DMF) to each well to deprotonate the N1 nitrogen.

  • Building Block Addition: To each well, add a different electrophile (Building Block) from a pre-selected set (e.g., various alkyl halides, benzyl bromides, acyl chlorides). This is the diversification step.

  • Reaction: Seal the plate and heat/stir under controlled conditions until the reactions are complete.

  • High-Throughput Work-up & Purification: Perform a parallel work-up, which may involve liquid-liquid extraction in the plate format, followed by purification using automated parallel HPLC.

  • Analysis and Screening: Each purified compound is characterized (typically by LC-MS to confirm identity and purity) and then submitted for biological screening (e.g., a GABA-A receptor binding assay).

Library_Design cluster_synthesis Synthesis Phase cluster_processing Processing & Analysis Core Common Scaffold (Benzodiazepine Core) Diversify Well 1 Well 2 ... Well 24 Core->Diversify Dispense Purify Parallel Purification (Automated HPLC) Diversify->Purify BBs Building Blocks (R-X) R1-X, R2-X, ... R24-X BBs->Diversify Add Unique Reagent to each well Analyze QC Analysis (LC-MS) Purify->Analyze Library Final Compound Library (24 Unique Analogs) Analyze->Library Screening Biological Screening (e.g., Binding Assay) Library->Screening SAR_Data SAR Data Table (IC₅₀ vs. Structure) Screening->SAR_Data

Figure 3: Logical workflow for parallel synthesis of a focused library.
Data Analysis and Interpretation

The output of the screening campaign would be a set of quantitative data, which is best summarized in a table to clearly visualize the SAR.

Hypothetical Screening Results:

Compound IDR1-SubstituentGABA-A Binding IC₅₀ (nM)
BZD-01 -CH₃ (Diazepam)15.2
BZD-02 -CH₂CH₃25.8
BZD-03 -CH₂-Cyclopropyl8.1
BZD-04 -CH₂-Ph45.3
BZD-05 -H98.0

Interpretation: From this hypothetical data, a medicinal chemist would conclude that a small, constrained alkyl group like cyclopropylmethyl at the N1 position enhances binding affinity compared to the simple methyl group of Diazepam. Larger, more flexible groups like ethyl or benzyl are detrimental to activity. This insight provides a clear direction for the next round of synthesis, focusing on exploring similar small, rigid groups at this position to further optimize potency.

Conclusion

The benzodiazepine scaffold is a testament to the power of privileged structures in drug discovery. Its well-understood mechanism of action, rich and predictable SAR, and versatile chemistry have solidified its place in the medicinal chemistry canon.[5][6][27] The protocols and strategies outlined in this guide demonstrate how this classic scaffold can be synthesized, modified, and used as a foundation for generating novel chemical libraries. By understanding the principles behind its activity and applying modern synthetic techniques, researchers can continue to leverage the benzodiazepine framework to develop the next generation of therapeutics, both within and beyond its traditional role as a CNS agent.[6][28]

References

Application Notes and Protocols for the Analytical Quantification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] Their diverse biological activities necessitate robust and reliable analytical methods for their precise quantification. This guide provides a comprehensive overview of the principal analytical techniques for the quantification of pyrazole derivatives, detailing the underlying principles, practical applications, and validated experimental protocols. The selection of an appropriate analytical method is contingent upon factors such as the analyte's concentration, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity.

I. Chromatographic Methods: The Workhorse of Pyrazole Quantification

Chromatographic techniques are paramount for the separation and quantification of pyrazole derivatives, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed methods.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for the analysis of a broad range of pyrazole derivatives.[2] It offers a balance of performance, robustness, and cost-effectiveness, making it suitable for routine quality control and quantitative analysis.[3]

Principle: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times. Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector.[4]

Causality in Method Development: The choice of mobile phase composition (e.g., acetonitrile or methanol mixed with an aqueous buffer) and pH is critical for achieving optimal separation.[5][6] For instance, adjusting the pH of the mobile phase can alter the ionization state of acidic or basic pyrazole derivatives, thereby influencing their retention behavior. The selection of the detection wavelength is based on the UV absorbance maximum of the specific pyrazole derivative to ensure maximum sensitivity.[7]

This protocol is a general guideline and should be optimized for the specific pyrazole derivative of interest.

1. Instrumentation and Chromatographic Conditions:

  • System: Standard HPLC system with a UV-Vis or PDA detector.[3]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v). The exact ratio should be optimized for the analyte.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 230 nm for Sildenafil citrate).[7]

  • Column Temperature: Ambient or controlled (e.g., 40°C).[8]

2. Preparation of Solutions:

  • Mobile Phase: Prepare the pre-determined mixture of acetonitrile and buffered aqueous solution. Filter through a 0.45 µm membrane filter and degas prior to use.[7]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the pyrazole derivative reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the sample (e.g., 50, 80, 100, 120, and 150 µg/mL).[2]

  • Sample Solution: Accurately weigh a quantity of the bulk drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the linearity range.[2]

3. Chromatographic Procedure and Data Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the sample solution.

  • Record the chromatograms and measure the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the pyrazole derivative in the sample solution from the calibration curve.

4. Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure its suitability for its intended purpose.[4][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.[4]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

B. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives.[1] It is particularly useful for the separation of isomers and for the analysis of impurities.[11]

Principle: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Causality in Method Development: The choice of the GC column (capillary vs. packed) and the stationary phase is critical for achieving the desired separation. The temperature program of the GC oven is optimized to ensure efficient separation of all components within a reasonable analysis time. For complex matrices, derivatization of the pyrazole derivative may be necessary to improve its volatility and thermal stability.[12][13]

This protocol outlines a general procedure for the analysis of pyrazole isomers.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Optimized for the specific isomers. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare individual stock solutions of each pyrazole isomer of known concentration in a suitable solvent (e.g., dichloromethane or methanol).

  • Working Standard Solutions: Prepare a mixed standard solution containing all isomers at various concentrations to establish a calibration curve.

  • Sample Solution: Dissolve a known amount of the industrial mixture in the chosen solvent to a final concentration within the calibration range.[1]

3. Chromatographic Procedure and Data Analysis:

  • Inject the working standard solutions to establish retention times and generate calibration curves for each isomer based on the peak area of a characteristic ion.

  • Inject the sample solution.

  • Identify the isomers in the sample by comparing their retention times and mass spectra with those of the standards. The fragmentation patterns of pyrazoles can be complex and provide valuable structural information.[14]

  • Quantify each isomer using its respective calibration curve.

II. Spectrophotometric Methods

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of pyrazole derivatives in pure form or in simple pharmaceutical formulations.[15]

Principle: This technique is based on the measurement of the absorption of ultraviolet or visible light by the analyte. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Causality in Method Development: The choice of solvent is crucial as it can influence the wavelength of maximum absorbance (λmax). The λmax is determined by scanning a dilute solution of the pyrazole derivative over a range of wavelengths.[16] For some pyrazole derivatives, the formation of colored ion-association complexes with specific reagents can enhance sensitivity and allow for determination in the visible region.[15]

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.[16]

  • Matched 1 cm quartz cuvettes.

2. Preparation of Solutions:

  • Solvent: A suitable UV-grade solvent in which the analyte is soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole derivative reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.[8]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the instrument (typically 0.2 to 0.8).

3. Procedure and Data Analysis:

  • Determine the λmax of the pyrazole derivative by scanning a dilute standard solution over a suitable wavelength range (e.g., 200-400 nm).[16] The parent pyrazole ring exhibits a π → π* transition around 205-210 nm.[17][18]

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the solvent as a blank.

  • Measure the absorbance of each working standard solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution (prepared similarly to the standards).

  • Determine the concentration of the pyrazole derivative in the sample solution from the calibration curve.

III. Hyphenated Techniques: The Pinnacle of Sensitivity and Selectivity

For the quantification of pyrazole derivatives in complex biological matrices (e.g., plasma, serum) or for trace-level analysis, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[19][20]

Principle: LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This allows for the quantification of analytes at very low concentrations, even in the presence of interfering substances.

Causality in Method Development: The selection of the ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and the MS detection mode (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) are critical for achieving the required sensitivity and selectivity. Sample preparation is also a crucial step and often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components that can interfere with the analysis.

IV. Data Presentation and Method Comparison

To aid in the selection of the most appropriate analytical method, the following table summarizes the typical performance characteristics of the techniques discussed.

Validation Parameter HPLC-UV UPLC-MS/MS GC-MS UV-Vis Spectrophotometry
Linearity (r²) > 0.999[4]> 0.999[3]> 0.998[3]> 0.995[21]
Range 1 - 100 µg/mL[3]0.1 - 100 ng/mL[3]1 - 50 µg/mL[3]~1-20 µg/mL[22]
Limit of Detection (LOD) ~0.1 µg/mL[3]~0.05 ng/mL[3]~0.5 µg/mL[3]~5 ng/mL[15]
Limit of Quantitation (LOQ) ~0.3 µg/mL[3]~0.1 ng/mL[3]~1.0 µg/mL[3]~16 ng/mL[15]
Accuracy (% Recovery) 98.0 - 102.0%[9]99.0 - 101.0%[21]Varies95.0 - 105.0%[21]
Precision (% RSD) < 2.0%[21]< 1.5%[21]Varies< 5.0%[21]
Selectivity/Specificity Good[21]Excellent[21]Excellent[1]Moderate[21]

V. Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key steps involved in the quantification of pyrazole derivatives using HPLC and GC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Standard & Sample B Dissolution & Dilution A->B C Filtration & Degassing B->C D System Equilibration C->D E Injection D->E F Chromatographic Separation E->F G UV/PDA Detection F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J

Caption: Workflow for the quantification of a pyrazole derivative by HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Weighing & Dissolution B Derivatization (if necessary) A->B C Injection & Vaporization B->C D GC Separation C->D E Ionization & Mass Analysis D->E F Peak Identification (RT & Mass Spectrum) E->F G Calibration & Quantification F->G

Caption: General workflow for the analysis of pyrazole derivatives by GC-MS.

Conclusion

The accurate quantification of pyrazole derivatives is critical throughout the drug development lifecycle. This guide has outlined the principles and provided detailed protocols for the most common and effective analytical methods: HPLC, GC, and UV-Vis spectrophotometry. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. For routine analysis of bulk drug and simple formulations, HPLC and UV-Vis spectrophotometry offer robust and cost-effective solutions. For more challenging applications, such as the analysis of isomers or quantification in biological fluids, the superior selectivity and sensitivity of GC-MS and LC-MS are indispensable. All methods must be rigorously validated to ensure the reliability and accuracy of the analytical data.

References

An Application Guide to the Synthesis of Sildenafil from Pyrazole Precursors: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sildenafil (5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely recognized for its application in the treatment of erectile dysfunction.[1][2][3] The molecular architecture of sildenafil is centered around a pyrazolo[4,3-d]pyrimidin-7-one core, making synthesis from pyrazole-based precursors a cornerstone of its chemical development. This application note provides a detailed, research-grade protocol for the synthesis of sildenafil, structured around a convergent strategy that reflects modern, efficient chemical practices. We will elucidate the rationale behind key transformations, provide step-by-step experimental procedures, and address critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis.

Overview of Synthetic Strategy

The synthesis of sildenafil has evolved from an initial nine-step linear route to more efficient, higher-yielding convergent strategies.[4][5] A linear approach, while straightforward in concept, suffers from compounding yield losses and the late-stage introduction of potentially toxic reagents.[5][6] The modern commercial synthesis, which this guide is based on, adopts a convergent approach. This strategy involves the parallel synthesis of two key intermediates that are later coupled and cyclized to form the final product. This method is inherently more efficient and safer for scale-up operations.[1][4]

The two primary building blocks are:

  • Intermediate A: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide . This is the core pyrazole structure, appropriately functionalized for the subsequent coupling and cyclization steps.

  • Intermediate B: 2-Ethoxy-5-(4-methylpiperazine-1-ylsulfonyl)benzoic acid . This fragment provides the substituted phenyl ring that is crucial for the molecule's activity and selectivity.

The overall workflow involves the independent synthesis of these two intermediates followed by their coupling and a final intramolecular cyclization to yield sildenafil.

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthetic pathway detailed in this protocol.

sildenafil_synthesis cluster_pyrazole Part A: Synthesis of Pyrazole Intermediate cluster_phenyl Part B: Synthesis of Phenyl Intermediate cluster_final Part C: Coupling, Cyclization, and Salt Formation diketoester Diketoester pyrazole_ester Pyrazole Ester diketoester->pyrazole_ester + Hydrazine n_methyl_pyrazole N-Methylated Pyrazole Ester pyrazole_ester->n_methyl_pyrazole + Dimethyl Sulfate nitrated_pyrazole Nitrated Pyrazole Acid n_methyl_pyrazole->nitrated_pyrazole 1. Hydrolysis 2. Nitration (HNO₃/H₂SO₄) nitrated_amide Nitrated Pyrazole Amide nitrated_pyrazole->nitrated_amide + SOCl₂ / NH₄OH amino_amide Intermediate A: 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide nitrated_amide->amino_amide Reduction (Pd/C, H₂) coupling_product Amide Coupling Product amino_amide->coupling_product Coupling ethoxybenzoic_acid 2-Ethoxybenzoic Acid sulfonyl_chloride Sulfonyl Chloride Derivative ethoxybenzoic_acid->sulfonyl_chloride + Chlorosulfonic Acid / SOCl₂ phenyl_intermediate Intermediate B: 2-Ethoxy-5-(4-methylpiperazine- 1-ylsulfonyl)benzoic acid sulfonyl_chloride->phenyl_intermediate + 1-Methylpiperazine phenyl_intermediate->coupling_product sildenafil_base Sildenafil Base coupling_product->sildenafil_base Cyclization (Base) sildenafil_citrate Sildenafil Citrate sildenafil_base->sildenafil_citrate + Citric Acid

Caption: Convergent synthesis workflow for Sildenafil Citrate.

Reagents, Equipment, and Safety Precautions

Reagents

All reagents should be of analytical grade or higher.

  • Diethyl oxalate (CAS: 95-92-1)

  • 2-Pentanone (CAS: 107-87-9)

  • Sodium ethoxide (CAS: 141-52-6)

  • Hydrazine hydrate (CAS: 7803-57-8)

  • Dimethyl sulfate (CAS: 77-78-1) - (Caution: Highly Toxic and Carcinogenic)

  • Sodium hydroxide (CAS: 1310-73-2)

  • Fuming Nitric Acid (CAS: 7697-37-2) - (Caution: Highly Corrosive and Oxidizer)

  • Sulfuric Acid (CAS: 7664-93-9) - (Caution: Highly Corrosive)

  • Thionyl chloride (CAS: 7719-09-7) - (Caution: Corrosive, reacts violently with water)

  • Ammonium hydroxide (CAS: 1336-21-6)

  • Palladium on carbon (10% Pd/C) (CAS: 7440-05-3)

  • Hydrogen gas (CAS: 1333-74-0)

  • 2-Ethoxybenzoic acid (CAS: 134-11-2)

  • Chlorosulfonic acid (CAS: 7790-94-5) - (Caution: Highly Corrosive, reacts violently with water)

  • 1-Methylpiperazine (CAS: 109-01-3)

  • N,N'-Carbonyldiimidazole (CDI) (CAS: 530-62-1)

  • Potassium tert-butoxide (CAS: 865-47-4)

  • Citric acid (CAS: 77-92-9)

  • Standard organic solvents (Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene)

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating mantles

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnels, filtration apparatus, glass column for chromatography)

  • Analytical instruments for characterization (NMR, MS, HPLC)

Critical Safety Precautions

The synthesis of sildenafil involves several hazardous reagents and reactions. A thorough risk assessment must be conducted before commencing any experimental work.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]

  • Fume Hood: All steps, especially those involving dimethyl sulfate, fuming nitric acid, thionyl chloride, and chlorosulfonic acid, must be performed in a well-ventilated chemical fume hood.

  • Dimethyl Sulfate: Is extremely toxic, a potent carcinogen, and can be absorbed through the skin. Handle with extreme caution using dedicated glassware. Quench any residual reagent and clean contaminated glassware with a concentrated ammonia solution.

  • Nitration: The nitration reaction is highly exothermic.[9] Maintain strict temperature control with an ice/salt bath and add the nitrating mixture slowly.

  • Chlorosulfonation: Chlorosulfonic acid and thionyl chloride react violently with water, releasing toxic gases (HCl, SO₂). Ensure all glassware is scrupulously dry and perform the reaction under an inert atmosphere.[6]

  • Hydrogenation: Hydrogen gas is highly flammable. Use appropriate equipment and ensure there are no ignition sources in the vicinity. Purge the reaction vessel with an inert gas before and after the reaction.

Detailed Synthesis Protocol

Part A: Synthesis of Intermediate A (4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide)

Step 1: Synthesis of the Pyrazole Ring The synthesis begins with a Claisen condensation between diethyl oxalate and 2-pentanone to form a diketoester, which is then cyclized with hydrazine.[1][9]

  • In a round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol.

  • Cool the solution to 0-5 °C and add a mixture of diethyl oxalate and 2-pentanone dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 12-16 hours.

  • Neutralize the reaction with a dilute acid (e.g., acetic acid) and perform an aqueous workup.

  • To the crude diketoester, add hydrazine hydrate in ethanol and reflux the mixture for 4-6 hours.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole ester (ethyl 3-propyl-1H-pyrazole-5-carboxylate) by recrystallization or chromatography.

Step 2: N-Methylation and Hydrolysis Regioselective methylation at the N1 position is a critical step.[2][10]

  • Dissolve the pyrazole ester in a suitable solvent (e.g., toluene).

  • Add dimethyl sulfate dropwise at room temperature. (Extreme Caution)

  • Heat the reaction to 50-60 °C for 2-4 hours, monitoring for completion by TLC.

  • Cool the mixture and carefully quench with aqueous ammonium hydroxide.

  • Separate the organic layer, wash, dry, and concentrate to yield the N-methylated pyrazole ester.

  • Hydrolyze the ester to the carboxylic acid by refluxing with aqueous sodium hydroxide in ethanol. Acidify to precipitate the product, filter, and dry.

Step 3: Nitration This step introduces the nitro group at the 4-position of the pyrazole ring, which will later be reduced to the key amino group.

  • In a flask cooled to 0 °C, dissolve the N-methylated pyrazole carboxylic acid in concentrated sulfuric acid.

  • Separately, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 5 °C.[9]

  • Stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter, wash with cold water, and dry.

Step 4: Amidation and Reduction

  • Convert the nitrated carboxylic acid to its acid chloride by refluxing with thionyl chloride.

  • Remove excess thionyl chloride under vacuum.

  • Carefully add the crude acid chloride to a cooled solution of concentrated ammonium hydroxide to form the primary amide.[1]

  • Filter and dry the nitrated pyrazole amide.

  • Dissolve the amide in ethyl acetate and charge a hydrogenation vessel with the solution and 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases.

  • Carefully filter off the catalyst and concentrate the filtrate to yield Intermediate A . The crude product is often pure enough for the next step.[1]

Part B: Synthesis of Intermediate B (2-Ethoxy-5-(4-methylpiperazine-1-ylsulfonyl)benzoic acid)
  • In a flask protected from moisture, add 2-ethoxybenzoic acid to a mixture of chlorosulfonic acid and thionyl chloride at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Carefully quench the reaction by pouring it onto ice, which precipitates the sulfonyl chloride.

  • Resuspend the crude, wet sulfonyl chloride in water and add 1-methylpiperazine portion-wise, maintaining a basic pH with aqueous NaOH.[6]

  • Stir for 2-3 hours, then adjust the pH to the isoelectric point to precipitate the product.

  • Filter, wash with water, and dry to obtain Intermediate B .

Part C: Coupling, Cyclization, and Salt Formation
  • Suspend Intermediate B in a suitable aprotic solvent like ethyl acetate.

  • Add N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid and stir for 1-2 hours.[1]

  • Add a solution of Intermediate A to the activated intermediate and stir at room temperature for 12-18 hours to form the amide-coupled product.

  • For the final cyclization, add a strong base such as potassium tert-butoxide to the reaction mixture and heat to reflux for 4-6 hours. This promotes an intramolecular condensation to form the pyrazolopyrimidinone ring of sildenafil.[2]

  • Cool the reaction, perform an aqueous workup, and extract the sildenafil base into an organic solvent.

  • Purify the crude sildenafil base by recrystallization from a suitable solvent system (e.g., ethanol/water).[11]

  • For the final salt, dissolve the purified sildenafil base in a solvent like acetone and add a solution of citric acid (1 equivalent).[12]

  • Stir, cool to induce crystallization, filter the precipitate, wash with cold solvent, and dry under vacuum to yield Sildenafil Citrate.

Data Summary

The following table provides an overview of the key reaction parameters for the synthesis of sildenafil. Yields are representative and may vary based on experimental conditions and scale.

StepKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
Part A-1 Diethyl oxalate, 2-Pentanone, HydrazineEthanol0 to Reflux18-2270-80
Part A-2 Dimethyl sulfate, NaOHToluene, Ethanol50-606-885-95
Part A-3 HNO₃, H₂SO₄H₂SO₄0-51-290-98
Part A-4 SOCl₂, NH₄OH, Pd/C, H₂Ethyl AcetateRT to Reflux12-1680-90
Part B Chlorosulfonic acid, 1-MethylpiperazineNeat, Water0 to RT10-1575-85
Part C CDI, K-tert-butoxide, Citric AcidEthyl AcetateRT to Reflux20-2885-95
Overall ----~48-55

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Carboxylic Acid Derivatization in Modern Chemistry

Pyrazole carboxylic acids are a cornerstone in the architecture of contemporary functional molecules, particularly within the pharmaceutical and agrochemical sectors. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a unique combination of metabolic stability, hydrogen bonding capability, and conformational rigidity to molecules. The carboxylic acid functionality, when appended to this privileged scaffold, serves as a versatile synthetic handle, allowing for the facile introduction of a diverse array of functional groups. This derivatization is a critical step in the modulation of a compound's physicochemical properties, including its solubility, lipophilicity, and target-binding interactions. Consequently, the efficient and selective derivatization of the pyrazole carboxylic acid group is a paramount objective in the fields of medicinal chemistry and drug development.

This comprehensive guide provides an in-depth exploration of the principal methods for the derivatization of pyrazole carboxylic acids, with a focus on the formation of esters, amides, and the synthesis of the prerequisite acid chlorides. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-tested protocols and a critical analysis of the factors governing the choice of reagents and reaction conditions.

I. Esterification of Pyrazole Carboxylic Acids: Modulating Polarity and Pro-drug Potential

The conversion of a carboxylic acid to an ester is a fundamental transformation that can significantly alter a molecule's polarity, membrane permeability, and pharmacokinetic profile. In drug design, esterification is often employed to create pro-drugs, where the ester moiety is later hydrolyzed in vivo to release the active carboxylic acid.

A. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a venerable and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2]

Mechanistic Rationale: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[5] All steps of the Fischer esterification are reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[2]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination Pyrazole-COOH Pyrazole-COOH Protonated_Pyrazole-COOH Protonated Pyrazole-COOH (Enhanced Electrophilicity) Pyrazole-COOH->Protonated_Pyrazole-COOH + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Pyrazole-COOH->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ester_H2O Pyrazole-COOR' + H2O Protonated_Intermediate->Ester_H2O - H2O, - H+

Figure 1: Fischer-Speier Esterification Workflow.

Experimental Protocol: Synthesis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in methanol (20 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

B. Esterification via Acid Chlorides: A Two-Step, High-Yield Strategy

For pyrazole carboxylic acids that are sensitive to strong acids or high temperatures, a two-step procedure involving the initial formation of a highly reactive acid chloride intermediate is often preferred. This method generally provides higher yields and is compatible with a wider range of alcohols.

Mechanistic Rationale: Thionyl chloride (SOCl₂) is a common reagent for the synthesis of acid chlorides.[6][7] The carboxylic acid acts as a nucleophile, attacking the sulfur atom of SOCl₂. This is followed by intramolecular nucleophilic substitution, leading to the formation of the acid chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6] The resulting pyrazole carbonyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated.

Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

  • Part 1: Synthesis of 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride

    • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in thionyl chloride (5-10 volumes).

    • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Isolation: After cooling, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole carbonyl chloride, which can often be used in the next step without further purification.

  • Part 2: Esterification

    • Reaction Setup: Dissolve the crude pyrazole carbonyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

    • Reaction: Add ethanol (1.2 eq.) and pyridine (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Work-up and Purification: Follow the work-up and purification procedure described for the Fischer-Speier esterification.

Table 1: Comparative Yields of Pyrazole Esterification Methods

Pyrazole Carboxylic AcidAlcoholMethodConditionsYield (%)Reference
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideMethanolAcid ChloridePyridine, Reflux, 4h66[8]
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloriden-Pentyl alcoholAcid ChloridePyridine, Reflux, 3h64[8]
4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acidIsopropyl alcoholFischer-SpeierH₂SO₄ (cat.), Reflux, 4h35[8]
3,5-dichloro-1,4-dimethylpyrazole(Oxidative Carboxylation)OxidationCo(OAc)₂/Mn(OAc)₂/NaBr, O₂, Acetic Acid, 160°C88.7[9]

II. Amidation of Pyrazole Carboxylic Acids: Building Blocks for Bioactive Molecules

The amide bond is a ubiquitous feature in pharmaceuticals and natural products. The derivatization of pyrazole carboxylic acids to amides is a powerful strategy for exploring structure-activity relationships (SAR) and enhancing biological activity. This is typically achieved through the use of coupling reagents that activate the carboxylic acid.

A. Carbodiimide-Mediated Amidation: The DCC/EDC and DMAP/HOBt Systems

Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used coupling reagents.[10][11] They activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.

Mechanistic Rationale and the Role of Additives: The O-acylisourea intermediate can rearrange to a less reactive N-acylurea, reducing the yield of the desired amide. To mitigate this and other side reactions such as racemization, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine. DMAP acts as an acyl transfer catalyst.

DCC_Amidation cluster_0 Activation cluster_1 Amine Coupling Pyrazole-COOH Pyrazole-COOH O-Acylisourea O-Acylisourea Intermediate Pyrazole-COOH->O-Acylisourea DCC DCC DCC->O-Acylisourea Amide Pyrazole-CONH-R' O-Acylisourea->Amide DCU Dicyclohexylurea (DCU) O-Acylisourea->DCU Amine R'-NH2 Amine->Amide

Figure 2: DCC-Mediated Amidation Workflow.

Experimental Protocol: Synthesis of a Pyrazole Amide using EDC/DMAP

  • Reaction Setup: Dissolve the pyrazole carboxylic acid (1.0 eq.), the amine (1.1 eq.), and DMAP (0.1-1.0 eq.) in an anhydrous solvent like DCM or DMF under an inert atmosphere.

  • Activation: Cool the solution to 0 °C and add EDC (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography. A study on the synthesis of thiophene-based pyrazole amides found that using DCC and DMAP provided a good yield of 68% for the unprotected pyrazole amide.[12]

B. Uronium/Aminium Salt-Mediated Amidation: The HATU Advantage

For challenging amide couplings, such as those involving sterically hindered substrates or electron-deficient amines, uronium/aminium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[13][14]

Mechanistic Rationale: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the pyrazole carboxylic acid to form a highly reactive O-At-active ester.[14][15] This intermediate rapidly reacts with the amine to form the amide bond, with the release of 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect, leading to high yields and fast reaction times.[13]

HATU_Amidation cluster_0 Pre-activation cluster_1 Amine Coupling Pyrazole-COOH Pyrazole-COOH Active_Ester OAt-Active Ester Pyrazole-COOH->Active_Ester HATU_Base HATU + DIPEA HATU_Base->Active_Ester Amide_HOAt Pyrazole-CONH-R' + HOAt Active_Ester->Amide_HOAt Amine R'-NH2 Amine->Amide_HOAt

Figure 3: HATU-Mediated Amidation Workflow.

Experimental Protocol: General Procedure for HATU-Mediated Amidation

  • Reaction Setup: Under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction: Add the amine (1.2 eq.) to the mixture and continue to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, filter, concentrate, and purify by column chromatography.

Table 2: Comparative Yields of Pyrazole Amidation

| Pyrazole Carboxylic Acid Derivative | Amine | Coupling System | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Methylacetanilide | Acid Chloride | Xylene, Reflux, 10h | 65 |[16] | | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | Acid Chloride | Xylene, Reflux, 10h | 77 |[16] | | 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | DCC/DMAP | DCM, rt | 68 |[12] | | Benzoic Acid | Aniline | DPDD/TPP | CH₂Cl₂ | 92 |[17] |

III. Troubleshooting and Optimization

Low yields are a common challenge in the derivatization of pyrazole carboxylic acids.[18][19] Potential causes include incomplete reactions, the formation of side products, or degradation of starting materials or products.[18] For instance, in Fischer esterification, ensuring the complete removal of water is crucial to drive the equilibrium towards the product. In amidation reactions, the choice of coupling reagent and base is critical, especially for sterically hindered or electronically deactivated substrates.[20] If low yields are encountered, consider the following:

  • Purity of Starting Materials: Ensure that the pyrazole carboxylic acid, alcohols, and amines are pure and dry.

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. For thermally sensitive compounds, lower temperatures and longer reaction times may be necessary.

  • Choice of Reagents: For difficult amide couplings, switching from a carbodiimide-based reagent to a more powerful uronium salt like HATU can significantly improve yields.[13]

  • Inert Atmosphere: For moisture-sensitive reactions, such as those involving acid chlorides or certain coupling reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.

Conclusion

The derivatization of the carboxylic acid group of pyrazoles is a versatile and indispensable tool in modern chemical research, particularly in the design and synthesis of novel therapeutic agents. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents and conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary to successfully navigate the synthesis of a wide range of pyrazole esters and amides, thereby accelerating the pace of discovery in their respective fields.

References

Application Note: A Validated Protocol for the Large-Scale Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis on a large scale presents unique challenges, particularly concerning the regioselective introduction of the nitro group and the management of highly exothermic reactions. This document provides a comprehensive, field-proven guide for the multi-kilogram synthesis of this target compound. We will detail a robust, three-step synthetic pathway, address the critical safety considerations inherent to industrial-scale nitration, and provide validated protocols for synthesis, purification, and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

Introduction: Strategic Importance and Synthetic Overview

The pyrazole scaffold is a cornerstone in modern drug discovery, exhibiting a wide range of biological activities.[1] The specific substitution pattern of this compound makes it a precursor for complex molecular architectures. The primary challenge in its synthesis is controlling the regioselectivity of the nitration step. Direct nitration of the pyrazole ring typically favors substitution at the C4 position due to electronic effects.[2][3]

This guide presents a strategic pathway that proceeds via a well-characterized intermediate, followed by a controlled nitration reaction. While this process yields a mixture of isomers, the protocol includes a robust chromatographic method for isolating the desired C3-nitro isomer on a large scale. The final step is a standard saponification to yield the target carboxylic acid.

Overall Synthetic Pathway

The synthesis is accomplished in three primary stages starting from commercially available ethyl 2-diazoacetoacetate:

  • Cycloaddition and Methylation: Formation of the pyrazole core and subsequent N-methylation to produce ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Regio-divergent Nitration: Introduction of the nitro group onto the pyrazole ring, yielding a mixture of 3-nitro and 4-nitro isomers.

  • Hydrolysis and Purification: Saponification of the isolated ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate followed by purification to yield the final product.

G A Ethyl 2-diazoacetoacetate + Propiolonitrile B Ethyl 1H-pyrazole-5-carboxylate A->B [1,3]-Dipolar Cycloaddition C Ethyl 1-methyl-1H-pyrazole-5-carboxylate B->C Methylation (e.g., (CH₃)₂SO₄) D Mixture of Nitro Isomers (3-nitro and 4-nitro) C->D Nitration (HNO₃/H₂SO₄) E Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (Isolated) D->E Large-Scale Chromatography F This compound (Final Product) E->F Saponification (e.g., NaOH) G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitration & Isolation cluster_2 Step 3: Hydrolysis & Final Product A Reactor Charge: Ethyl Pyrazole Precursor, K₂CO₃, Acetone B Controlled Addition: Dimethyl Sulfate @ 10-15°C A->B C Reaction & Monitoring (12-16h @ RT) B->C D Filtration & Concentration C->D E Intermediate: Ethyl 1-methyl-1H-pyrazole-5-carboxylate D->E F Reactor Charge: H₂SO₄, Substrate @ 0-5°C E->F G Controlled Addition: Nitrating Mixture @ 0-5°C F->G H Reaction & Quench on Ice G->H I Extraction & Wash H->I J Crude Isomer Mixture I->J K Large-Scale Chromatography J->K L Isolated 3-Nitro Ester K->L M Saponification: 3-Nitro Ester, NaOH, EtOH/H₂O @ Reflux L->M N Solvent Removal M->N O Acidification & Precipitation (HCl @ 0-5°C) N->O P Filtration, Washing, Drying O->P Q Final Product QC: This compound P->Q

References

The Unseen Engine: A Technical Guide to the Role of Intermediates in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate symphony of pharmaceutical manufacturing, intermediates are the unsung heroes, the crucial link between basic raw materials and the final Active Pharmaceutical Ingredient (API).[1][2] Their quality, purity, and consistent production are not merely procedural benchmarks but the very foundation upon which the safety and efficacy of modern medicines are built.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted role of pharmaceutical intermediates, offering field-proven insights into their synthesis, purification, and quality control. We will delve into the regulatory landscape governing these critical compounds and explore the application of advanced manufacturing techniques, such as Process Analytical Technology (PAT), to ensure their quality is built-in from the ground up. Through a detailed case study on a key intermediate in the synthesis of Atorvastatin, this guide offers practical, step-by-step protocols for both synthesis and analytical validation, empowering researchers and drug development professionals with the knowledge to navigate the complexities of pharmaceutical production.

The Pivotal Role of Intermediates in Drug Synthesis

Pharmaceutical intermediates are the chemical compounds formed during the multi-step synthesis of an API.[1] While not the final therapeutic agent, they are indispensable building blocks that allow for the controlled and sequential construction of complex molecular architectures.[1] The use of intermediates simplifies what would otherwise be a convoluted, one-pot reaction into a series of manageable and controllable steps.[6] This stepwise approach is fundamental to ensuring the quality and purity of the final API for several key reasons:

  • Enhanced Purity and Quality Control: By isolating and purifying intermediates at various stages, manufacturers can identify and remove impurities before they are carried over into the final API.[7] This is critical, as even minute impurities can have significant impacts on the safety and efficacy of the final drug product.[7]

  • Improved Yield and Efficiency: Optimizing the reaction conditions for each step in the synthesis of an intermediate can lead to higher overall yields of the final API.[2] This targeted approach to synthesis is more efficient and cost-effective than attempting a single, complex conversion.[2]

  • Greater Synthetic Flexibility: Intermediates provide multiple entry points into a synthetic route, allowing for greater flexibility in process development and optimization.[1] This is particularly valuable when scaling up production from the laboratory to a commercial scale.

Advanced Intermediates: As the complexity of pharmaceutical molecules has increased, so too has the sophistication of their synthesis. "Advanced intermediates" are those that are structurally closer to the final API and often require more complex synthetic techniques to produce.[8] These compounds are instrumental in streamlining the final stages of API synthesis, often leading to more efficient and higher-yielding processes.[8][9]

Regulatory Landscape: Ensuring Quality and Compliance

The manufacturing of pharmaceutical intermediates is governed by a stringent set of regulatory guidelines designed to ensure the safety and quality of the final drug product. Key among these are the Good Manufacturing Practice (GMP) guidelines, particularly ICH Q7, which applies to the manufacturing of APIs and, by extension, their later-stage intermediates.[6][10]

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients

ICH Q7 provides a comprehensive framework for quality management in the production of APIs.[3][6][10] For intermediates, this guidance becomes increasingly critical as the synthesis progresses towards the final API. Key tenets of ICH Q7 applicable to intermediate manufacturing include:

  • Quality Management Systems: Establishing a robust quality management system is paramount to ensuring that intermediates consistently meet their predefined quality attributes.[3]

  • Process Validation: Manufacturing processes for intermediates must be validated to ensure they are reproducible and consistently yield a product of the required quality.

  • Impurity Profiling and Control: A thorough understanding of the impurity profile of each intermediate is essential.[4] This includes identifying potential impurities, understanding their origins, and implementing control strategies to minimize their presence in the final API.

  • Documentation and Traceability: Meticulous documentation of all manufacturing steps, from raw material sourcing to the release of the final intermediate, is a cornerstone of GMP.[3] This ensures full traceability and facilitates investigation in the event of any deviations.

ICH Q11: Development and Manufacture of Drug Substances

ICH Q11 provides a detailed framework for the development and manufacture of drug substances, with a strong emphasis on a science- and risk-based approach.[4][6][10] This guideline encourages a deep understanding of the manufacturing process to identify critical process parameters (CPPs) and critical quality attributes (CQAs) that impact the final drug substance.[4][6] For intermediates, ICH Q11 underscores the importance of:

  • Defining the Starting Material: A clear justification for the designated starting material for the API synthesis is required.

  • Understanding the Fate of Impurities: A comprehensive analysis of how impurities are formed, carried over, or purged during the synthesis of intermediates is crucial.[4]

  • Establishing a Control Strategy: A well-defined control strategy, based on process understanding and risk assessment, must be in place to ensure the consistent quality of intermediates.[4]

The Role of the Drug Master File (DMF)

A Drug Master File (DMF) is a confidential submission to a regulatory authority that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a human drug.[1][7] For intermediate manufacturers, a Type II DMF is particularly relevant as it covers drug substances, drug substance intermediates, and the materials used in their preparation.[1][11]

The primary purpose of a DMF is to allow a company to protect its intellectual property while providing regulatory agencies with the necessary information to review a drug product application that references the DMF.[1] The DMF holder provides a Letter of Authorization (LOA) to the drug product applicant, which permits the regulatory agency to review the DMF in the context of the applicant's submission.[1]

Case Study: Synthesis and Quality Control of a Key Atorvastatin Intermediate

To illustrate the principles discussed, we will focus on a key intermediate in the widely used Paal-Knorr synthesis of Atorvastatin: (4R,6R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .[12][13][14]

Synthetic Protocol: Paal-Knorr Condensation

The Paal-Knorr synthesis is a convergent and highly efficient method for constructing the pyrrole core of Atorvastatin.[12] This step involves the condensation of a 1,4-diketone intermediate with the chiral amine side-chain intermediate.[12][13]

Materials and Reagents:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone intermediate)

  • (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid, tert-butyl ester (Amine intermediate)

  • Pivalic acid

  • Toluene

  • Heptane

  • Tetrahydrofuran (THF)

  • Sodium Hydroxide

  • Ethyl acetate

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diketone intermediate (1 equivalent) in a mixture of toluene, heptane, and THF, add the amine intermediate (1-1.2 equivalents).[13]

  • Add pivalic acid as a catalyst.[12][13]

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the protected Atorvastatin acetonide tert-butyl ester.

Quality Control and Analytical Protocol: HPLC-UV Analysis

Ensuring the purity of the synthesized intermediate is paramount. A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard approach for this purpose.[15][16]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5)
Flow Rate 1.0 mL/min
Detection Wavelength 247 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the intermediate and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

System Suitability:

Before sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution of the intermediate multiple times and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Data Analysis:

The purity of the intermediate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times relative to the main peak.

Advanced Manufacturing: Process Analytical Technology (PAT)

The traditional approach to quality control in pharmaceutical manufacturing relies heavily on offline testing of the final product. Process Analytical Technology (PAT) represents a paradigm shift towards a more dynamic and science-based approach, where quality is built into the product during the manufacturing process.[13][17] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[17]

For the synthesis of pharmaceutical intermediates, PAT can be applied to monitor and control critical process parameters in real-time. For instance, in a crystallization step, which is often used for the purification of intermediates, PAT tools can provide valuable insights.[5][18][19]

PAT Tools for Crystallization Monitoring:

PAT ToolApplication
Raman Spectroscopy In-line monitoring of polymorph transformations and solute concentration.[19]
Focused Beam Reflectance Measurement (FBRM) Real-time measurement of particle size distribution and chord length distribution.[20]
Particle Vision and Measurement (PVM) In-line imaging of crystals to monitor morphology and detect oiling out or agglomeration.[20]

By integrating these tools into the manufacturing process, it is possible to gain a deeper understanding of the crystallization process and implement real-time control strategies to ensure the consistent production of the intermediate with the desired physical and chemical properties.[18][19]

Conclusion

Pharmaceutical intermediates are the bedrock of modern drug manufacturing. Their synthesis and purification are critical steps that directly influence the quality, safety, and efficacy of the final API. A thorough understanding of the synthetic pathways, coupled with robust analytical methods for quality control and adherence to stringent regulatory guidelines, is essential for any professional in the field of drug development. The adoption of advanced manufacturing technologies like PAT further empowers scientists and engineers to build quality into the manufacturing process, ensuring the consistent production of high-quality intermediates. By mastering the science and technology behind pharmaceutical intermediates, the industry can continue to deliver safe and effective medicines to patients worldwide.

Visualizations

Logical Workflow for Intermediate Synthesis and Quality Control

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control Stage Raw Materials Raw Materials Synthesis of Intermediate Synthesis of Intermediate Raw Materials->Synthesis of Intermediate Chemical Reaction Crude Intermediate Crude Intermediate Synthesis of Intermediate->Crude Intermediate Purification (e.g., Crystallization) Purification (e.g., Crystallization) Crude Intermediate->Purification (e.g., Crystallization) Impurity Removal Purified Intermediate Purified Intermediate Purification (e.g., Crystallization)->Purified Intermediate Analytical Testing (e.g., HPLC) Analytical Testing (e.g., HPLC) Purified Intermediate->Analytical Testing (e.g., HPLC) Purity & Impurity Profiling Release for API Synthesis Release for API Synthesis Analytical Testing (e.g., HPLC)->Release for API Synthesis Meets Specifications Reprocessing or Rejection Reprocessing or Rejection Analytical Testing (e.g., HPLC)->Reprocessing or Rejection Fails Specifications API Manufacturing API Manufacturing Release for API Synthesis->API Manufacturing

Caption: Workflow for Pharmaceutical Intermediate Production

Regulatory Oversight of Pharmaceutical Intermediates

G ICH Guidelines ICH Guidelines ICH Q7 (GMP) ICH Q7 (GMP) ICH Guidelines->ICH Q7 (GMP) ICH Q11 (Development) ICH Q11 (Development) ICH Guidelines->ICH Q11 (Development) API Manufacturer API Manufacturer ICH Q7 (GMP)->API Manufacturer Compliance ICH Q11 (Development)->API Manufacturer Guidance Regulatory Authorities (e.g., FDA, EMA) Regulatory Authorities (e.g., FDA, EMA) Regulatory Authorities (e.g., FDA, EMA)->API Manufacturer Oversight Drug Master File (DMF) Drug Master File (DMF) Drug Master File (DMF)->Regulatory Authorities (e.g., FDA, EMA) Review API Manufacturer->Drug Master File (DMF) Submission

Caption: Regulatory Framework for Intermediates

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic intermediate. The purity of this compound is paramount, as it directly impacts the yield, impurity profile, and overall success of subsequent synthetic steps, particularly in pharmaceutical development.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. The information is structured in a question-and-answer format to directly address the issues you are most likely to encounter at the bench.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized to follow a logical experimental workflow, from initial crude product analysis to final purity verification.

Part 1: Initial Assessment & Strategy Selection

Question 1: My crude product is a discolored solid. What are the likely impurities and how do I choose the best purification strategy?

Answer: The typical synthesis of this compound involves the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1] Therefore, the common impurities you might encounter include:

  • Unreacted Starting Material: The non-nitrated pyrazole precursor.

  • Regioisomers: Nitration could potentially occur at other positions on the pyrazole ring, leading to isomeric impurities.

  • Inorganic Salts: Residual acids (sulfuric, nitric) and their corresponding salts from the reaction workup.

  • Solvent Residues: Trapped solvents from the synthesis or initial precipitation steps.

Your choice of purification strategy depends on the nature and quantity of these impurities.

  • For removing inorganic salts and neutral organic impurities (like unreacted starting material): Acid-Base Extraction is the most efficient and scalable first-line approach.

  • For removing closely related isomers or improving crystalline quality: Recrystallization is the preferred method, often performed after an initial acid-base extraction.

  • For very challenging separations or achieving >99.5% purity: Column Chromatography may be necessary, but it is often less scalable and more resource-intensive.

The following diagram outlines the decision-making process for selecting the optimal purification strategy.

Purification Strategy Selection cluster_input Start cluster_analysis Analysis & Decision cluster_methods Primary Purification Method cluster_output Result Crude_Product Crude 1-methyl-3-nitro-1H- pyrazole-5-carboxylic acid Impurity_Check What are the main impurities? Crude_Product->Impurity_Check Acid_Base Acid-Base Extraction Impurity_Check->Acid_Base Inorganic salts, neutral starting material Recrystallization Recrystallization Impurity_Check->Recrystallization Isomers, minor impurities, product is mostly pure Chromatography Column Chromatography Impurity_Check->Chromatography Complex mixture, isomers inseparable by recrystallization Acid_Base->Recrystallization Further purification needed Pure_Product Pure Product (Verify Purity) Acid_Base->Pure_Product Sufficiently pure Recrystallization->Pure_Product Chromatography->Pure_Product Acid_Base_Workflow cluster_layers Separated Layers A 1. Dissolve crude product in Ethyl Acetate B 2. Transfer to Separatory Funnel Add sat. NaHCO₃ (aq) A->B C 3. Shake & Vent. Allow layers to separate B->C Organic_Layer Top Organic Layer (Ethyl Acetate) Contains: Neutral Impurities C->Organic_Layer Aqueous_Layer Bottom Aqueous Layer Contains: Deprotonated Product (Sodium 1-methyl-3-nitro-1H-pyrazole-5-carboxylate) C->Aqueous_Layer D 4. Drain & Collect Aqueous Layer C->D E 5. Cool aqueous layer in ice bath. Acidify to pH 1-2 with 2M HCl D->E F 6. Collect precipitate by vacuum filtration E->F G 7. Wash crystals with cold water. Dry under vacuum. F->G H Pure Solid Product G->H

References

Technical Support Center: Pyrazole Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole methylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. Here, we address common side reactions, selectivity issues, and unexpected outcomes in a practical, question-and-answer format. Our focus is on understanding the underlying mechanisms to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during pyrazole methylation?

The primary challenge in pyrazole methylation is controlling regioselectivity. Due to the presence of two reactive nitrogen atoms in the pyrazole ring, you will almost always encounter two main issues:

  • Formation of Regioisomers: The most common side reaction is the formation of a mixture of N1- and N2-methylated pyrazole isomers. The ratio of these isomers is highly dependent on the substitution pattern of the pyrazole ring and the specific reaction conditions employed.

  • N,N'-Dimethylation (Quaternization): A secondary, but often problematic, side reaction is the formation of a quaternary pyrazolium salt. This occurs when an already N-methylated pyrazole is further alkylated by the methylating agent. This byproduct is ionic, highly polar, and can complicate purification.

Q2: Why do I get two different isomers (N1 and N2 methylation)?

This happens because the pyrazole core exists in a state of tautomeric equilibrium. For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), the proton can reside on either nitrogen, leading to two distinct tautomers. While these tautomers interconvert rapidly, they present two different sites for methylation. The final product ratio is a complex interplay of factors including the steric environment around each nitrogen, the electronic properties of the ring substituents, and the reaction conditions.

To visualize this, consider the tautomerism of a 3-substituted pyrazole:

Caption: Tautomeric equilibrium in a 3-substituted pyrazole.

Methylation can occur on the "empty" nitrogen of either tautomer, leading to the two possible constitutional isomers.

Troubleshooting Guide: Isomer Selectivity

This section provides solutions to specific problems related to controlling the position of methylation.

Problem 1: My reaction gives a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1-methylated product?
  • Underlying Principle: Achieving N1 selectivity often involves using conditions that favor thermodynamic control or that are sensitive to the electronic nature of the pyrazole. The N1 position is often considered the thermodynamically more stable position for many substituted pyrazoles.

  • Troubleshooting Steps:

    • Switch to a "Harder" Methylating Agent: Reagents like dimethyl sulfate ((CH₃)₂SO₄) often favor methylation at the more electron-rich nitrogen, which can be the N1 position depending on your substrate's electronics.

    • Use a Weaker Base and a Less Polar Solvent: Try using potassium carbonate (K₂CO₃) in a solvent like acetonitrile (MeCN) or acetone instead of a strong base like sodium hydride (NaH) in DMF or THF. This combination minimizes the formation of the pyrazolate anion, and the reaction proceeds via methylation of the neutral pyrazole. In this scenario, the less hindered nitrogen often reacts preferentially.

    • Employ Phase-Transfer Catalysis (PTC): A system using a base like 50% aqueous NaOH with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a non-polar solvent like toluene or dichloromethane can significantly favor N1-alkylation. The catalyst-anion pair is bulky, and the reaction occurs at the interface, often leading to high selectivity for the less sterically hindered nitrogen.

Problem 2: I need to synthesize the N2-methylated isomer, but my reaction is giving the N1 product as the major component.
  • Underlying Principle: Favoring the N2 position typically relies on exploiting steric hindrance. If a bulky substituent is present at the C3 or C5 position, the N1 nitrogen becomes sterically shielded, making the N2 nitrogen the more accessible site for the methylating agent.

  • Troubleshooting Workflow:

Caption: Workflow for optimizing N2-methylation.

  • Detailed Protocol for Maximizing N2-Selectivity (Steric Control):

    • Rationale: This protocol uses a strong base to fully deprotonate the pyrazole, creating a pyrazolate anion. In this state, steric repulsion between the C3/C5 substituent and the incoming methylating agent is maximized, forcing the reaction towards the less hindered N2 position.

    • Step-by-Step:

      • To a solution of your C3/C5-substituted pyrazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

      • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Gas evolution (H₂) should cease.

      • Cool the reaction mixture back to 0 °C.

      • Add methyl iodide (MeI, 1.05 eq) dropwise. Caution: MeI is a carcinogen and should be handled in a fume hood with appropriate PPE.

      • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

      • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to separate the isomers. The ratio can be determined by ¹H NMR analysis of the crude mixture.

Table 1: Influence of Reaction Conditions on Regioselectivity
Substituent at C3Methylating AgentBase / SolventPredominant IsomerRationale
Small (e.g., -H, -CH₃)MeINaH / DMFMixture, often N1 favoredUnder anionic conditions, N1 is often slightly more nucleophilic.
Small (e.g., -H, -CH₃)(CH₃)₂SO₄K₂CO₃ / MeCNN1 Favors reaction on the neutral tautomer, often directed to the less basic N1.
Bulky (e.g., -tBu, -Ph)MeINaH / DMFN2 Strong steric hindrance from the bulky group shields the N1 position.
Electron-withdrawing (-NO₂)MeIK₂CO₃ / AcetoneN1 The EWG reduces the basicity of the adjacent N2, making N1 more reactive.

Troubleshooting Guide: Byproduct Formation

Problem 3: After my reaction and workup, I see a significant amount of a very polar, water-soluble compound in my crude LC-MS that doesn't extract well into organic solvents. What is it?
  • Likely Cause: You have likely formed the N,N'-dimethyl pyrazolium salt. This is a quaternary ammonium salt, which is ionic and thus has high polarity and water solubility.

  • Mechanism of Formation:

    • The initial N-methylation reaction occurs to form the neutral N-methylpyrazole product.

    • If excess methylating agent is present or the reaction conditions are harsh (e.g., high temperature, long reaction time), this product can act as a nucleophile itself.

    • It attacks a second molecule of the methylating agent, forming the quaternary salt.

quaternization cluster_info Conditions Promoting Quaternization Pyrazole N-Methyl Pyrazole (Product) Salt N,N'-Dimethyl Pyrazolium Salt (Byproduct) Pyrazole->Salt Attacks second equivalent MeI Methylating Agent (e.g., MeI) MeI->Salt Reacts with Info1 • Excess methylating agent (>1.2 eq) Info2 • High temperature (> 60 °C) Info3 • Long reaction times Info4 • Potent alkylating agents (e.g., methyl triflate)

Caption: Formation of the quaternary salt byproduct.

  • Solutions:

    • Stoichiometry Control: Use the methylating agent as the limiting reagent. Employ no more than 1.0 to 1.05 equivalents.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature. Avoid heating unless absolutely necessary.

    • Monitor Closely: Do not let the reaction run for an extended period after the starting material is consumed. Track the reaction by TLC or LC-MS and quench it as soon as full conversion is observed.

    • Purification: If the salt has already formed, it can often be removed by washing the organic extract with water or brine during workup. Alternatively, after purification by silica gel chromatography, the neutral product will elute while the salt remains adsorbed at the origin.

Technical Support Center: Optimization of Reaction Conditions for Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitration Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitration reactions. Whether you are troubleshooting an existing protocol or developing a new synthetic route, this resource provides in-depth, practical guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate nitrating agent for my substrate?

The choice of nitrating agent is critical and depends on the reactivity of your substrate.[1]

  • For Activated Aromatic Rings (e.g., phenol, aniline): These substrates are highly reactive. A dilute solution of nitric acid may be sufficient.[2] Using a strong nitrating system like mixed acid (concentrated nitric acid and sulfuric acid) can lead to over-nitration and oxidation.[3][4] For sensitive substrates like anilines, it's often necessary to first protect the amine group as an acetanilide to prevent oxidation and control regioselectivity.[5][6]

  • For Unactivated or Deactivated Aromatic Rings (e.g., benzene, nitrobenzene): A stronger nitrating agent is required. The classic "mixed acid" (HNO₃/H₂SO₄) is the most common choice.[7][8] The sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][9][10] For extremely deactivated substrates, fuming nitric acid or oleum (fuming sulfuric acid) may be necessary, but these require extreme caution.[9]

  • For Acid-Sensitive Substrates: If your compound is unstable in strong acids, alternative nitrating agents such as acetyl nitrate or N-nitropyridinium nitrate can be used under milder conditions.[1]

Q2: What is the role of sulfuric acid in mixed acid nitration?

Sulfuric acid serves two primary roles. First, as a stronger acid than nitric acid, it protonates the hydroxyl group of nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺).[8][10] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion and prevent dilution of the acid medium.[11]

Q3: How does temperature affect my nitration reaction?

Temperature control is one of the most critical parameters in nitration.

  • Reaction Rate: Nitration is an exothermic reaction.[12] Increasing the temperature generally increases the reaction rate. However, this can also lead to a loss of control and potential for runaway reactions.[13][14]

  • Selectivity: Higher temperatures often lead to decreased selectivity. This can manifest as the formation of multiple isomers (poor regioselectivity) or over-nitration, resulting in di- or tri-nitro products.[7][15] For example, the nitration of toluene at controlled temperatures yields primarily ortho- and para-nitrotoluene, but at higher temperatures, the formation of dinitrotoluene and trinitrotoluene (TNT) is more likely.[11]

  • Byproduct Formation: Elevated temperatures can promote side reactions such as oxidation, leading to the formation of tarry materials and a lower yield of the desired product.[15][16]

Q4: What are the most critical safety precautions for nitration reactions?

Nitration reactions are potentially hazardous due to their high exothermicity and the use of corrosive and oxidizing reagents.[12][14][17]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[17]

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling toxic fumes like nitrogen dioxide.[17]

  • Temperature Control: Use an ice bath or other cooling system to maintain the desired reaction temperature. Add reagents slowly and monitor the internal temperature continuously.[13][15]

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring to dissipate heat.[13]

  • Incompatible Materials: Nitric acid is a strong oxidizer and reacts violently with many organic compounds, reducing agents, and bases.[18] Ensure that your reaction setup and storage containers are made of appropriate materials.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution & Explanation
Inactive Nitrating Agent The nitrating agent may be old or have absorbed moisture. Use a fresh bottle of nitric acid. For mixed acid, ensure the sulfuric acid is concentrated (98%) to effectively generate the nitronium ion.
Deactivated Substrate If your substrate has electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it is deactivated towards electrophilic aromatic substitution.[9][19] You may need to use more forcing conditions, such as a higher temperature (with caution) or a stronger nitrating agent like oleum.[9]
Incomplete Reaction The reaction time may be too short or the temperature too low.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.[4][15]
Product Lost During Work-up The nitroaromatic product may have some solubility in the aqueous phase, especially if it contains polar functional groups. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery.[20] Also, verify that the pH during work-up does not lead to product degradation.

Problem 2: Poor Regioselectivity (Undesired Isomer Ratio)

Potential Cause Recommended Solution & Explanation
Electronic Effects of Substituents The existing substituents on the aromatic ring direct the position of nitration. Electron-donating groups (e.g., -CH₃, -OH, -NH₂) are ortho, para-directing, while most electron-withdrawing groups (e.g., -NO₂, -COOH, -C=O) are meta-directing.[9] Halogens are an exception, being deactivating but ortho, para-directing. Understanding these directing effects is crucial for predicting the major product.
Steric Hindrance Bulky substituents can hinder the approach of the nitronium ion to the ortho position, leading to a higher proportion of the para isomer.[6]
Reaction Temperature Isomer distribution can be temperature-dependent. In some cases, running the reaction at a lower temperature may improve selectivity.
Catalyst Choice For certain substrates, specialized catalysts can be used to achieve high regioselectivity. For example, using a solid acidic zeolite catalyst can favor the formation of the para isomer.[21]

Problem 3: Formation of Multiple Products (Over-nitration or Oxidation)

Potential Cause Recommended Solution & Explanation
Over-nitration (Di- or Polynitration) This occurs when the reaction conditions are too harsh for the substrate.[3] To prevent this, use a stoichiometric amount of the nitrating agent, shorten the reaction time, or lower the reaction temperature.[15] For highly activated substrates, a milder nitrating agent is recommended.[3] The introduction of one nitro group deactivates the ring, making subsequent nitrations more difficult, but they can still occur under strong conditions.[9][22]
Oxidation of Substrate Highly activated rings (e.g., phenols, anilines) or those with oxidizable side chains are susceptible to oxidation by nitric acid, often resulting in the formation of tarry byproducts.[4] Use milder conditions, protect sensitive functional groups (e.g., acetylate anilines), or consider alternative nitrating agents that are less oxidizing.[5][6]

Data Summary and Protocols

Table 1: Comparison of Common Nitrating Systems

Nitrating AgentCompositionTypical SubstratesAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Benzene, Toluene, Halobenzenes, Deactivated AromaticsHighly effective, low cost, well-established.[7][8]Highly corrosive, generates acidic waste, can cause oxidation and over-nitration.[3][23]
Dilute Nitric Acid HNO₃ / H₂OPhenols, Anilines (with protection)Milder conditions, suitable for highly activated rings.[2]Not effective for unactivated or deactivated substrates.
Acetyl Nitrate HNO₃ / Acetic AnhydrideAcid-sensitive substratesAvoids the use of strong sulfuric acid.Can be explosive, requires careful temperature control.[1]
Nitronium Salts NO₂BF₄, NO₂PF₆Wide range of aromaticsCan be used in non-acidic solvents.Higher cost, moisture-sensitive.

Experimental Workflow & Troubleshooting Diagrams

Below are generalized workflows to guide your experimental setup and troubleshooting process.

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Agent (e.g., Mix H₂SO₄ and HNO₃ in ice bath) C Slowly add nitrating agent to substrate at controlled temp (e.g., 0-10°C) A->C B Prepare Substrate Solution (Dissolve substrate in solvent or use neat) B->C D Monitor reaction (e.g., by TLC, GC, or LC-MS) C->D E Quench reaction (Pour onto crushed ice) D->E F Isolate Product (Filter precipitate or extract with solvent) E->F G Wash & Dry (Neutralize acid, dry organic layer) F->G H Purify Product (Recrystallization or chromatography) G->H

Caption: General experimental workflow for aromatic nitration.

TroubleshootingTree Start Problem: Low or No Yield Q1 Is the starting material consumed? (Check by TLC/GC) Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Cause_Loss Possible Cause: - Product lost during work-up - Product decomposition A1_Yes->Cause_Loss Cause_No_Reaction Possible Cause: - Reaction conditions too mild - Deactivated substrate - Inactive reagents A1_No->Cause_No_Reaction Solution_No_Reaction Solution: - Increase temperature cautiously - Use stronger nitrating agent - Use fresh reagents Cause_No_Reaction->Solution_No_Reaction Solution_Loss Solution: - Optimize extraction solvent & pH - Use milder work-up conditions - Characterize aqueous layer & byproducts Cause_Loss->Solution_Loss

Caption: Troubleshooting decision tree for low/no yield in nitration.

Standard Operating Protocol: Nitration of Toluene

Disclaimer: This is a representative protocol and should be adapted based on a thorough risk assessment for your specific laboratory conditions and scale.

Materials:

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Toluene

  • Diethyl ether

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Keep the mixture cool.

  • Reaction: While stirring the cooled nitrating mixture, add 10 mL of toluene dropwise over a period of 15-20 minutes. The rate of addition should be controlled to keep the internal temperature below 50°C.[7]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 10 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with two 20 mL portions of diethyl ether.[11]

  • Washing: Combine the organic layers. Wash the combined ether layers sequentially with 20 mL of water, 20 mL of 10% sodium bicarbonate solution (vent frequently to release CO₂), and finally with 20 mL of brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude product (a mixture of nitrotoluene isomers).

  • Analysis: The product can be analyzed by GC-MS or NMR to determine the isomer ratio.

References

Technical Support Center: Overcoming Solubility Issues in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis and modification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter solubility challenges during pyrazole-related reactions. The pyrazole core is a privileged scaffold in drug discovery and materials science, but its unique electronic and structural properties can often lead to poor solubility of starting materials, intermediates, or final products, complicating synthesis and purification.[1][2]

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, supplemented with advanced strategies, detailed experimental protocols, and frequently asked questions to empower you to overcome these common hurdles.

Part I: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses specific, hands-on problems you might encounter in the lab. Each answer provides a direct solution, explains the underlying chemical principles, and suggests alternative approaches.

Question 1: My pyrazole starting material is poorly soluble in common reaction solvents like ethanol or acetonitrile at room temperature. What are my initial steps?

Answer: This is a classic challenge, often stemming from strong intermolecular forces like hydrogen bonding and π-π stacking in the pyrazole's crystal lattice.[3] Your primary goal is to provide enough energy to disrupt this lattice and solvate the molecule.

Immediate Steps:

  • Increase Temperature: Gently heating the mixture is the most straightforward first step. The solubility of most organic compounds, including pyrazoles, increases with temperature as the added thermal energy helps overcome the solid-state lattice energy.[3] Start by heating to 40-50°C and gradually increase towards the solvent's reflux temperature if necessary.

  • Improve Agitation: Ensure vigorous stirring. Mechanical agitation increases the interaction between the solvent and the surface of the solid particles, accelerating the dissolution process.

Scientific Rationale: The pyrazole N-H group is a potent hydrogen bond donor, and the ring itself is aromatic, leading to strong crystal packing. Solvents must compete with these interactions. Heating provides the kinetic energy for solvent molecules to break apart the solute's crystal lattice.

If Initial Steps Fail, Consider:

  • Solvent Change: Switch to a more polar, aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving polar, hydrogen-bond-capable solutes. However, be mindful of their high boiling points, which can complicate product isolation.

  • Co-Solvent System: Introduce a small amount of a high-solubilizing solvent (like DMSO) to your primary solvent (like ethanol). This can dramatically improve solubility without drastically changing the overall reaction medium.[3][4]

Question 2: My reaction starts, but the product begins to precipitate, causing the reaction to stall. How can I maintain a homogeneous solution?

Answer: Product precipitation indicates that while your starting materials may be soluble, the product is not soluble in the chosen solvent system under the reaction conditions. This is common when the reaction adds non-polar functional groups or creates a more symmetrical, higher-melting-point molecule.

Primary Strategy: The Co-Solvent Approach Using a co-solvent system is a highly effective strategy.[3] The goal is to fine-tune the polarity of the reaction medium to accommodate both the starting materials and the product.

  • For Increasing Polarity: If your product is more polar than your starting materials, adding a polar solvent like ethanol or methanol to a less polar medium like toluene or dichloromethane (CH₂Cl₂) can keep it in solution.

  • For Decreasing Polarity: If your product is less polar, adding a solvent like toluene or dioxane to a polar medium like DMF or ethanol can be effective.

Alternative Strategies:

  • Elevate the Temperature: Just as with starting materials, increasing the reaction temperature can often keep the product dissolved.

  • Change the Primary Solvent: If a co-solvent system is not viable, a complete change to a solvent that is known to dissolve the product (based on preliminary solubility tests) is necessary. Dipolar aprotic solvents are often a good choice.[5]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), perhaps with gentle heating to melt the reactants, can be a solution. Some reactions proceed efficiently in the presence of an ionic salt like tetrabutylammonium bromide (TBAB), which can act as a polar reaction medium.[6][7]

Question 3: I am performing an N-alkylation on a pyrazole, but the pyrazole salt formed after deprotonation is insoluble, leading to a heterogeneous mixture and poor conversion. What can I do?

Answer: This is a frequent problem in N-alkylation reactions, especially when using strong bases like NaH or t-BuOK with pyrazoles in moderately polar solvents. The resulting sodium or potassium pyrazolate salt can be poorly soluble, effectively removing the nucleophile from the reaction phase.

Recommended Solution: Phase-Transfer Catalysis (PTC) Phase-Transfer Catalysis is an outstanding technique for reactions involving an insoluble salt.[8] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the reaction.

Mechanism of Action:

  • The pyrazole is deprotonated by a solid base (e.g., K₂CO₃) or an aqueous base (e.g., NaOH).

  • The quaternary ammonium cation (Q⁺) from the catalyst pairs with the pyrazolate anion (Pz⁻) at the interface of the two phases.

  • This ion pair (Q⁺Pz⁻) is soluble in the organic phase where the alkylating agent (R-X) resides.

  • The pyrazolate anion reacts with the alkylating agent to form the N-alkylated product.

  • The catalyst returns to the interface to repeat the cycle.

This method avoids the need to dissolve the pyrazolate salt entirely, as the reaction occurs efficiently in the organic phase with only a catalytic amount of the anion present at any given time.[9][10]

Part II: Advanced Strategies & Methodologies

When simple troubleshooting is insufficient, these advanced techniques can provide a robust solution to persistent solubility issues.

Alternative Solvent Systems

While common solvents form the core of a chemist's toolbox, certain niche solvents offer unique properties that can be highly advantageous for pyrazole chemistry.

  • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have a unique ability to dissolve polar compounds while promoting reactions. They have been shown to dramatically improve not only solubility but also regioselectivity in pyrazole formation, which can be a significant advantage over traditional solvents like ethanol.[11][12]

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea). DESs are considered green solvents and can dissolve a wide range of organic and inorganic compounds.[13][14] They can act as both the solvent and catalyst, often allowing for milder reaction conditions and high yields.[13]

Energy-Input Methods

These techniques use external energy sources to overcome both kinetic and solubility barriers, often leading to dramatically reduced reaction times and improved yields.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reactions involving poorly soluble solids.[15][16] This technique can prevent the formation of hot spots and decomposition that might occur with conventional heating, and it often enables reactions to proceed under solvent-free conditions.[17][18][19]

  • Ultrasound-Assisted Synthesis (Sonication): The use of ultrasound creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates intense local heating and pressure, which can break up solid particles and increase surface area, thereby enhancing dissolution and reaction rates for insoluble materials.[20][21][22]

Visualization of Strategies

The following diagrams illustrate the decision-making process for troubleshooting and the mechanism of a key advanced technique.

Diagram 1: Troubleshooting Workflow for Pyrazole Solubility

G start Problem: Poor Solubility of Reactant or Product initial_steps Initial Steps: 1. Increase Temperature 2. Improve Agitation start->initial_steps check1 Is the issue resolved? initial_steps->check1 solvent_change Strategy 1: Solvent Modification check1->solvent_change No success Success: Proceed with Reaction & Purification check1->success Yes solvent_options A. Switch to High-Boiling Aprotic Solvent (DMF, DMSO, NMP) B. Use a Co-Solvent System C. Try Specialized Solvents (TFE, HFIP, DESs) solvent_change->solvent_options check2 Is the issue resolved? solvent_options->check2 advanced_methods Strategy 2: Advanced Methodologies check2->advanced_methods No check2->success Yes advanced_options A. Phase-Transfer Catalysis (PTC) (for insoluble salts) B. Microwave Irradiation (for thermal activation) C. Ultrasound (Sonication) (for mechanical activation) advanced_methods->advanced_options advanced_options->success If resolved failure Re-evaluate Synthetic Route: - Modify substituents - Change protecting groups advanced_options->failure If still unresolved

Caption: A decision-making workflow for addressing solubility issues.

Diagram 2: Mechanism of Phase-Transfer Catalysis (PTC)

G RX Alkylating Agent (R-X) PzR Product (Pz-R) QPz Soluble Ion Pair (Q⁺Pz⁻) QPz->RX Reaction QX_ret Catalyst (Q⁺X⁻) QX_aq Catalyst (Q⁺X⁻) QX_ret->QX_aq Returns to Interface Pz_anion Insoluble Pyrazolate Anion (Pz⁻ + M⁺) QX_aq->QPz Anion Exchange

Caption: Simplified mechanism of PTC for pyrazole N-alkylation.

Part III: Frequently Asked Questions (FAQs)

Q1: What structural features in a pyrazole derivative typically lead to poor solubility? A1: Several factors contribute. High molecular weight is a general cause, but for pyrazoles specifically: 1) The unsubstituted N-H allows for strong intermolecular hydrogen bonding, increasing lattice energy.[3] 2) Flat, aromatic substituents can lead to strong π-π stacking interactions. 3) High molecular symmetry can lead to a more stable, higher-melting, and less soluble crystal lattice. 4) A lack of flexible alkyl chains and a high density of polar, H-bonding groups can also reduce solubility in less polar organic solvents.

Q2: Can changing the pH of the reaction mixture help with solubility? A2: Yes, significantly, especially if your pyrazole has ionizable functional groups. For a pyrazole with a basic substituent (like an amino group), acidic conditions will form a more soluble ammonium salt. Conversely, for a pyrazole with an acidic substituent (like a carboxylic acid), basic conditions will form a more soluble carboxylate salt. This principle is fundamental in both reaction setup and in workup/purification procedures.[4]

Q3: Are there any "green" or more environmentally friendly options for tackling solubility? A3: Absolutely. The field of green chemistry offers several powerful alternatives to traditional volatile organic solvents. As mentioned, Deep Eutectic Solvents (DESs) are a leading option, as they are often biodegradable, have low toxicity, and can be recycled.[13][14] Additionally, performing reactions in water, sometimes with the aid of a hydrotrope like sodium p-toluenesulfonate (NaPTS) or a phase-transfer catalyst, is a highly sustainable approach.[1][9] Finally, solvent-free reactions, often assisted by microwave or mechanical grinding (mechanochemistry), represent the pinnacle of green synthesis by eliminating the solvent entirely.[6][7][20][23]

Part IV: Experimental Protocols

Protocol 1: General Procedure for a Co-Solvent System

This protocol describes a general method for running a reaction where the product has limited solubility in the primary reaction solvent.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add your pyrazole starting material (1.0 eq) and other solid reactants.

  • Primary Solvent Addition: Add the primary, less-solubilizing solvent (e.g., toluene) in a volume sufficient to create a stirrable slurry.

  • Co-Solvent Addition: Begin adding the high-solubilizing co-solvent (e.g., DMF) dropwise while stirring. Add only the minimum amount required to achieve a homogeneous solution at your target reaction temperature. A typical starting point is 5-10% v/v.

  • Reactant Addition: Add any liquid starting materials (e.g., an alkyl halide, 1.1 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.[24]

  • Work-up: Upon completion, cool the mixture. The product may crystallize upon cooling, simplifying isolation. Otherwise, proceed with a standard aqueous work-up and extraction. The presence of a high-boiling co-solvent like DMF may require specific purification techniques like precipitation by adding an anti-solvent (e.g., water) or more rigorous purification by column chromatography.[24]

Protocol 2: N-Alkylation of a Pyrazole using Phase-Transfer Catalysis

This protocol is adapted for situations where the pyrazole or its salt is insoluble in the reaction solvent.

  • Setup: To a round-bottom flask, add the pyrazole (1.0 eq), a solid base such as powdered potassium carbonate (K₂CO₃, 2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent and Reagent Addition: Add a suitable organic solvent (e.g., acetonitrile or toluene). Add the alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 50-60°C). The reaction progress can be monitored by TLC or LC-MS by filtering a small aliquot of the organic phase.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and salts, washing the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[24]

References

Technical Support Center: Regioselectivity Control in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for rigorous, peer-reviewed experimental protocols and safety guidelines. Always consult primary literature and adhere to your institution's safety protocols.

Introduction

The synthesis of pyrazoles, a cornerstone of medicinal chemistry, often presents a significant challenge: controlling regioselectivity. The reaction of 1,3-dicarbonyl compounds with unsymmetrical hydrazines can lead to the formation of two or more regioisomers, complicating purification and reducing the yield of the desired product. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate and master the control of regioselectivity in pyrazole synthesis.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental challenges encountered during pyrazole synthesis, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Poor or No Regioselectivity Observed

Scenario: You are reacting an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) with methylhydrazine and obtaining a nearly 1:1 mixture of regioisomers.

Root Cause Analysis:

The regioselectivity in pyrazole synthesis is a delicate balance between kinetic and thermodynamic control, governed by several factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack.

  • Electronic Effects: The electron-donating or withdrawing nature of substituents influences the reactivity of the carbonyl carbons and the hydrazine nitrogens.

  • Reaction Conditions: pH, solvent, temperature, and catalysts play a crucial role in determining the reaction pathway.

Troubleshooting Steps:

  • pH Modification: The pH of the reaction medium is critical.

    • Acidic Conditions (pH 1-4): Protonation of the carbonyl group can enhance its electrophilicity. The initial attack of the more nucleophilic nitrogen of the hydrazine (often the unsubstituted one) is favored. For methylhydrazine, the CH₃-NH- group is more nucleophilic than the -NH₂ group.

    • Basic Conditions (pH 8-10): Deprotonation of the dicarbonyl compound to form an enolate can alter the reaction pathway.

  • Solvent Polarity:

    • Protic Solvents (e.g., Ethanol, Acetic Acid): Can stabilize charged intermediates and influence the rate of cyclization and dehydration steps. Acetic acid is a common choice as it acts as both a solvent and a catalyst.

    • Aprotic Solvents (e.g., Toluene, Dioxane): May favor different transition states compared to protic solvents.

  • Temperature Control:

    • Lower Temperatures (0-25 °C): Often favor the kinetically controlled product, which may be a single regioisomer.

    • Higher Temperatures (Reflux): Can lead to thermodynamic equilibrium, potentially resulting in a mixture of isomers.

Workflow for Optimizing Regioselectivity:

G cluster_0 Regioselectivity Optimization Workflow Start Start: 1:1 Regioisomer Mixture Condition_Check Analyze Reaction Conditions (pH, Solvent, Temp.) Start->Condition_Check pH_Mod Modify pH (Acidic vs. Basic) Condition_Check->pH_Mod pH is neutral Solvent_Screen Screen Solvents (Protic vs. Aprotic) Condition_Check->Solvent_Screen Solvent effect unknown Temp_Control Adjust Temperature (Low vs. High) Condition_Check->Temp_Control Temp. is high Analysis Analyze Regioisomeric Ratio (NMR, HPLC) pH_Mod->Analysis Solvent_Screen->Analysis Temp_Control->Analysis Success Desired Regioisomer Achieved Analysis->Success >95:5 ratio Failure Re-evaluate Substrate & Reagent Choice Analysis->Failure <95:5 ratio

Caption: Workflow for optimizing regioselectivity.

Issue 2: Unexpected Regioisomer is the Major Product

Scenario: You expected the major product to be the one predicted by steric hindrance, but the electronically favored product is dominating.

Root Cause Analysis:

While sterics are important, electronic effects can often be the deciding factor. The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a key role.

  • Electron-Withdrawing Groups (EWGs): Increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Decrease the electrophilicity of the adjacent carbonyl carbon.

Troubleshooting and Validation:

  • Re-evaluate Electronic Effects: Carefully consider the electronic nature of all substituents on your 1,3-dicarbonyl compound.

  • Mechanism-Based Approach:

    • The reaction of 1,3-diketones with monosubstituted hydrazines can proceed through different intermediates depending on the initial site of attack. The stability of these intermediates often dictates the final product distribution.

    • For instance, in the reaction of trifluoroacetylacetone with phenylhydrazine, the initial attack of the more nucleophilic nitrogen of phenylhydrazine occurs at the more electrophilic carbonyl carbon (the one attached to the CF₃ group).

Table 1: Influence of Substituents on Regioselectivity

1,3-Dicarbonyl Substituent (R¹)Hydrazine Substituent (R²)Expected Major RegioisomerRationale
Electron-Withdrawing (e.g., CF₃)Alkyl (e.g., CH₃)Attack at the more electrophilic carbonylDominated by electronics
Bulky Alkyl (e.g., t-Bu)Phenyl (e.g., Ph)Attack at the less sterically hindered carbonylDominated by sterics
Phenyl (e.g., Ph)Methyl (e.g., CH₃)Often a mixture, sensitive to conditionsBalance of steric and electronic effects

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I reliably predict the major regioisomer in a novel pyrazole synthesis?

A1: While computational modeling can provide insights, a practical approach involves analyzing the interplay of steric and electronic factors. Consider the relative electrophilicity of the carbonyl carbons and the steric bulk of the substituents on both reactants. Running small-scale pilot reactions under different conditions (acidic vs. basic, low vs. high temperature) is the most reliable method for empirical determination.

Q2: Are there any "directing groups" that can be used to control regioselectivity?

A2: Yes, certain functional groups can act as directing groups. For example, a hydroxyl group at the C2 position of a 1,3-diketone can influence the cyclization pathway through hydrogen bonding. Additionally, using a protecting group strategy on one of the carbonyls, if chemically feasible, can enforce regioselectivity.

Q3: What is the role of microwave irradiation in controlling regioselectivity?

A3: Microwave-assisted organic synthesis (MAOS) can sometimes alter regioselectivity compared to conventional heating. This is often attributed to rapid heating and the ability to reach higher temperatures, potentially favoring a thermodynamically controlled product that might be different from the kinetically favored one. However, the outcomes are highly substrate-dependent and require empirical validation.

Q4: Can I use a catalyst to improve regioselectivity?

A4: Yes, both acid and base catalysis are standard methods.

  • Acid catalysts (e.g., HCl, H₂SO₄, p-TsOH) activate the carbonyl group towards nucleophilic attack.

  • Base catalysts (e.g., NaOH, piperidine) can deprotonate the 1,3-dicarbonyl, forming an enolate which then reacts with the hydrazine. The choice of catalyst can significantly influence which regioisomer is formed.

Part 3: Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of a Single Regioisomer

This protocol aims to favor the formation of a single regioisomer by using low temperatures to trap the kinetically favored product.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add the substituted hydrazine dropwise to the cooled solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, allow the reaction to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the major regioisomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its regiochemistry.

Protocol 2: Thermodynamic Control via Isomerization

This protocol can be used if the desired regioisomer is the thermodynamically more stable one, and the kinetic product is undesired.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Toluene or xylene (high-boiling solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Dean-Stark apparatus

Procedure:

  • Combine the 1,3-dicarbonyl compound, substituted hydrazine, and a catalytic amount of p-TsOH in a round-bottom flask.

  • Add sufficient toluene or xylene to dissolve the reactants.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and maintain it for 6-12 hours. The removal of water via the Dean-Stark trap drives the reaction to completion.

  • Monitor the reaction by TLC or LC-MS to observe the conversion of the starting materials and any potential intermediates.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Part 4: Mechanistic Insights

The regioselectivity is often determined at the initial step of the reaction: the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons.

G cluster_1 Regioselective Pyrazole Synthesis Mechanism Reactants Unsymmetrical 1,3-Dicarbonyl + R-NH-NH₂ Attack_A Path A: Attack at Carbonyl 1 Reactants->Attack_A Sterically favored or Electronically disfavored Attack_B Path B: Attack at Carbonyl 2 Reactants->Attack_B Sterically hindered or Electronically favored Intermediate_A Intermediate A Attack_A->Intermediate_A Intermediate_B Intermediate B Attack_B->Intermediate_B Cyclization_A Cyclization & Dehydration Intermediate_A->Cyclization_A Cyclization_B Cyclization & Dehydration Intermediate_B->Cyclization_B Product_A Regioisomer A Cyclization_A->Product_A Product_B Regioisomer B Cyclization_B->Product_B

Caption: Competing pathways in pyrazole synthesis.

Technical Support Center: Safe Handling and Emergency Management of Nitrating Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the safe handling of nitrating agents. This resource is designed to provide practical, in-depth guidance to laboratory professionals working with these powerful and potentially hazardous reagents. The information is structured in a question-and-answer format to address specific challenges and troubleshooting scenarios you may encounter during your research and development activities.

Troubleshooting Guide: Navigating Common Nitration Challenges

This section provides solutions to specific problems that may arise during nitration experiments, focusing on immediate actions, root cause analysis, and preventative measures.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase signifies a runaway reaction, a dangerous situation that requires immediate and decisive action.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1]

  • Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling system (e.g., by adding more ice or a colder medium to the cooling bath).

  • Prepare for Emergency Quench: If the temperature continues to escalate dramatically, be prepared to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[1] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be performed as a last resort and with appropriate safety measures in place.[1]

  • Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency protocols. If necessary, evacuate the immediate area.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath's capacity may be insufficient to dissipate the heat generated by the reaction. Always ensure the use of an appropriate cooling medium for the scale and exothermicity of your reaction (e.g., an ice-salt bath for lower temperatures).[1]

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[1] A slow, dropwise addition with continuous monitoring of the internal temperature is crucial.[1]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate throughout the mixture.[1] Ensure vigorous and consistent agitation.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric acid to sulfuric acid can increase the reaction's rate and exothermicity.

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.[1]

Issue 2: Formation of Unwanted Byproducts (e.g., Dinitro/Polynitro Compounds, Oxidation Products)

Question: My reaction is producing a high yield of dinitro or other polynitrated byproducts, or I'm observing significant oxidation of my starting material. How can I improve the selectivity?

Answer: The formation of byproducts in nitration reactions is a common challenge that can often be addressed by carefully controlling the reaction conditions.

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can favor multiple nitrations and oxidation side reactions.[2] Maintaining a low and consistent temperature (often at or below 0 °C) is critical.[2]

  • Excess of Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards polynitration.[2] A molar ratio closer to 1:1 of the nitrating agent to the substrate is often recommended to favor mono-nitration.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of byproducts.[2] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and to quench the reaction promptly upon completion.[2]

  • Choice of Nitrating Agent: For sensitive substrates, the standard mixed acid (HNO₃/H₂SO₄) may be too harsh. Consider using milder nitrating agents or solid-supported reagents, such as nitric acid on silica gel, which can improve yields and reduce byproduct formation.[2]

Issue 3: Nitric Acid Spill

Question: I've had a nitric acid spill in the lab. What are the immediate steps I need to take?

Answer: A nitric acid spill requires a swift and systematic response to ensure the safety of all personnel.

Immediate Actions:

  • Evacuate the Area: The first and most critical step is to evacuate all personnel from the immediate vicinity of the spill to prevent exposure to corrosive liquid and harmful fumes.[3]

  • Alert Others and Emergency Services: Notify your supervisor and, if necessary, your facility's hazardous materials (HazMat) team or emergency services.[3] Provide them with details about the spill, including the location and estimated quantity.

  • Contain the Spill: If you are trained and it is safe to do so, contain the spill to prevent it from spreading.[3] Use appropriate containment materials like absorbent pads or spill berms.[3]

  • Neutralize the Acid: Neutralizing the spill is a crucial step in the cleanup process.[3] Use appropriate neutralizing agents such as sodium bicarbonate or lime, applying them carefully according to safety guidelines.[3][4]

  • Absorb the Spill: After neutralization, use absorbent materials like vermiculite, sand, or commercial absorbent pads to soak up the remaining liquid.[3] Ensure the absorbent material is compatible with nitric acid.[3]

  • Decontaminate and Ventilate: Once the spill is absorbed, decontaminate the area and ventilate it thoroughly to allow any remaining fumes to dissipate.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling, storage, and disposal of nitrating agents.

Q1: What is the essential Personal Protective Equipment (PPE) for handling nitrating agents?

A1: Due to the highly corrosive and reactive nature of nitrating agents, comprehensive PPE is mandatory.[5] This includes:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] A face shield worn over safety goggles is necessary when there is a high risk of splashing.[6][7]

  • Hand Protection: Acid-resistant gloves are essential.[5] Neoprene or butyl rubber gloves offer good protection against nitric acid.[6] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A chemical-resistant lab coat or suit is required to protect your skin and clothing.[5] For larger-scale operations or when handling highly concentrated acids, an acid-resistant apron over the lab coat is recommended.[6]

  • Respiratory Protection: All work with nitrating agents should be conducted in a certified chemical fume hood to control exposure to toxic fumes and gases.[5][6] In some situations, a NIOSH-approved respirator may be necessary.[5]

Q2: What are the best practices for storing nitrating agents?

A2: Proper storage is crucial to prevent accidents and degradation of the reagents.

  • Segregation: Store nitrating agents, particularly nitric acid, separately from organic materials, flammable substances, reducing agents, and bases to avoid violent reactions.[8][9][10]

  • Ventilation: Store in a cool, dry, and well-ventilated area.[11][12]

  • Containment: Use secondary containment, such as plastic trays, to contain any potential leaks or spills.[6][9]

  • Containers: Keep containers tightly closed when not in use and store them in an upright position.[9][13]

Q3: How should I properly dispose of nitrating agent waste?

A3: Nitrating agent waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Dedicated Waste Containers: Use clearly labeled, dedicated waste containers for nitrating agent waste.[8] Never mix nitric acid waste with organic waste, as this can lead to violent reactions.[8]

  • Neutralization: In some cases, small amounts of acidic waste can be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.[14] This should be done cautiously and with appropriate cooling.

  • Professional Disposal: For larger quantities or mixed waste streams, contact your institution's environmental health and safety (EHS) department for proper disposal procedures.[15]

Q4: How can I effectively quench a nitration reaction at the end of the experiment?

A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[1] This serves to both dilute the acids and dissipate the significant heat of dilution. The product can then typically be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent if it is a liquid.[1]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Nitration

This protocol outlines a standard laboratory-scale procedure for the nitration of an aromatic compound using a mixed acid nitrating agent.

1. Preparation of the Nitrating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add the required volume of concentrated sulfuric acid.
  • While stirring and maintaining the temperature below 10 °C, slowly add the required volume of concentrated nitric acid to the sulfuric acid.[1]
  • Once the addition is complete, allow the mixture to cool to the desired reaction temperature (typically 0-5 °C).[1]

2. Nitration Reaction:

  • In a separate reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve the aromatic substrate in a suitable solvent (if necessary).
  • Cool the substrate solution to the desired reaction temperature.
  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed the set limit.[1]
  • Monitor the reaction progress by TLC.

3. Work-up:

  • Once the reaction is complete, cool the reaction mixture to room temperature.
  • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[16]
  • If a solid product precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[16]
  • If the product is a liquid, transfer the mixture to a separatory funnel and extract with a suitable organic solvent. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.[1]
  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[16]

Data Presentation

Table 1: Properties and Hazards of Common Nitrating Agents

Nitrating AgentFormulaKey HazardsHandling Precautions
Nitric AcidHNO₃Highly corrosive, strong oxidizer, toxic fumes.[5]Use in a fume hood, wear acid-resistant PPE, store away from organic materials.[5][6]
Mixed AcidHNO₃/H₂SO₄Extremely corrosive, highly exothermic reactions.[5]Prepare by adding nitric acid to sulfuric acid slowly with cooling, handle with extreme caution.
Nitrogen DioxideNO₂Highly toxic gas, respiratory irritant.[17]Handle only in a well-ventilated fume hood or closed system.
Nitronium TetrafluoroborateNO₂BF₄Moisture-sensitive solid, reacts with water to release corrosive fumes.Handle under an inert atmosphere, store in a desiccator.
Acetyl NitrateCH₃COONO₂Can be explosive, thermally unstable.Prepare in situ at low temperatures, use with extreme caution.

Visualizations

G cluster_0 Emergency Response to a Runaway Nitration Reaction A Uncontrolled Temperature Rise Detected B Immediately Stop Adding Nitrating Agent A->B C Enhance Cooling System (if safe) B->C D Temperature Still Rising? C->D E Prepare for Emergency Quench (Last Resort) D->E Yes H Monitor Reaction Until Stable D->H No F Alert Supervisor and Follow Lab Emergency Protocols E->F G Evacuate Area if Necessary F->G

Caption: Workflow for responding to a runaway nitration reaction.

G cluster_1 Hierarchy of Controls for Nitration Safety Elimination Elimination (Use a less hazardous alternative) Substitution Substitution (Use a milder nitrating agent) Engineering Engineering Controls (Fume hood, blast shield) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of controls for ensuring safety during nitration reactions.

References

Technical Support Center: Stability of Nitro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-substituted heterocyclic compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during synthesis, purification, and storage. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific principles to empower you in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Troubleshooting Guide: Common Issues & Solutions

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Experimental Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause my nitro-heterocycle to decompose?

A: The decomposition of nitro-substituted heterocycles is primarily influenced by a combination of environmental and structural factors. The nitro group, being strongly electron-withdrawing, significantly affects the electronic properties of the heterocyclic ring, often making it susceptible to specific degradation pathways.[1]

Key Factors:

  • Temperature: Elevated temperatures can provide the activation energy for thermal decomposition pathways.[2] For many nitroaromatic compounds, the initial step in thermal decomposition involves the cleavage of the C-NO2 bond or isomerization to a nitrite, followed by further breakdown.[2] The presence of certain functional groups, such as a methyl group ortho to the nitro group, can introduce lower energy decomposition pathways.[2]

  • Light (Photodecomposition): Many nitroaromatic compounds absorb UV-Vis light, which can lead to photochemical degradation.[3][4] This is a critical consideration for both storage and reaction setup. The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances, which are highly relevant for these compounds.[5]

  • pH (Acids and Bases): The stability of nitro-heterocycles can be highly pH-dependent. Both acidic and basic conditions can catalyze decomposition. For instance, acidification can, in some cases, preserve nitroaromatic compounds in aqueous solutions, while alkaline conditions might promote degradation for others.[3][6]

  • Presence of Nucleophiles and Reducing Agents: The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic attack.[7] Additionally, the nitro group itself is readily reduced under various conditions, which can be an intended reaction or an undesired decomposition pathway.[8][9] Common laboratory reagents can act as unintended reducing agents.

  • Oxygen and Moisture: The presence of air and moisture can facilitate oxidative degradation or hydrolytic decomposition pathways. For compounds prone to forming peroxides, exposure to air can be particularly hazardous.[10]

Q2: My compound is turning dark/changing color upon storage. What is happening and how can I prevent it?

A: Color change, particularly darkening, is a common indicator of decomposition in nitro-aliphatic and nitro-aromatic compounds. This is often due to the formation of highly conjugated side products or charge-transfer complexes.[11] The impurities leading to color formation can be present from the synthesis or can develop over time.[12]

Probable Causes and Preventative Measures:

CauseExplanationPrevention Strategy
Photodecomposition Exposure to light, especially UV, can initiate free-radical reactions or other photochemical transformations leading to colored byproducts.[4]Store the compound in amber vials or wrap containers in aluminum foil. Keep in a dark place such as a drawer or a storage cabinet.[13][14]
Oxidation Reaction with atmospheric oxygen can lead to the formation of colored oxides or polymeric materials.Store the compound under an inert atmosphere (e.g., nitrogen or argon).[15] Ensure containers are well-sealed.
Acid/Base Contamination Trace amounts of acid or base on glassware or in the storage atmosphere can catalyze decomposition reactions.Use thoroughly cleaned and dried glassware. Consider storing sensitive compounds in a desiccator with a neutral desiccant.
Thermal Decomposition Even at "room temperature," sensitive compounds can slowly degrade, especially if the ambient temperature fluctuates or is elevated.Store the compound at reduced temperatures (e.g., in a refrigerator or freezer at 4°C or -20°C). Ensure the container is sealed to prevent condensation upon removal.[16]
Q3: I'm observing significant product loss during my reaction workup. What could be the cause?

A: Product loss during workup is a frequent issue when handling sensitive nitro-heterocycles. The purification process itself can introduce conditions that promote decomposition.

Common Pitfalls During Workup:

  • pH Extremes: Aqueous workups involving strong acids or bases can lead to hydrolysis or other pH-sensitive degradation. It's crucial to know the pH stability profile of your compound.

  • Silica Gel Chromatography: Silica gel is acidic and can cause decomposition of acid-sensitive compounds. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina (basic or neutral) or reverse-phase chromatography.

  • Elevated Temperatures: When removing solvent on a rotary evaporator, using excessive heat can cause thermal decomposition. It's advisable to use lower temperatures and higher vacuum.

  • Prolonged Workup Times: The longer your compound is in solution and exposed to air, light, and potential contaminants, the greater the chance of decomposition. Streamlining your workup procedure can minimize losses.[15]

Q4: Are there general guidelines for the safe storage of nitro-substituted heterocycles?

A: Yes, proper storage is critical for maintaining the integrity and safety of these compounds.[13]

Best Practices for Storage:

  • Labeling: Clearly label all containers with the compound name, structure, date received, and date opened. This is especially important for compounds that may form explosive peroxides over time.[10]

  • Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light Protection: Use amber glass vials or wrap containers with opaque material (e.g., aluminum foil).[13]

  • Temperature Control: Store at a cool, stable temperature. Refrigeration (2-8 °C) or freezing (-20 °C) is often recommended.[16] Allow containers to warm to room temperature before opening to prevent moisture condensation.

  • Segregation: Store nitro compounds away from strong acids, bases, reducing agents, and flammable materials to prevent accidental reactions.[10][16]

  • Minimize Quantities: Keep only the necessary amount of the compound in the lab and purchase in smaller quantities to avoid prolonged storage.[10]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Decomposition During Synthesis
  • Symptom: Low yields, formation of tar or insoluble materials, or a complex mixture of byproducts observed by TLC or LC-MS.

  • Underlying Science: The reaction conditions (temperature, solvent, reagents) may be too harsh for the nitro-heterocyclic product or starting material. The strong electron-withdrawing nature of the nitro group can activate the molecule towards undesired side reactions.[7]

Troubleshooting Workflow

start Low Yield / Decomposition in Reaction check_temp Is the reaction temperature too high? start->check_temp lower_temp Action: Lower reaction temperature. Consider room temperature or cooled conditions. check_temp->lower_temp Yes check_reagents Are reagents/catalysts too harsh? check_temp->check_reagents No success Problem Resolved lower_temp->success milder_reagents Action: Use milder reagents. (e.g., milder base, alternative catalyst). check_reagents->milder_reagents Yes check_solvent Is the solvent appropriate? check_reagents->check_solvent No milder_reagents->success change_solvent Action: Change solvent. Consider aprotic or less polar solvents. check_solvent->change_solvent Yes check_atmosphere Is the reaction sensitive to air/moisture? check_solvent->check_atmosphere No change_solvent->success inert_atmosphere Action: Run under N2 or Argon. Use dry solvents. check_atmosphere->inert_atmosphere Yes inert_atmosphere->success

Caption: Troubleshooting workflow for in-reaction decomposition.

Issue 2: Instability During Purification
  • Symptom: Streaking on TLC plates, loss of material on a chromatography column, or appearance of new spots after purification.

  • Underlying Science: The stationary phase used in chromatography can catalyze decomposition. For example, the acidic nature of silica gel can degrade acid-labile compounds.

Solutions for Purification-Induced Decomposition
Purification MethodProblemRecommended Solution
Silica Gel Chromatography Acid-catalyzed decomposition.1. Neutralize Silica: Add 1% triethylamine or ammonia to the eluent. 2. Use Alternative Phases: Switch to neutral or basic alumina, or Florisil. 3. Reverse-Phase HPLC: Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water).[17]
Distillation Thermal decomposition at high temperatures.1. Vacuum Distillation: Lower the boiling point by reducing the pressure. 2. Steam Distillation: For volatile, water-immiscible compounds. 3. Kugelrohr Distillation: For small quantities at high vacuum and short path length.
Recrystallization Decomposition in hot solvent.1. Choose a Lower-Boiling Solvent: Find a solvent that allows crystallization at a lower temperature. 2. Minimize Heating Time: Dissolve the compound quickly and immediately allow it to cool. 3. Use an Inert Atmosphere: Purge the flask with N2 or Argon before heating.
Issue 3: Degradation Under Specific Reaction Conditions
  • Symptom: Failure of a reaction that should be compatible with a nitro group, such as certain cross-couplings or reductions of other functional groups.

  • Underlying Science: The nitro group is susceptible to reduction by many common reagents. This can lead to the formation of nitroso, hydroxylamine, or amine functionalities, which may or may not be desired.[8][9] Additionally, the electron-withdrawing nature of the nitro group can influence the reactivity of the heterocyclic core.

Decomposition Pathways

sub Nitro-Heterocycle (R-NO₂) reduct Reduction [H] sub->reduct photo Photolysis sub->photo nucleo Nucleophilic Attack Nu⁻ sub->nucleo prod_amine Amine (R-NH₂) reduct->prod_amine prod_photo Degradation Products photo->prod_photo prod_subst Substituted Heterocycle (R-Nu) nucleo->prod_subst

Caption: Common decomposition pathways for nitro-heterocycles.

Strategies for Chemoselective Reactions
  • Selective Reduction: To reduce another functional group in the presence of a nitro group, carefully select the reducing agent. Catalytic hydrogenation with certain catalysts (e.g., Pd/C) can sometimes be tuned to be selective, but often reduces the nitro group.[18] Reagents like sodium borohydride in the presence of specific additives or transfer hydrogenation conditions may offer better selectivity.

  • Denitration: In some cases, the nitro group is used as a directing group and then removed. Reductive denitration can be achieved using specific catalytic systems, such as Pd-catalyzed reactions with propan-2-ol as a mild reductant, which avoids the formation of anilines.[19][20] Free-radical denitration using tributyltin hydride is another option for aliphatic nitro groups.[21]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Handling

This protocol is essential for storing and handling air- or moisture-sensitive nitro-heterocycles.

  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

  • Storage: Store the compound in a vial with a septum-sealed cap. Before storage, flush the vial with an inert gas. For long-term storage, consider sealing in a glass ampoule under vacuum.

  • Dispensing: To remove a sample, use a syringe to pierce the septum and withdraw the desired amount. Before withdrawing the needle, draw some inert gas from the headspace into the syringe to prevent pulling the compound into the needle upon removal.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas in the storage vial by connecting it to a nitrogen/argon line with a bubbler.

Protocol 2: Photostability Testing of a Nitro-Heterocyclic Compound

This is a simplified protocol based on ICH Q1B guidelines to assess the light sensitivity of a compound.[5]

  • Sample Preparation: Prepare two identical sets of samples.

    • Solid State: Place a small amount of the solid compound in a transparent container (e.g., a quartz cuvette or a clear glass vial).

    • Solution State: Prepare a solution of the compound in a suitable, photostable solvent (e.g., acetonitrile, water) in a transparent container.

  • Control Sample: Wrap one set of samples completely in aluminum foil to serve as the "dark" control.

  • Light Exposure: Place both the test and control samples in a photostability chamber equipped with a light source that mimics the UV and visible light spectrum of sunlight. Alternatively, expose the samples to controlled laboratory lighting.

  • Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from both the exposed and control samples. Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and detect any degradation products.

  • Evaluation: Compare the chromatograms of the exposed samples to the dark controls. Significant degradation or the appearance of new peaks in the exposed sample indicates photosensitivity.

References

Validation & Comparative

comparing 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid with other isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid and Its Regioisomers

A Senior Application Scientist's Guide to Structure-Property Relationships in Nitrated Pyrazole Carboxylic Acids

For researchers and professionals in drug development and materials science, the pyrazole scaffold is a cornerstone of molecular design, offering a versatile platform for creating compounds with a wide array of biological activities and material properties.[1][2] The introduction of substituents like nitro and carboxylic acid groups dramatically alters the electronic landscape and steric profile of the pyrazole ring, leading to significant functional diversity. However, the precise placement of these groups is not a trivial matter. Regioisomers—molecules with the same chemical formula but different arrangements of substituents—can exhibit vastly different physicochemical and biological profiles.

This guide provides a detailed comparative analysis of this compound and its key structural isomers. We will delve into their synthesis, physicochemical characteristics, and performance in application-relevant contexts, supported by experimental data and established scientific principles. Our objective is to illuminate the critical structure-property relationships that govern the behavior of these compounds, enabling more informed decisions in molecular design and application.

The core structure under consideration is a pyrazole ring substituted with one methyl group (on a nitrogen), one nitro group, and one carboxylic acid group. The relative positions of the nitro and carboxylic acid groups are the primary determinants of the molecule's overall properties. Below are the key isomers we will compare against our target compound, This compound .

Isomers Target This compound Iso1 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid Target->Iso1 NO2/COOH swap Iso2 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid Target->Iso2 NO2 at C4 Iso3 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid Target->Iso3 CH3 at C3 SynthesisWorkflow cluster_A Pathway A: Ring Formation First cluster_B Pathway B: Pre-functionalized Precursors A1 Ethyl Acetoacetate + Hydrazine Derivative A2 Methylpyrazole Carboxylate Ester A1->A2 A3 Nitration (HNO3/H2SO4) A2->A3 A4 Target Isomer Ester A3->A4 B4 Substituted Pyrazole A5 Hydrolysis (NaOH) A4->A5 A6 Final Product (Isomeric Acid) A5->A6 B1 Dicarbonyl Compound B3 Cyclocondensation B1->B3 B2 Methylhydrazine B2->B3 B3->B4 Leads to specific N-methyl isomer

References

A Researcher's Guide to Comparative Bioactivity Analysis of Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a lead candidate is paved with rigorous comparative analysis. Understanding how subtle structural modifications influence a compound's biological activity is the cornerstone of modern medicinal chemistry and drug discovery.[1] This guide provides an in-depth, experience-driven framework for conducting a comprehensive comparative analysis of the bioactivity of structurally similar compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Rationale: Beyond Simple Screening to Structure-Activity Relationship (SAR)

The fundamental principle underpinning this work is the Structure-Activity Relationship (SAR), which posits that the biological activity of a chemical compound is intrinsically linked to its molecular structure.[2][3] By systematically modifying a lead compound and evaluating the bioactivity of the resulting analogs, we can elucidate the structural motifs responsible for desired (and undesired) effects. This iterative process is crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[2][3]

A robust comparative analysis, therefore, is not merely about identifying the "most active" compound. It's about building a predictive understanding of the SAR for a given chemical series. This knowledge empowers researchers to rationally design new compounds with improved therapeutic potential, saving valuable time and resources.[2]

Designing a Robust Comparative Bioactivity Study: The Foundational Pillars

A successful comparative study hinges on meticulous experimental design. The goal is to generate high-quality, reproducible data that allows for meaningful comparisons between compounds. Here are the key pillars to consider:

  • Compound Selection and Characterization:

    • Structural Diversity within a Scaffold: Select a series of analogs that systematically explore variations in key functional groups, stereochemistry, and electronic properties.

    • Purity and Identity Confirmation: Ensure the purity and structural integrity of all test compounds using appropriate analytical techniques (e.g., NMR, LC-MS, HPLC). Impurities can significantly confound bioactivity data.

  • Assay Selection and Validation:

    • Relevance to the Biological Target: Choose assays that are directly relevant to the biological question being addressed. For example, if you are developing an enzyme inhibitor, an enzyme inhibition assay is more informative than a general cell viability assay.

    • Assay Performance Characteristics: Validate your chosen assays for robustness, reproducibility, and sensitivity. Key parameters to assess include the Z'-factor (for high-throughput screens), signal-to-background ratio, and linearity.

  • Experimental Controls and Standardization:

    • Positive and Negative Controls: Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

    • Vehicle Control: All compounds should be dissolved in the same solvent (e.g., DMSO), and a vehicle control (solvent alone) must be included to account for any solvent-induced effects.

    • Standardized Conditions: Maintain consistent experimental conditions (e.g., cell passage number, reagent concentrations, incubation times) across all experiments to minimize variability.

Core Experimental Workflows for Comparative Bioactivity Assessment

The following sections detail the methodologies for key in vitro assays commonly employed in comparative bioactivity studies. The emphasis here is not just on the steps themselves, but on the critical considerations for ensuring data quality and comparability.

Cell Viability and Cytotoxicity Assays: A First Look at Cellular Effects

Cell viability assays are often the first step in assessing the biological activity of a compound library. They provide a broad measure of a compound's effect on cell health and can indicate potential cytotoxicity. The MTT and XTT assays are two widely used colorimetric methods.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • Test compounds and controls (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds and controls. Add the compounds to the appropriate wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting the accuracy of the results.

  • Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect but not so long that secondary effects, such as apoptosis or necrosis, dominate the readout.

  • Solubilization Step: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. Incomplete solubilization is a common source of error in MTT assays.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.

Procedure:

The procedure is similar to the MTT assay, with the key difference being the addition of the XTT labeling mixture (XTT reagent and an electron-coupling reagent) to the wells. After a 2-4 hour incubation, the absorbance of the soluble formazan product is measured directly.

Target-Specific Assays: Probing the Mechanism of Action

While cell viability assays provide a general overview of a compound's effects, target-specific assays are necessary to elucidate the mechanism of action.

For compounds designed to inhibit a specific enzyme, determining the half-maximal inhibitory concentration (IC50) is a critical step. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compounds and controls

  • 96-well plate

  • Plate reader

Procedure:

  • Assay Setup: Add assay buffer, purified enzyme, and serial dilutions of your test compounds to a 96-well plate.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the enzyme substrate to initiate the reaction.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and plot them against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value, especially for competitive inhibitors. It is important to use a substrate concentration that is appropriate for the specific enzyme and assay conditions.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the amount of active enzyme.

  • Pre-incubation Time: For some inhibitors, particularly those with slow-binding kinetics, a pre-incubation step is necessary to allow the inhibitor to reach equilibrium with the enzyme.

For compounds that target a specific receptor, radioligand binding assays are a powerful tool for determining binding affinity (Kd) and the concentration of an unlabeled drug that inhibits 50% of specific binding of a radiolabeled ligand (IC50).

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand

  • Unlabeled competitor compounds

  • Assay buffer

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a sigmoidal curve to determine the IC50.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a good signal-to-noise ratio.

  • Non-specific Binding: It is crucial to determine and subtract the non-specific binding to accurately calculate the specific binding of the radioligand. This is typically done by including a high concentration of an unlabeled ligand in some of the wells.

  • Equilibrium Conditions: The incubation time must be sufficient to ensure that the binding reaction has reached equilibrium.

Data Presentation and Interpretation: Telling a Clear and Compelling Story

The effective presentation of your data is just as important as the quality of the experiments themselves. Clear and concise data visualization allows for easy comparison and interpretation of the results.

Summarizing Quantitative Data in Tables

Tables are an excellent way to present a large amount of quantitative data in a structured and organized manner. When comparing the bioactivity of a series of compounds, a well-designed table should include the following:

  • Compound ID: A unique identifier for each compound.

  • Chemical Structure: A 2D representation of the chemical structure of each analog.

  • Bioactivity Data: The results from your in vitro assays, such as IC50 or EC50 values, with standard deviations or standard errors.

  • Physicochemical Properties: Key properties such as molecular weight, logP, and polar surface area can provide valuable context for interpreting the bioactivity data.

Table 1: Comparative Bioactivity of Hypothetical Kinase Inhibitors

Compound IDChemical StructureKinase A IC50 (nM)Kinase B IC50 (nM)Cell Viability (CC50, µM)
Lead-1 [Image of Lead-1 Structure]15 ± 2500 ± 35> 50
Analog-1A [Image of Analog-1A Structure]5 ± 1250 ± 2045 ± 5
Analog-1B [Image of Analog-1B Structure]50 ± 5600 ± 40> 50
Analog-1C [Image of Analog-1C Structure]10 ± 1.5150 ± 1530 ± 4
Visualizing Data with Graphs

Graphs are powerful tools for visualizing trends and relationships in your data.

  • Dose-Response Curves: Plotting the percentage of inhibition or response against the log of the compound concentration is the standard way to visualize dose-response data and determine IC50 or EC50 values.

  • Bar Graphs: Bar graphs are useful for comparing the potency or efficacy of different compounds at a single concentration.

  • Scatter Plots: Scatter plots can be used to explore the relationship between bioactivity and a specific physicochemical property (e.g., logP).

Statistical Analysis: Ensuring the Significance of Your Findings

Statistical analysis is essential for determining whether the observed differences in bioactivity between compounds are statistically significant.[4]

  • Comparing IC50 Values: A common approach to comparing IC50 values is to perform a statistical test on the log-transformed IC50 values. The extra sum-of-squares F-test is a robust method for comparing the parameters of two or more non-linear regression curves.

  • Analysis of Variance (ANOVA): ANOVA can be used to compare the mean responses of multiple groups (e.g., different compounds at the same concentration).

  • P-values: The p-value indicates the probability of observing the data if there were no real difference between the groups. A p-value less than 0.05 is typically considered statistically significant.

It is crucial to choose the appropriate statistical test based on the experimental design and the nature of the data. Consulting with a biostatistician is highly recommended.

Visualizing Workflows and Pathways with Graphviz

Clear diagrams are invaluable for communicating complex experimental workflows and biological pathways. Graphviz is a powerful open-source tool for creating diagrams from a simple text-based language called DOT.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Interpretation Lead Lead Compound Analogs Structurally Similar Analogs Lead->Analogs QC Purity & Identity QC Analogs->QC Viability Cell Viability Assays (MTT, XTT) QC->Viability Primary Screening Target Target-Specific Assays (Enzyme Inhibition, Receptor Binding) Viability->Target Mechanism of Action IC50 IC50/EC50 Determination Target->IC50 Stats Statistical Analysis IC50->Stats SAR SAR Analysis Stats->SAR

Caption: A generalized experimental workflow for the comparative bioactivity analysis of structurally similar compounds.

Signaling Pathway Diagram

signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Compound Inhibitor Compound Compound->KinaseA

Caption: A simplified signaling pathway illustrating the mechanism of action of a hypothetical kinase inhibitor.

Conclusion: From Data to Discovery

The comparative analysis of bioactivity is a dynamic and iterative process that lies at the heart of drug discovery and chemical biology. By combining rigorous experimental design, appropriate in vitro assays, and robust data analysis, researchers can build a deep understanding of the structure-activity relationships that govern the biological effects of their compounds. This guide has provided a framework for conducting such studies with scientific integrity and a focus on generating meaningful and actionable data. Remember that the ultimate goal is not just to collect data, but to transform that data into knowledge that can guide the design of novel and effective therapeutic agents.

References

spectroscopic comparison of pyrazole regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Spectroscopic Differentiation of Pyrazole Regioisomers

For researchers in synthetic chemistry and drug development, the unambiguous structural elucidation of pyrazole derivatives is a critical step. The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted or 1,3,5- and 1,5,3-trisubstituted analogues. Distinguishing between these isomers is paramount, as their biological activities and physicochemical properties can differ significantly. This guide provides an in-depth comparison of various spectroscopic techniques for the effective differentiation of pyrazole regioisomers, supported by experimental data and established protocols.

The Challenge of Pyrazole Regioisomerism

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomeric pyrazoles.[1] This ambiguity arises from the two non-equivalent carbonyl groups in the diketone, either of which can be attacked by a specific nitrogen atom of the hydrazine. The resulting mixture of regioisomers can be challenging to separate, making a reliable analytical method for their identification and characterization essential.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of pyrazole regioisomers. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (NOESY and HMBC) experiments provides a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy

The chemical shifts of the pyrazole ring protons are sensitive to the electronic environment, which is influenced by the position of the substituents. In general, the proton at the C4 position of the pyrazole ring is a useful diagnostic marker.

For 1,3- and 1,5-disubstituted pyrazoles, the chemical shift of the substituent on the pyrazole ring can also be indicative. For instance, a methyl group at the C3 position typically resonates at a different chemical shift compared to a methyl group at the C5 position.[3]

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Exemplary Pyrazole Regioisomers.

RegioisomerH-4Substituent Protons (e.g., N-CH₃)Reference
1,3-disubstituted~6.3 ppmVaries with substituent[4][5]
1,5-disubstituted~6.0 ppmVaries with substituent[5]

Note: Chemical shifts are approximate and can vary depending on the specific substituents and solvent used.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further crucial information for distinguishing between pyrazole regioisomers. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly dependent on the substitution pattern. In many cases, the carbon atom bearing a substituent will have a distinct chemical shift in each regioisomer.[1][2] For example, in 3(5)-aryl pyrazoles, the carbon attached to the aryl group appears at a different chemical shift in the 3-substituted tautomer compared to the 5-substituted tautomer.[3]

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Pyrazole Ring Carbons in Regioisomers.

RegioisomerC3C4C5Reference
1,3-disubstituted~150 ppm (substituted)~105 ppm~130 ppm[1][2]
1,5-disubstituted~140 ppm~105 ppm~142 ppm (substituted)[1][2]

Note: Chemical shifts are approximate and can vary significantly based on the nature of the substituents and the solvent.

2D NMR Spectroscopy: NOESY and HMBC for Unambiguous Assignment

When one-dimensional NMR spectra are insufficient for a definitive assignment, two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

NOESY provides information about the spatial proximity of protons. For N-substituted pyrazoles, a NOE correlation between the protons of the N-substituent and a proton on a C-substituent can definitively establish the regiochemistry. For example, a NOESY cross-peak between an N-methyl group and the ortho-protons of a C5-phenyl group would confirm the 1,5-disubstituted isomer.[6]

HMBC detects long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting substituents to the pyrazole core. For instance, a ³J correlation between the protons of an N-substituent and the C5 carbon of the pyrazole ring is a strong indicator of a 1,5-disubstituted pyrazole.[6][7] Conversely, a ³J correlation to the C3 carbon would indicate the 1,3-regioisomer.

Experimental Protocol: Regioisomer Determination using 2D NMR

Objective: To unambiguously determine the regiochemistry of a synthesized N-substituted pyrazole.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals and their multiplicities.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.

  • NOESY Experiment:

    • Set up a 2D NOESY experiment.

    • Optimize the mixing time (typically 500-800 ms for small molecules) to allow for the development of NOE cross-peaks.

    • Process the data and look for through-space correlations between the protons of the N-substituent and protons on the C-substituents.

  • HMBC Experiment:

    • Set up a 2D HMBC experiment.

    • The experiment is typically optimized for a long-range coupling constant of 8-10 Hz.

    • Process the data and analyze the correlations between protons and carbons separated by two or three bonds. Specifically, look for correlations from the N-substituent protons to the C3 and C5 carbons of the pyrazole ring.

Data Interpretation:

  • 1,5-Regioisomer: Expect to observe a NOESY correlation between the N-substituent protons and the C5-substituent protons. In the HMBC spectrum, a strong correlation between the N-substituent protons and the C5 carbon should be present.

  • 1,3-Regioisomer: Expect to observe a NOESY correlation between the N-substituent protons and the C3-substituent protons. The HMBC spectrum should show a strong correlation between the N-substituent protons and the C3 carbon.

Diagram: Logical Workflow for Regioisomer Determination using NMR

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_decision Structure Elucidation cluster_result Final Structure Synthesis Synthesis of Pyrazole H1_NMR ¹H NMR Synthesis->H1_NMR Initial Analysis C13_NMR ¹³C NMR H1_NMR->C13_NMR Decision Ambiguous? C13_NMR->Decision TwoD_NMR 2D NMR (NOESY/HMBC) Regioisomer_1_3 1,3-Regioisomer TwoD_NMR->Regioisomer_1_3 Definitive Assignment Regioisomer_1_5 1,5-Regioisomer TwoD_NMR->Regioisomer_1_5 Decision->TwoD_NMR Decision->Regioisomer_1_3 No, 1,3 Decision->Regioisomer_1_5 No, 1,5

Caption: Workflow for pyrazole regioisomer determination.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of pyrazole regioisomers. While isomers will have the same molecular ion peak, their fragmentation patterns under electron impact (EI) ionization can differ, offering clues to their structure.[8][9]

The fragmentation of the pyrazole ring often involves the loss of small molecules like HCN and N₂.[9] The position of the substituents can influence the stability of the resulting fragment ions, leading to differences in the relative abundances of these fragments in the mass spectra of the regioisomers.[8]

Table 3: Common Fragmentation Pathways for Pyrazole Derivatives.

FragmentationDescriptionSignificance for Regioisomer Analysis
[M - H]⁺Loss of a hydrogen radicalCan be influenced by substituent position.
[M - N₂]⁺Loss of a nitrogen moleculeCommon for many pyrazoles.
[M - HCN]⁺Loss of hydrogen cyanideA characteristic fragmentation of the pyrazole ring.
[M - R]⁺Loss of a substituent radicalThe relative ease of losing a substituent can differ between isomers.

For a definitive analysis, it is recommended to compare the mass spectra of the synthesized compounds with those of authenticated reference standards of the expected isomers.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in a molecule. While it is a powerful tool for general characterization, it is often less definitive than NMR for distinguishing between pyrazole regioisomers, especially if the functional groups are the same in both isomers. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to variations in the overall molecular symmetry and bond vibrations. Characteristic absorption bands for the pyrazole ring are typically observed in the regions of 1612, 1122, and 924 cm⁻¹.[10]

Diagram: Spectroscopic Techniques for Pyrazole Analysis

G Pyrazoles Pyrazole Regioisomers 1,3-isomer 1,5-isomer NMR NMR Spectroscopy ¹H NMR ¹³C NMR NOESY HMBC Pyrazoles->NMR Definitive Structure MS Mass Spectrometry Molecular Ion Fragmentation Pattern Pyrazoles->MS Molecular Weight & Fragmentation IR IR Spectroscopy Functional Groups Fingerprint Region Pyrazoles->IR Functional Group Analysis

Caption: Overview of key spectroscopic methods.

Conclusion

The definitive differentiation of pyrazole regioisomers relies on a multi-faceted spectroscopic approach, with NMR spectroscopy, particularly 2D techniques like NOESY and HMBC, serving as the cornerstone for unambiguous structural assignment. Mass spectrometry provides complementary information on molecular weight and fragmentation, while IR spectroscopy confirms the presence of functional groups. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the structures of their synthesized pyrazole derivatives, a critical step in advancing their chemical and pharmaceutical research.

References

A Comparative Analysis of the Biological Activity of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid and Its Ester Derivatives: A Prodrug Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the pyrazole scaffold stands out as a privileged structure, underpinning a wide array of compounds with significant biological activities.[1] This guide provides an in-depth technical comparison of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid and its corresponding ester derivatives. We will explore the fundamental chemical differences between these molecules and how these differences are anticipated to translate into distinct biological activity profiles, leveraging the well-established principles of prodrug design. This analysis is supported by insights from the broader field of pyrazole chemistry and pharmacology, offering a predictive framework for researchers in drug development and related scientific disciplines.

Introduction to the Pyrazole Scaffold: A Hub of Biological Activity

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the synthesis of compounds with diverse pharmacological and biological properties. Derivatives of pyrazole have been extensively investigated and developed as antimicrobial, antifungal, anti-inflammatory, analgesic, and cytotoxic agents.[2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. The introduction of a carboxylic acid or an ester functional group at the C5 position, as in the case of the topic compounds, offers a critical handle for modulating properties such as solubility, lipophilicity, and interaction with biological targets.

The Core Comparison: Acid vs. Ester - A Tale of Two Moieties

The primary distinction between this compound and its ester lies in the C5 substituent: a carboxylic acid (-COOH) versus an ester (-COOR). This seemingly minor chemical modification can have profound implications for the molecule's behavior in a biological system.

Physicochemical Properties: The Foundation of Biological Action

The carboxylic acid group is polar and ionizable at physiological pH, rendering the parent acid more water-soluble but less able to passively diffuse across lipid-rich biological membranes, such as the cell membrane.[4] Conversely, the esterification of the carboxylic acid masks this polar group, leading to a significant increase in lipophilicity (fat-solubility) and a decrease in water solubility.[5] These altered physicochemical properties are the primary drivers for the differential biological activities observed between the acid and its ester.

PropertyThis compoundThis compound EsterRationale
Solubility Higher in aqueous mediaHigher in lipid mediaThe polar -COOH group enhances water solubility, while the non-polar ester group increases lipid solubility.
Lipophilicity (LogP) LowerHigherMasking the polar carboxylic acid with an alkyl or aryl group increases the molecule's affinity for non-polar environments.
Cell Membrane Permeability LowerHigherIncreased lipophilicity facilitates passive diffusion across the lipid bilayer of cell membranes.[4]
Chemical Reactivity Can act as a hydrogen bond donor and acceptor; acidic.Can act as a hydrogen bond acceptor; less acidic.The presence of the acidic proton in the carboxylic acid influences its interaction with biological targets.

Table 1. Predicted Physicochemical Differences

The Prodrug Strategy: Unlocking Therapeutic Potential

The ester of this compound can be considered a prodrug of the parent carboxylic acid. A prodrug is an inactive or less active derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[6] Esterification is a common and effective prodrug strategy employed to enhance the oral bioavailability of drugs containing carboxylic acid moieties.[7][8]

The rationale behind this strategy is to transiently modify the drug's properties to overcome pharmacokinetic barriers, such as poor absorption. Once the ester prodrug crosses the cell membrane, it is expected to be hydrolyzed by intracellular esterases, enzymes that cleave ester bonds, to regenerate the active carboxylic acid.[9]

Prodrug_Concept Ester_Prodrug Ester Derivative (Lipophilic, Membrane Permeable) Cell_Membrane Cell Membrane Ester_Prodrug->Cell_Membrane Passive Diffusion Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Active_Acid Carboxylic Acid (Active Form) Intracellular_Space->Active_Acid Esterase Hydrolysis Target Biological Target Active_Acid->Target Pharmacological Effect

Figure 1. The prodrug concept for ester derivatives.

Comparative Biological Activity: A Predictive Analysis

Antimicrobial and Antifungal Activity

Pyrazole carboxylic acids and their derivatives have demonstrated promising antimicrobial and antifungal activities.[10][11] The mode of action often involves the disruption of cellular processes within the pathogen.

  • This compound: The free carboxylic acid may exhibit intrinsic antimicrobial activity. However, its ability to reach intracellular targets in pathogens might be limited by its lower membrane permeability.

  • Ester Derivative: The ester, with its enhanced lipophilicity, is expected to more readily penetrate the cell walls and membranes of bacteria and fungi. Following intracellular hydrolysis, the released carboxylic acid can then exert its antimicrobial effect at the target site. This could potentially lead to a lower minimum inhibitory concentration (MIC) for the ester compared to the acid in in-vitro assays where the compound needs to cross cellular barriers. One study found that for some pyrazine and imidazole carboxylic acids, their hydrazinium salts showed more promising antibacterial activity than the free acids.[11]

Cytotoxicity and Potential Anticancer Activity

Nitropyrazole derivatives have been investigated for their cytotoxic effects.[12] The presence of the nitro group can contribute to the molecule's reactivity and potential to induce cellular stress.

  • This compound: The acid may exhibit cytotoxic activity, but its efficacy could be hampered by its limited ability to enter cancer cells.

  • Ester Derivative: The ester prodrug is poised to be more effective in cellular assays. Its increased lipophilicity would facilitate entry into cancer cells, leading to a higher intracellular concentration of the active carboxylic acid upon hydrolysis. This could result in enhanced cytotoxicity compared to the parent acid when tested in cell culture. Studies on other pyrazole esters have shown selective toxicity to cancer cells.[13][14]

Experimental Protocols: A Guide for Comparative Evaluation

To empirically validate the predicted differences in biological activity, the following experimental workflows are recommended.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is designed to assess and compare the antimicrobial potency of the carboxylic acid and its ester derivative against a panel of pathogenic bacteria and fungi.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of acid and ester in DMSO Serial_Dilution Perform 2-fold serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C (bacteria) or 35°C (fungi) for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate Cell_Adhesion Allow cells to adhere overnight Cell_Seeding->Cell_Adhesion Compound_Treatment Treat cells with serial dilutions of the acid and ester Cell_Adhesion->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition) Absorbance_Reading->IC50_Calculation

References

The Pyrazole Scaffold: A Privileged Framework in the Design of Potent and Selective Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazole-Based Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and selectivity is a perpetual challenge. In the vast landscape of medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole-based inhibitors, offering a comparative analysis of their performance against various key biological targets, supported by experimental data and detailed protocols. Our focus will be on understanding the causal relationships between chemical structure and biological activity, empowering researchers to make informed decisions in their drug discovery endeavors.

The Allure of the Pyrazole Ring: A Foundation for Potent Interactions

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, possesses a unique combination of properties that make it an exceptional building block for inhibitor design. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with the amino acid residues in the active sites of target proteins.[3] Furthermore, the pyrazole ring is a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.[4]

Comparative Analysis of Pyrazole-Based Inhibitors: A Tale of Diverse Targets

The true power of the pyrazole scaffold lies in its remarkable adaptability to a wide array of biological targets. Here, we delve into a comparative analysis of pyrazole-based inhibitors against several key classes of enzymes implicated in various diseases.

Targeting Angiogenesis: Pyrazole-Based Inhibitors of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[2] Consequently, inhibiting VEGFR-2 is a prime strategy in cancer therapy. Pyrazole-containing compounds have demonstrated significant promise as potent VEGFR-2 inhibitors.

The SAR of these inhibitors often revolves around the substituents at the 1, 3, and 4-positions of the pyrazole ring. For instance, a phenyl group at the 1-position and a substituted phenylhydrazono moiety at the 4-position have been shown to be crucial for potent VEGFR-2 inhibition. The nature and position of substituents on these phenyl rings can dramatically influence activity.

Compound IDR1 (on 3-phenyl)R2 (on 4-phenylhydrazono)VEGFR-2 IC50 (nM)Reference
Sorafenib (Reference) --30[2]
3a H4-Cl38.28[2]
3i H2,4-di-Cl8.93[2]
Compound 9 --220[1]
Compound 12c --828.23[5]

As illustrated in the table, the introduction of a 2,4-dichloro substitution on the phenylhydrazono ring (compound 3i ) leads to a significant increase in potency compared to the monosubstituted analog (3a ) and the reference drug Sorafenib.[2] This highlights the importance of optimizing hydrophobic and electronic interactions within the ATP-binding pocket of VEGFR-2.

Visualizing the VEGFR-2 Signaling Pathway

To appreciate the impact of these inhibitors, it's essential to understand the signaling cascade they disrupt. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Cell_Migration Cell Migration VEGFR2->Cell_Migration VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Modulating the Cell Cycle: Pyrazole-Based Inhibitors of Aurora Kinases

The Aurora kinases (A and B) are serine/threonine kinases that play pivotal roles in regulating mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The high degree of homology between the ATP-binding sites of Aurora A and Aurora B presents a significant challenge in developing selective inhibitors. However, subtle differences can be exploited, and pyrazole-based inhibitors have shown promise in achieving selectivity.

The SAR for Aurora kinase inhibitors often focuses on substitutions that can interact with specific residues that differ between the two isoforms. For example, the presence of a threonine (Thr217) in Aurora A versus a glutamic acid (Glu161) in Aurora B at a key position in the active site can be leveraged to achieve selectivity.

Compound IDAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (B/A)Reference
AT9283 331[6]
Compound 5h 780--[7]
Compound 5e 1120--[7]
MLN8054 25>9000>360[8]

As seen with MLN8054, which is not a pyrazole but illustrates the principle, achieving high selectivity is possible. For pyrazole-based inhibitors like AT9283, a pan-Aurora profile is observed, indicating that the core scaffold interacts with conserved residues.[6] The development of pyrazole derivatives that can exploit the subtle differences between the isoforms remains an active area of research.

Experimental Workflow for Kinase Inhibition Assay

Determining the inhibitory potency of a compound against a specific kinase is a fundamental step in drug discovery. The following protocol outlines a typical in vitro kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical in vitro kinase assay workflow.

Combating Inflammation: Pyrazole-Based COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole-containing drug celecoxib is a well-known example of a selective COX-2 inhibitor.

The SAR of celecoxib and its analogs is well-established. The 1,5-diarylpyrazole scaffold is crucial for activity. The trifluoromethyl group at the 3-position and the sulfonamide group on the 5-phenyl ring are key for selective binding to the COX-2 active site. Modifications to these groups can significantly impact potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[9]
Compound VIIa 19.50.2967.24[10]

The data for compound VIIa, a thiophene-based analog, demonstrates how structural modifications can alter the selectivity profile.[10] While still selective for COX-2, its selectivity index is lower than that of celecoxib, highlighting the fine balance of interactions required for optimal selectivity.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are paramount. Here, we provide step-by-step methodologies for key assays used in the evaluation of pyrazole-based inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In each well of the plate, add:

    • 1 µL of test compound dilution (or DMSO for control)

    • 5 µL of a mixture containing the kinase and substrate in kinase buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.[11]

Conclusion: The Enduring Promise of the Pyrazole Scaffold

The pyrazole scaffold continues to be a cornerstone in the development of novel inhibitors for a diverse range of therapeutic targets. Its inherent chemical properties, coupled with the vast potential for synthetic modification, provide a robust platform for the design of potent and selective drug candidates. By systematically exploring the structure-activity relationships and employing rigorous experimental validation, researchers can unlock the full potential of this privileged scaffold in the ongoing quest for new and improved medicines. This guide serves as a foundational resource, empowering scientists to navigate the complexities of pyrazole-based inhibitor design and contribute to the advancement of therapeutic innovation.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing Efficacy Across Classic and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant.[1] The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of its core heterocyclic systems. The choice of synthetic route to a desired pyrazole derivative is therefore a critical decision, dictated by factors such as substrate availability, desired substitution patterns, regioselectivity, and scalability.

This guide provides an in-depth comparison of the most prominent synthetic routes to pyrazoles. We will move beyond a simple listing of methods to explore the mechanistic underpinnings, explain the causality behind experimental choices, and provide validated, step-by-step protocols. Our analysis will encompass both time-honored classical methods and innovative modern strategies, offering a clear perspective on their relative strengths and limitations.

Classical Approaches: The Foundation of Pyrazole Chemistry

The most traditional and widely used methods for pyrazole synthesis involve the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic three-carbon unit.[2][3][4][5] These methods are valued for their simplicity and use of readily available starting materials.

The Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) with a hydrazine derivative.[2][4][6][7] It remains one of the most straightforward and rapid methods for accessing polysubstituted pyrazoles.[2][4]

Mechanistic Insight: The reaction is typically acid-catalyzed.[8][9][10] The mechanism initiates with the nucleophilic attack of one nitrogen from the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate after dehydration.[7][9] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[7][9][10][11]

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Cyclized Cyclized Hemiaminal Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized->Pyrazole Dehydration (-H₂O) Pyrazoline_Oxidation_Workflow Start α,β-Unsaturated Carbonyl + Hydrazine Pyrazoline Pyrazoline Intermediate Start->Pyrazoline Cyclocondensation Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation (e.g., Chloranil) Dipolar_Cycloaddition HydrazonoylHalide Hydrazonoyl Halide NitrileImine Nitrile Imine (1,3-Dipole) HydrazonoylHalide->NitrileImine Base (e.g., Et₃N) Cycloadduct Cycloadduct (e.g., Pyrazoline) NitrileImine->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne or Alkyne Surrogate Alkyne->Cycloadduct Pyrazole Pyrazole Product Cycloadduct->Pyrazole Aromatization (e.g., -HBr) MCR_Concept cluster_0 One-Pot Reaction A Reactant A (e.g., Aldehyde) Product Complex Pyrazole Product A->Product B Reactant B (e.g., Enaminone) B->Product C Reactant C (e.g., Hydrazine) C->Product

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] This unique structural motif confers a range of physicochemical properties that make it an ideal starting point for the design of novel therapeutics.[2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3]

The versatility of the pyrazole core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[3] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate and validate the therapeutic potential of pyrazole derivatives, with a focus on their anti-inflammatory and anticancer applications. We will explore the causality behind experimental choices, present detailed protocols, and analyze comparative data to provide researchers and drug development professionals with a comprehensive understanding of this important class of compounds.

Key Biological Activities & Mechanisms of Action

Pyrazole derivatives exert their effects by interacting with a wide array of biological targets.[4] Their therapeutic efficacy is rooted in the modulation of key signaling pathways involved in disease pathogenesis.

Anti-inflammatory Action: Selective COX-2 Inhibition

A prominent mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] However, COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is induced during inflammation.[9]

Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects.[5] Pyrazole derivatives, such as the well-known drug Celecoxib , are designed for selectivity. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds with high affinity to a specific hydrophilic pocket near the active site of COX-2, an interaction that is less favorable with the narrower active site of COX-1.[6][7][9] This selective inhibition alleviates inflammation and pain while minimizing the risk of gastrointestinal damage.[6][8]

References

The Pyrazole Carboxylic Acid Scaffold: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Carboxylic Acid Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole carboxylic acid scaffold has emerged as a privileged structure, demonstrating remarkable versatility as a core component of potent and selective enzyme inhibitors.[1][2] This heterocyclic motif, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a carboxylic acid group, possesses a unique combination of structural and electronic features that enable it to effectively interact with the active sites of a diverse range of enzymes.[3] Its widespread appeal in drug discovery stems from its synthetic tractability, which allows for facile chemical modification, and its ability to engage in various non-covalent interactions, including hydrogen bonding, and electrostatic interactions, which are crucial for high-affinity binding to protein targets.[4]

This guide provides a comparative analysis of pyrazole carboxylic acids as inhibitors of three distinct classes of enzymes: Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). We will delve into their structure-activity relationships (SAR), compare their inhibitory potencies, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of this promising scaffold.

Comparative Analysis of Pyrazole Carboxylic Acids as Enzyme Inhibitors

The efficacy of pyrazole carboxylic acid derivatives as enzyme inhibitors is highly dependent on the specific substitutions on the pyrazole ring and their interplay with the target enzyme's active site. This section provides a comparative overview of their performance against DHODH, HDACs, and CAs, supported by experimental data.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for cancer and autoimmune diseases.[3] While direct comparative studies on a series of pyrazole carboxylic acids are limited in the public domain, research on closely related pyrazole derivatives provides valuable insights into their potential as DHODH inhibitors.

A study on tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates, which contain a pyrazole core, revealed that the methyl ester derivatives exhibited significant inhibitory activity against Plasmodium falciparum DHODH (PfDHODH), with the most potent compound showing an IC50 of 2.9 µM.[5] Interestingly, the corresponding carboxylic acids and carboxamides were found to be inactive, highlighting the critical role of the ester group in the activity of this particular scaffold against PfDHODH.[5] This underscores the importance of subtle structural modifications in determining inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Selectivity (PfDHODH/HsDHODH)
Methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylatePfDHODH2.9 ± 0.3> 350
Corresponding Carboxylic AcidPfDHODHInactive-
Corresponding CarboxamidePfDHODHInactive-
Data sourced from a study on tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates as PfDHODH inhibitors.[5]
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1][6] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[1] Pyrazole-based compounds, particularly those incorporating a hydroxamic acid moiety, have shown promise as HDAC inhibitors.

A series of hydroxamic acid-based HDAC inhibitors bearing an N¹-aryl pyrazole nucleus demonstrated potent inhibitory activity.[1] The inhibitory concentration (IC50) values for these compounds were in the low micromolar range, with the most active compounds exhibiting IC50 values between 1.3 µM and 6.3 µM.[1] The structure-activity relationship studies revealed that the N¹-aryl substitution on the pyrazole ring was crucial for activity.[1]

CompoundTargetIC50 (µM)
Compound 1a (N¹-aryl-pyrazole derivative)HDAC1.3
Compound 2 (N¹-aryl-pyrazole derivative)HDAC6.3
Compound 3 (N¹-aryl-pyrazole derivative)HDAC1.6
Compound 4 (N¹-H-pyrazole derivative)HDAC155.2
Compound 5 (N¹-H-pyrazole derivative)HDAC> 500 (inactive)
Compound 6 (N¹-H-pyrazole derivative)HDAC46.5
Data sourced from a study on hydroxamic acid-based HDAC inhibitors with a pyrazole scaffold.[1]
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are involved in pH regulation and tumor progression, making them important targets for cancer therapy. Pyrazole-based sulfonamides have been extensively studied as CA inhibitors.

A comparative study of pyrazole-based benzenesulfonamides against three human carbonic anhydrase isoforms (hCAII, hCAIX, and hCAXII) revealed several potent inhibitors with submicromolar IC50 values.[8] The structure-activity relationship indicated that the substitution pattern on the phenyl rings attached to the pyrazole core significantly influenced the inhibitory activity and isoform selectivity.[8] For instance, compound 4j , with methyl and fluorine substitutions, was a potent inhibitor of all three isoforms, while compound 4g showed the highest potency against hCAXII.[8]

CompoundhCAII IC50 (µM)hCAIX IC50 (µM)hCAXII IC50 (µM)
4a 0.24 ± 0.08--
4f ---
4g --0.12 ± 0.07
4j 0.39 ± 0.050.15 ± 0.070.28 ± 0.05
4k 0.24 ± 0.18--
Acetazolamide (Standard) ---
Data sourced from a study on pyrazole-based benzenesulfonamides as carbonic anhydrase inhibitors.[8]

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action and the signaling pathways affected by enzyme inhibition is crucial for rational drug design and development.

HDAC Inhibition and Downstream Effects

HDAC inhibitors, including those with a pyrazole core, function by binding to the active site of HDAC enzymes, typically chelating the zinc ion essential for catalysis.[1] This inhibition leads to the hyperacetylation of histone and non-histone proteins.[6] Hyperacetylation of histones results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[6] The deacetylation of non-histone proteins, such as p53, is also a critical regulatory mechanism.[6] By preventing p53 deacetylation, HDAC inhibitors can enhance its tumor-suppressive functions, including cell cycle arrest and apoptosis.[9]

HDAC_Signaling_Pathway cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylation p53 p53 HDAC->p53 Deacetylates HAT HAT Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor_Genes Acetylated_p53 Acetylated p53 (Active) p53->Acetylated_p53 Acetylation Apoptosis Apoptosis Acetylated_p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_p53->Cell_Cycle_Arrest Pyrazole_Inhibitor Pyrazole Carboxylic Acid HDAC Inhibitor Pyrazole_Inhibitor->HDAC Inhibits

Caption: Downstream effects of HDAC inhibition by pyrazole carboxylic acid derivatives.

Experimental Protocols

A robust and reproducible experimental protocol is the cornerstone of reliable enzyme inhibition studies. This section provides a detailed methodology for determining the IC50 value of a test compound against DHODH.

Protocol: Determination of IC50 for DHODH Inhibitors

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

1. Materials and Reagents:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO) stock solution (in DMSO)

  • 2,6-dichloroindophenol (DCIP) stock solution (in assay buffer)

  • Coenzyme Q10 (CoQ10) stock solution (in DMSO)

  • Test compound (pyrazole carboxylic acid derivative) stock solution (in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

2. Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of DHODH enzyme in the assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control) to the respective wells.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve the desired final concentrations in the 200 µL reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Reagent Solutions C Add Compound/DMSO to Plate A->C B Serial Dilution of Test Compound B->C D Add DHODH Enzyme C->D E Pre-incubation D->E F Add Reaction Mix (DHO, DCIP, CoQ10) E->F G Measure Absorbance (600-650 nm) F->G H Calculate Initial Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 I->J

Caption: Experimental workflow for DHODH enzyme inhibition assay.

Conclusion and Future Perspectives

Pyrazole carboxylic acids represent a highly versatile and promising scaffold for the development of novel enzyme inhibitors. Their synthetic accessibility and the ability to fine-tune their pharmacological properties through targeted modifications make them an attractive starting point for drug discovery campaigns. This guide has provided a comparative overview of their activity against DHODH, HDACs, and CAs, highlighting the importance of structure-activity relationships in achieving potency and selectivity.

Future research in this area should focus on expanding the chemical space of pyrazole carboxylic acid derivatives and exploring their potential against a wider range of enzymatic targets. Furthermore, a deeper understanding of their off-target effects and pharmacokinetic properties will be crucial for their successful translation into clinical candidates. The continued application of advanced techniques such as structure-based drug design and computational modeling will undoubtedly accelerate the discovery of next-generation enzyme inhibitors based on this remarkable scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents require a deep understanding of their intrinsic properties. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, a compound that, while valuable in synthesis, possesses a combination of functional groups that demand rigorous disposal procedures. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.

Part 1: Hazard Assessment & Chemical Profile

The disposal protocol for any chemical is dictated by its molecular structure. This compound incorporates three key functional groups, each contributing to its overall hazard profile.

  • The Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. As with other carboxylic acids, it will react with bases and can be corrosive.[1] While simple, dilute carboxylic acids can sometimes be neutralized and disposed of via sanitary sewers, the other functional groups on this molecule prohibit such a simple approach.[2][3]

  • The Nitro Group (-NO₂): Organic nitro compounds are energetically rich and must be treated as potentially reactive or explosive, especially when heated or subjected to shock.[4][5][6] Incompatible mixtures, such as nitric acid with organic compounds, can lead to delayed but violent reactions.[7] The thermal decomposition of nitro compounds can release toxic nitrogen oxides (NOx).[8]

  • The Pyrazole Ring: Pyrazole and its derivatives are heterocyclic compounds known for a wide range of biological activities.[9] Their potential ecotoxicity means they should not be released into the environment; related compounds are known to be harmful to aquatic life.[10][11]

Due to this combination of hazards, this compound must be regarded as a hazardous chemical waste stream requiring specialized disposal.

Table 1: Chemical Profile and Hazard Summary (Note: Specific data for this exact compound is limited; properties are inferred from structurally similar compounds and functional group analysis.)

PropertyValue / InformationRationale & Source
Molecular Formula C₅H₅N₃O₄Based on chemical structure.
Molecular Weight 171.11 g/mol Based on chemical structure.[12]
Primary Hazards Acidity, Reactivity (Nitro Group), Potential ToxicityDerived from carboxylic acid, nitro, and pyrazole functional groups.[4][5][10]
Incompatibilities Strong oxidizing agents, Strong bases, Amines, Reducing agents.Mixing can cause violent reactions or decomposition.[4][13][14]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)Typical for nitrogen-containing organic compounds.

Part 2: Mandatory Safety Protocols & PPE

Before handling or preparing for disposal, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be used if there is a risk of splashing.[5][6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., Butyl or Viton). Nitrile gloves may offer incidental protection but should be changed immediately upon contact. Always check gloves for integrity before use.[4][5]

  • Body Protection: A flame-resistant lab coat is required. Ensure it is kept buttoned.[4]

  • Respiratory Protection: All handling should occur inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Handling and Storage of Waste
  • Ventilation: Only handle this chemical in a well-ventilated area, preferably a chemical fume hood.[2][6]

  • Segregation: Store waste containers away from incompatible materials, particularly strong bases, oxidizing agents, and heat sources.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Containers: Use a designated, sealed, and chemically compatible container for waste collection. Keep the container closed except when adding waste.[2][15]

Part 3: Disposal Decision Workflow

The following workflow provides a logical path for determining the correct disposal procedure. The primary directive is to treat this compound as hazardous waste and to consult your institution's Environmental Health & Safety (EHS) office.

DisposalWorkflow start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Chem-Resistant Gloves) start->ppe segregate Step 2: Segregate Waste Is the waste pure or mixed with solvents? ppe->segregate pure Pure Solid or Aqueous Solution segregate->pure Pure mixed Mixed with Organic Solvents segregate->mixed Mixed collect_pure Step 3: Collect in a dedicated, labeled hazardous waste container. Label: 'Aqueous Hazardous Waste: This compound' pure->collect_pure collect_mixed Step 3: Collect in a dedicated, labeled hazardous waste container. Label: 'Halogenated/Non-halogenated Organic Solvent Waste' and list all components. mixed->collect_mixed contact_ehs Step 4: Store Securely & Contact EHS Store container in a designated satellite accumulation area away from incompatibles. collect_pure->contact_ehs collect_mixed->contact_ehs disposal Step 5: Professional Disposal Arrange for pickup by licensed hazardous waste contractor. contact_ehs->disposal prohibited PROHIBITED ACTIONS no_drain NO Drain Disposal (Ecotoxicity & Reactivity Hazard) prohibited->no_drain no_trash NO Regular Trash Disposal (Reactive & Toxic Hazard) prohibited->no_trash

Caption: Decision workflow for the disposal of this compound.

Part 4: Step-by-Step Disposal Protocols

Adherence to institutional and local regulations is mandatory. The following protocols are based on general best practices for chemical waste.

Method 1: Direct Disposal via Licensed Professional (Strongly Recommended)

This is the safest and most compliant method for all quantities of waste.

  • Waste Collection: Carefully transfer the chemical waste (solid or in solution) into a designated hazardous waste container that is properly sealed and labeled.[2][15]

  • Segregation: Do not mix this waste stream with other types of waste unless explicitly permitted by your EHS department. Specifically, avoid mixing with bases or oxidizing agents.[4][14]

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area. Ensure secondary containment is used for liquid waste.

  • Documentation & Pickup: Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup. Provide them with the full chemical name and any other components in the waste mixture.[10][16]

Causality: Professional disposal services are equipped for high-temperature incineration with afterburners and scrubbers.[10][16] This is the most effective method to completely destroy the organic molecule and to manage the hazardous NOx gases produced by the combustion of nitro compounds.[17][18]

Method 2: Limited On-Site Pre-Treatment (Expert Use Only)

On-site neutralization of the carboxylic acid group may be considered only for very small, purely aqueous quantities and only with prior approval from your EHS department. This procedure reduces the corrosivity but does not eliminate the hazards associated with the nitro group or the pyrazole ring. The treated waste must still be collected as hazardous waste.

WARNING: This procedure can be exothermic. Proceed with extreme caution.

  • Preparation: Work in a chemical fume hood. Place a container of the aqueous waste solution in an ice water bath to manage heat generation.[19]

  • Dilution: Ensure the concentration of the acidic waste is low. If starting with a solid, dissolve it in a large volume of cold water.

  • Slow Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda), portion by portion.[1][20] Avoid strong bases like sodium hydroxide unless you are experienced with highly exothermic neutralizations.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is between 5.5 and 9.0.[19][21]

  • Final Disposal: Once neutralized, transfer the solution to a labeled hazardous waste container. Clearly indicate that it is a neutralized aqueous solution of this compound. Arrange for professional disposal as described in Method 1.

Causality: Neutralization converts the carboxylic acid into a carboxylate salt and water, removing the corrosive hazard.[20] However, the nitro-pyrazole structure remains, which is still considered an environmental and potential reactivity hazard, making drain disposal inappropriate.[2]

Part 5: Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.[22]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Do not attempt cleanup without the proper PPE as described in Part 2.

  • Containment:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a labeled, sealed container for hazardous waste.[22]

    • Liquid Spills: Use an inert absorbent material like vermiculite or sand to absorb the spill. Work from the outside of the spill inward. Place the contaminated absorbent material into a sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and your institution's EHS office.

Conclusion

The disposal of this compound is not a routine procedure. Its composite structure—containing acidic, energetic, and potentially ecotoxic moieties—mandates its classification as hazardous waste. The only universally safe and compliant disposal route is through a licensed professional waste management service. Always prioritize safety, adhere to your institution's policies, and when in doubt, consult your Environmental Health & Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.